molecular formula C22H32O3 B10787485 22-HDHA

22-HDHA

Numéro de catalogue: B10787485
Poids moléculaire: 344.5 g/mol
Clé InChI: DTRUULZFBQUZPD-OAKYPOHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosahexaenoic acid is a HDoHE obtained by hydroxylation at position 2 of all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a hydroxydocosahexaenoic acid and a homoallylic alcohol. It is functionally related to an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosahexaenoate.

Propriétés

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRUULZFBQUZPD-OAKYPOHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide on its Discovery, Biological Origin, and Putative Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-hydroxylated metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Its discovery is rooted in studies of DHA metabolism by hepatic microsomal systems. The primary enzymatic route for this compound synthesis involves cytochrome P450 (CYP) monooxygenases, particularly the CYP4F subfamily. While the precise physiological roles and signaling pathways of this compound are still under active investigation, its precursor, DHA, is well-known for its potent anti-inflammatory and pro-resolving activities. This technical guide provides a comprehensive overview of the discovery and biological origin of this compound, details relevant experimental protocols, and explores its potential signaling mechanisms, drawing inferences from the well-established pathways of its parent compound.

Discovery and Biological Origin

The initial identification of this compound emerged from in vitro investigations into the metabolic fate of docosahexaenoic acid. Early studies utilizing rat liver microsomes in the presence of NADPH demonstrated the conversion of DHA into several oxidized metabolites, including a prominent omega-hydroxylated product, this compound. This foundational work pointed towards the involvement of the cytochrome P450 enzyme system in the terminal hydroxylation of this long-chain polyunsaturated fatty acid.

Subsequent research with recombinant human CYP enzymes has pinpointed specific isoforms responsible for this compound synthesis. Notably, CYP4F3B has been identified as a key enzyme that efficiently catalyzes the omega-hydroxylation of DHA to form this compound[1]. Inhibition of cytochrome P450 activity has been shown to diminish the production of this compound, further solidifying the central role of this enzyme family in its biosynthesis. While lipoxygenase (LOX) and cyclooxygenase (COX) pathways are crucial for the generation of other hydroxylated DHA derivatives like resolvins and protectins, the direct synthesis of this compound is primarily attributed to CYP-mediated oxidation.

Quantitative Data

Specific quantitative data for endogenous levels of this compound in various tissues and physiological fluids are not extensively reported in the literature. Similarly, detailed kinetic parameters for the enzymatic synthesis of this compound by specific CYP isoforms are limited. The table below presents hypothetical data for illustrative purposes, based on typical ranges observed for other hydroxylated fatty acids. Further research is required to establish definitive quantitative values for this compound.

ParameterValue (Hypothetical)Biological SystemReference
Endogenous Concentration5-50 ng/mLHuman PlasmaFictional
Endogenous Concentration10-100 ng/g tissueMurine LiverFictional
CYP4F3B Km for DHA5-20 µMRecombinant Human EnzymeFictional
CYP4F3B Vmax for this compound formation10-50 pmol/min/pmol CYPRecombinant Human EnzymeFictional

Experimental Protocols

Enzymatic Synthesis of this compound using Rat Liver Microsomes

This protocol describes a general method for the in vitro synthesis of this compound from DHA using rat liver microsomes.

Materials:

  • Rat liver microsomes (commercially available or prepared from fresh tissue)

  • Docosahexaenoic acid (DHA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Organic solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (for LC-MS/MS analysis)

Procedure:

  • Microsome Preparation: Thaw cryopreserved rat liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5-1.0 mg/mL) in ice-cold potassium phosphate buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the potassium phosphate buffer, MgCl₂ (final concentration ~3 mM), and the NADPH regenerating system.

  • Substrate Addition: Add DHA (dissolved in a small volume of ethanol (B145695) or DMSO) to the reaction mixture to achieve the desired final concentration (e.g., 10-50 µM).

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C for 5 minutes. Initiate the reaction by adding the diluted microsomal suspension.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Collect the supernatant containing the lipid metabolites. The lipids can be further extracted using a solvent like ethyl acetate.

  • Purification: The extracted lipids can be purified and concentrated using solid-phase extraction (SPE).

  • Analysis: Analyze the purified extract using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for the identification and quantification of this compound.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound in biological samples.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation: Extract lipids from the biological sample (e.g., plasma, tissue homogenate, or in vitro reaction mixture) using a suitable organic solvent extraction method (e.g., Folch or Bligh-Dyer).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to the sample before extraction to correct for extraction losses and matrix effects.

  • Chromatographic Separation: Separate the lipid extract on a C18 reverse-phase column using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

  • Quantification: Generate a standard curve using authentic this compound standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways and Biological Activities (Putative)

The specific signaling pathways and biological functions of this compound are not yet well-elucidated. However, based on the known activities of its parent compound, DHA, and other hydroxylated fatty acids, several potential mechanisms can be postulated.

Anti-inflammatory Effects via NF-κB Inhibition

DHA is a well-established anti-inflammatory agent that can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[2][3][4][5]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is plausible that this compound may also exert anti-inflammatory effects by modulating this critical pathway.

NF_kB_Inhibition cluster_nucleus Nuclear Events Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression HDHA_22 This compound HDHA_22->IKK Inhibits (putative) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces PPAR_Activation HDHA_22 This compound PPAR PPARα/γ HDHA_22->PPAR Binds and Activates (putative) Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Heterodimer->Pro_inflammatory_Genes Transrepresses Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Activates GPCR_Signaling HDHA_22 This compound GPCR GPCR (putative) HDHA_22->GPCR Binds to G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Initiates

References

An In-depth Technical Guide to 22-Hydroxydocosahexaenoic Acid (22-HDHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-hydroxydocosahexaenoic acid (22-HDHA) is a significant omega-hydroxy fatty acid derived from the enzymatic oxidation of docosahexaenoic acid (DHA), a crucial omega-3 polyunsaturated fatty acid. This document provides a comprehensive technical overview of this compound, encompassing its biosynthesis, chemical synthesis, and biological activities. Particular focus is placed on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the metabolic pathway of a related isomer, 2-hydroxy-DHA. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in fields such as pharmacology, neuroscience, and metabolic studies.

Introduction

22-hydroxydocosahexaenoic acid (this compound), also known as 22-HDoHE, is an omega-hydroxy polyunsaturated fatty acid. It is an oxidation product of docosahexaenoic acid (DHA), a vital component of cell membranes, particularly in the brain and retina[1]. The hydroxylation at the omega-position introduces a new functional group that can significantly alter the biological activity of the parent molecule. This guide delves into the technical aspects of this compound, providing a resource for researchers investigating its physiological roles and therapeutic potential.

Biosynthesis and Chemical Synthesis

Biosynthesis via Cytochrome P450

This compound is endogenously produced through the action of cytochrome P450 (CYP) enzymes. Specifically, ω-hydroxylation of DHA is catalyzed by CYP4F family members. In vitro studies have demonstrated the formation of this compound upon incubation of DHA with rat liver microsomes in the presence of NADPH[2].

Chemical Synthesis

A convergent synthetic approach can be employed to produce ω-hydroxy polyunsaturated fatty acids, including this compound. Key steps in this synthesis involve the copper-mediated formation of carbon-carbon bonds to construct the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the corresponding cis-alkenes.

Biological Activity and Signaling Pathways

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Table 1: Potency of Various Fatty Acids on TRPV1 Activation

CompoundEC50 (µM)Notes
20-HETE12.04 ± 1.47Activator[4]
DHA36.0 ± 3.3Partial agonist[5]
Capsaicin0.23 ± 0.03Potent agonist (for comparison)[4]
This compound Not ReportedReported to be more efficient than 20-HETE[3]
20-HEPE Not ReportedReported to be more efficient than 20-HETE[3]
TRPV1 Downstream Signaling

The activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can initiate a cascade of signaling events. One such pathway involves the activation of Ca2+/calmodulin-dependent protein kinase (CaMK), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).

TRPV1_Signaling This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Mediates CaMK CaMK Ca2_influx->CaMK Activates CREB CREB CaMK->CREB Phosphorylates/ Activates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of TRPV1 activation by this compound.

Role in Nociception

Given its activity on TRPV1, this compound has been investigated for its role in nociception. However, in a mechanical nociceptive assay (paw withdrawal test), intraplantar injection of this compound in rats did not result in a significant change in paw withdrawal thresholds, in contrast to 20-HETE which induced pain.

Table 2: Effect of ω-Hydroxy PUFAs on Paw Withdrawal Threshold in Rats

Compound (Intraplantar Injection)Change in Paw Withdrawal Threshold
20-HETEAcute Decrease (Pain)
20-HEPENo Change
This compound No Change

Metabolism of 2-Hydroxy-Docosahexaenoic Acid

A related isomer, 2-hydroxy-docosahexaenoic acid (2-hydroxy-DHA), undergoes a distinct metabolic pathway known as α-oxidation. This process is particularly relevant in the context of certain neurological conditions like Alzheimer's disease[6].

Hypothetical α-Oxidation Pathway

The α-oxidation of 2-hydroxy-DHA is a peroxisomal process that involves the removal of one carbon atom from the carboxyl end of the fatty acid. The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1)[6].

Alpha_Oxidation Two_Hydroxy_DHA 2-Hydroxy-DHA Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxy_DHA->Acyl_CoA_Synthetase Two_Hydroxy_DHA_CoA 2-Hydroxy-DHA-CoA Acyl_CoA_Synthetase->Two_Hydroxy_DHA_CoA CoA, ATP HACL1 HACL1 (2-hydroxyacyl-CoA lyase 1) Two_Hydroxy_DHA_CoA->HACL1 PUFA_Aldehyde Polyunsaturated Fatty Aldehyde (C21) HACL1->PUFA_Aldehyde TPP, Mg²⁺ Aldehyde_Dehydrogenase Aldehyde Dehydrogenase PUFA_Aldehyde->Aldehyde_Dehydrogenase HPA Heneicosapentaenoic Acid (HPA, C21:5, n-3) Aldehyde_Dehydrogenase->HPA

Figure 2: Hypothetical α-oxidation pathway of 2-hydroxy-DHA.

Experimental Protocols

In Vitro Synthesis of this compound using Rat Liver Microsomes

This protocol is adapted from the general methodology for studying drug metabolism in liver microsomes.

Materials:

  • Rat liver microsomes

  • Docosahexaenoic acid (DHA)

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • 20 mM NADPH solution

  • Organic solvent (e.g., ethyl acetate) for reaction termination and extraction

  • HPLC system for product analysis

Procedure:

  • Preparation: Thaw rat liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and DHA at the desired concentration.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle agitation.

  • Initiation: Initiate the reaction by adding the NADPH solution to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation[2].

  • Termination: Stop the reaction by adding a sufficient volume of a cold organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Analysis: Collect the organic layer containing the lipid products. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis to identify and quantify the formation of this compound.

Paw Withdrawal Test (Mechanical Nociception)

This protocol provides a general framework for assessing mechanical allodynia in rodents.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Testing apparatus with a wire mesh floor allowing access to the plantar surface of the hind paws

  • Experimental animals (e.g., rats)

  • This compound solution for intraplantar injection

  • Vehicle control solution

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and apparatus for a sufficient period before the experiment to minimize stress-induced variability.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The 50% withdrawal threshold can be determined using the up-down method.

  • Administration: Administer this compound solution or vehicle control via intraplantar injection into the hind paw.

  • Post-administration Measurement: At specific time points after injection, re-evaluate the PWT using the same method as for the baseline measurement.

  • Data Analysis: Compare the post-administration PWT to the baseline PWT to determine if the test compound has induced mechanical hyperalgesia (a decrease in PWT) or analgesia (an increase in PWT).

Conclusion

This compound is a biologically active metabolite of DHA with the potential to modulate key signaling pathways, particularly through its interaction with the TRPV1 channel. While its role in nociception appears to be complex and distinct from other related lipids, further investigation is warranted. The provided experimental protocols and data serve as a foundation for future studies aimed at elucidating the precise physiological functions and therapeutic applications of this compound. Understanding the metabolic pathways of related isomers, such as the α-oxidation of 2-hydroxy-DHA, further enriches our knowledge of the diverse biological roles of hydroxylated fatty acids. This technical guide aims to empower researchers in their exploration of this fascinating class of lipid mediators.

References

Synthesis of 22-Hydroxydocosahexaenoic Acid (22-HDHA) from Docosahexaenoic Acid (DHA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in resolving inflammation and maintaining cellular homeostasis. Among these is 22-hydroxydocosahexaenoic acid (22-HDHA), a monohydroxylated metabolite with significant biological activities. This technical guide provides an in-depth overview of the primary methodologies for the synthesis of this compound from DHA, encompassing both enzymatic and chemical approaches. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways are presented to facilitate research and development in this area.

Introduction

22-Hydroxydocosahexaenoic acid (this compound) is an omega-hydroxylated metabolite of docosahexaenoic acid (DHA). The introduction of a hydroxyl group at the terminal carbon (C-22) position alters the physicochemical properties and biological functions of the parent molecule. This compound is involved in various physiological processes and is considered a specialized pro-resolving mediator (SPM) precursor. The synthesis of this compound is of significant interest to researchers studying inflammatory diseases, neuroscience, and cancer, as it allows for the investigation of its therapeutic potential. This guide outlines the key synthesis strategies for producing this compound for research and drug development purposes.

Enzymatic Synthesis of this compound

The biosynthesis of this compound from DHA is primarily catalyzed by two main enzyme families: lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases.

Lipoxygenase-Mediated Synthesis

Certain lipoxygenases, particularly those with 15-lipoxygenase (15-LOX) activity, can catalyze the hydroxylation of DHA at various positions, including the C-22 position, although the primary products are often other positional isomers. The synthesis of specific hydroxy-DHA derivatives can be achieved by selecting the appropriate lipoxygenase and reaction conditions.

This protocol is a generalized procedure based on methodologies for the synthesis of various hydroxylated DHA derivatives using 15-LOX. Researchers should optimize conditions for their specific enzyme and desired product.

Materials:

  • Docosahexaenoic acid (DHA)

  • Soybean 15-lipoxygenase (sLOX-1) or recombinant human 15-lipoxygenase-1 (h15-LOX-1)

  • Borate (B1201080) buffer (100 mM, pH 9.0) or HEPES buffer (25 mM, pH 7.5)

  • Sodium borohydride (B1222165) (NaBH₄) or trimethyl phosphite (B83602) for reduction of hydroperoxy intermediates

  • Organic solvents for extraction (e.g., ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing DHA (e.g., 25-50 µM) in the chosen buffer (e.g., 100 mM borate buffer, pH 9.0). Equilibrate the solution to the desired reaction temperature (e.g., ambient temperature or 37°C).

  • Enzyme Addition: Initiate the reaction by adding the 15-lipoxygenase enzyme (e.g., ~200 nM).

  • Incubation: Allow the reaction to proceed with gentle stirring for a specified time (e.g., 1 hour). The progress of the reaction can be monitored by observing the increase in absorbance at 235 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product.

  • Reduction: Terminate the reaction and reduce the intermediate hydroperoxydocosahexaenoic acids (HpDHAs) to their corresponding hydroxy derivatives (HDHAs) by adding a reducing agent such as sodium borohydride or trimethyl phosphite.

  • Extraction: Acidify the reaction mixture to pH ~3.5 and extract the lipid products with an organic solvent like ethyl acetate.

  • Purification: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol) and purify the this compound using reverse-phase HPLC.

Cytochrome P450-Mediated Synthesis

Cytochrome P450 enzymes, particularly those from the CYP4A and CYP4F subfamilies, are known to catalyze the ω-hydroxylation of fatty acids.[1] These enzymes can convert DHA to this compound. Recombinant CYP enzymes can be used for in vitro synthesis.

This protocol provides a general framework for the enzymatic synthesis of this compound using recombinant CYP450 enzymes.

Materials:

  • Docosahexaenoic acid (DHA)

  • Recombinant human CYP4A11 or CYP4F2 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • HPLC system for purification

Procedure:

  • Reaction Mixture: In a reaction vessel, combine the recombinant CYP450 enzyme preparation, the NADPH regenerating system, and DHA in potassium phosphate buffer.

  • Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes) with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) and acidifying the mixture. Extract the lipid products with ethyl acetate.

  • Purification: Dry the organic extract, reconstitute it in a mobile phase-compatible solvent, and purify this compound by reverse-phase HPLC.

Chemical Synthesis of this compound

Chemical synthesis offers an alternative route to this compound, providing the potential for larger-scale production and the synthesis of analogs. A common strategy is a convergent synthesis approach, which involves the coupling of smaller, strategically designed fragments.

The following is a conceptual multi-step protocol adapted from the synthesis of other ω-hydroxy polyunsaturated fatty acids.[2] The synthesis involves the creation of key building blocks and their subsequent coupling and modification.

Part 1: Synthesis of the ω-Hydroxy Precursor Fragment

  • Protect the hydroxyl group of a suitable starting material (e.g., a short-chain ω-hydroxy alkyne).

  • Elongate the carbon chain through a series of coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz couplings) with appropriate alkyne and haloalkane building blocks to construct the poly-yne backbone corresponding to the C-terminal portion of this compound.

Part 2: Synthesis of the Carboxylic Acid Precursor Fragment

  • Prepare a second fragment containing the carboxylic acid moiety (or a protected form) and the remaining poly-yne structure of DHA.

Part 3: Coupling and Final Steps

  • Couple the two fragments using a suitable cross-coupling reaction.

  • Perform a partial hydrogenation of the poly-yne backbone to the all-cis polyene structure of DHA using a catalyst such as Lindlar's catalyst.[3] The use of an additive like 2-methyl-2-butene (B146552) can be critical to prevent over-hydrogenation.[2]

  • Deprotect the hydroxyl and carboxylic acid groups to yield this compound.

  • Purify the final product using column chromatography and/or HPLC.

Purification and Characterization

Purification of this compound is typically achieved using HPLC.

System:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) in water with 0.1% acetic acid or formic acid is commonly used.

  • Example Gradient: Start with a mixture of methanol (B129727)/water/acetic acid (e.g., 70:30:0.01, v/v/v) and increase the methanol concentration over time.

Detection:

  • UV detection at a wavelength corresponding to the chromophore of the fatty acid (e.g., 205-215 nm for non-conjugated systems, or higher for conjugated systems if applicable to byproducts).

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the position of the hydroxyl group and the stereochemistry of the double bonds.

Quantitative Data

The yield of this compound synthesis can vary significantly depending on the chosen method and the optimization of reaction conditions. The following table summarizes representative quantitative data from the literature for the synthesis of hydroxylated fatty acids.

Synthesis MethodEnzyme/CatalystSubstrateProductConversion/YieldReference
EnzymaticSoybean 15-LOXDHA17-HDHA & other isomersNot specified[4]
EnzymaticHuman 15-LOX-1DHA14S-HpDHA46% selectivity[5]
EnzymaticHuman 12-LOXDHA14S-HpDHA81% selectivity[5]
EnzymaticRecombinant CYP4A11Arachidonic Acid20-HETE90:10 ratio (20-HETE:19-HETE)[1]
ChemicalMulti-step convergentVarious precursorsω-hydroxy PUFAsOverall yields vary[2]

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound from DHA

The following diagram illustrates the enzymatic conversion of DHA to this compound by cytochrome P450 enzymes.

DHA_to_22HDHA_Pathway DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 (CYP4A/CYP4F) DHA->CYP450 22_HDHA 22-Hydroxydocosahexaenoic Acid (this compound) CYP450->22_HDHA ω-hydroxylation

Biosynthesis of this compound from DHA via Cytochrome P450.
General Experimental Workflow for Enzymatic Synthesis

This diagram outlines the typical workflow for the enzymatic synthesis and purification of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Substrate DHA Solution Incubation Incubation (Controlled Temp & pH) Substrate->Incubation Enzyme_Prep Enzyme Preparation (e.g., 15-LOX or CYP450) Enzyme_Prep->Incubation Reduction Reduction of Intermediates (if necessary) Incubation->Reduction Extraction Solvent Extraction Reduction->Extraction HPLC HPLC Purification Extraction->HPLC Analysis Characterization (MS, NMR) HPLC->Analysis

Workflow for enzymatic synthesis and purification of this compound.
Signaling Cascade Involving DHA-Derived Mediators

DHA and its metabolites, including hydroxylated derivatives, are involved in complex signaling pathways that modulate cellular responses, particularly in the context of inflammation and neuroprotection. The simplified diagram below illustrates a general concept of how DHA can influence downstream signaling.

DHA_Signaling_Pathway DHA DHA Membrane Incorporation into Cell Membrane Phospholipids DHA->Membrane Enzymes Enzymatic Conversion (LOX, CYP450) DHA->Enzymes Signaling Modulation of Signaling Proteins (e.g., Akt, NF-κB) Membrane->Signaling HDHA This compound & other SPM Precursors Enzymes->HDHA HDHA->Signaling Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Signaling->Response

Simplified signaling pathway of DHA and its metabolites.

Conclusion

The synthesis of this compound from DHA can be achieved through both enzymatic and chemical methods. Enzymatic synthesis offers high specificity, while chemical synthesis provides scalability and versatility for creating analogs. The choice of method will depend on the specific research goals, required yield, and available resources. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals working on the therapeutic potential of DHA-derived lipid mediators. Further optimization of these methods will be crucial for advancing our understanding of the biological roles of this compound and for the development of novel therapeutics.

References

Endogenous Production of 22-Hydroxydocosahexaenoic Acid (22-HDHA) in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-3 fatty acid metabolite derived from docosahexaenoic acid (DHA). As a member of the monohydroxy fatty acid family, this compound serves as a crucial intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), including maresins. These molecules play a pivotal role in the resolution of inflammation, tissue repair, and the maintenance of homeostasis. The endogenous production of this compound occurs in various tissues and is tightly regulated by specific enzymatic pathways. This technical guide provides an in-depth overview of the biosynthesis, tissue distribution, and signaling pathways of this compound, along with detailed experimental protocols for its quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, inflammation, and pharmacology.

Biosynthesis of this compound

The primary precursor for the synthesis of this compound is docosahexaenoic acid (DHA; 22:6n-3), a long-chain polyunsaturated fatty acid abundant in neuronal tissues, the retina, and testes.[1][2] The conversion of DHA to this compound is primarily catalyzed by enzymes from the cytochrome P450 (CYP450) family and various lipoxygenases (LOX).

In one prominent pathway, CYP450 enzymes hydroxylate DHA at the 22nd carbon position to form this compound. This intermediate can then be further metabolized by other enzymes. For instance, inhibition of CYP450 in leukocytes and platelets has been shown to diminish the production of this compound.[3] Additionally, 12-lipoxygenase (12-LOX) can act on DHA to produce other hydroxydocosahexaenoic acids, such as 14-HDHA, which are also precursors to other SPMs.[3] The biosynthesis of these mediators is often cell-type specific and depends on the expression and activity of these enzymes.

G DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 (CYP450) DHA->CYP450 Hydroxylation HDHA_22 This compound CYP450->HDHA_22 Maresins Maresins HDHA_22->Maresins Further enzymatic conversion

Biosynthesis of this compound from DHA via the Cytochrome P450 pathway.

Tissue Distribution of Hydroxydocosahexaenoic Acids (HDHAs)

The endogenous levels of various HDHA isomers, including this compound, have been quantified in several tissues, highlighting their widespread distribution and potential physiological roles. The following table summarizes the quantitative data of different HDHAs in various mouse organs from a study comparing wildtype and fat-1 mice, which have elevated endogenous n-3 PUFA levels.[4] While specific data for this compound is limited in this dataset, the levels of other HDHAs provide a strong indication of the capacity of these tissues to produce monohydroxylated DHA metabolites.

TissueHDHA IsomerWildtype Mice (ng/g tissue)fat-1 Mice (ng/g tissue)Fold Increase (fat-1 vs. Wildtype)
Colon 20-HDHA~100~150~1.5
17-HDHA~80~120~1.5
16-HDHA~70~100~1.4
Liver 20-HDHA~120~200~1.7
17-HDHA~100~180~1.8
4-HDHA~80~90~1.1
Heart Total HDHAsNot specifiedNot specified3.4
Muscle 17-HDHAMajor HDHAMajor HDHANot specified
14-HDHAMajor HDHAMajor HDHANot specified
Kidney Total HDHAs~52% of monohydroxy lipids~56% of monohydroxy lipidsNot specified

Data adapted from Yang et al., 2017.[4] The values are approximated from graphical representations in the source material.

In another study focusing on immune-driven dry eye disease, dietary DHA was found to significantly increase the levels of 14-HDHA and 17-HDHA in the cornea, demonstrating that tissue levels of these mediators can be modulated by dietary intake of their precursor.[5]

Signaling Pathways of this compound and Related Metabolites

This compound is a key signaling molecule and a precursor to more complex SPMs. The signaling pathways involving DHA and its metabolites are crucial for neurodevelopment, neuroprotection, and the resolution of inflammation.[2][6]

DHA itself is incorporated into the phospholipids (B1166683) of cell membranes, particularly phosphatidylserine (B164497) (PS), which can modulate the activity of membrane-associated proteins and downstream signaling cascades.[6][7] For instance, increased PS levels can facilitate the activation of survival signaling pathways involving kinases like Akt.[6]

More directly, this compound is a precursor to maresins, which have potent anti-inflammatory and pro-resolving actions.[8] Maresins act through specific G-protein coupled receptors to inhibit neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells, and promote tissue regeneration.[8] The conversion of this compound to maresins involves further enzymatic steps, highlighting a cascade of bioactive lipid mediator production.

G HDHA_22 This compound Maresins Maresins HDHA_22->Maresins Enzymatic conversion GPCR G-Protein Coupled Receptor (GPCR) Maresins->GPCR Activation Inflammation ↓ Pro-inflammatory mediators GPCR->Inflammation Phagocytosis ↑ Macrophage phagocytosis GPCR->Phagocytosis Resolution Inflammation Resolution & Tissue Repair

Signaling pathway of this compound-derived maresins in inflammation resolution.

Experimental Protocols: Quantification of this compound

The analysis of this compound and other lipid mediators in biological samples requires sensitive and specific analytical techniques due to their low endogenous concentrations and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[9][10]

Sample Preparation and Lipid Extraction
  • Tissue Homogenization : Weigh frozen tissue samples (~50-100 mg) and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Addition : Add a deuterated internal standard (e.g., this compound-d4) to the homogenate to correct for extraction losses and matrix effects.

  • Lipid Extraction : Perform a solid-phase extraction (SPE) or liquid-liquid extraction. For SPE, a C18 cartridge is commonly used.

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase : A binary gradient system is typically employed.

      • Mobile Phase A: Water with 0.02% formic acid.

      • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.02% formic acid.

    • Gradient : A typical gradient might start at 60% B, increase to 100% B over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.[9]

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Detection :

    • Ionization : Use electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

    • MRM Transitions : The specific mass transitions for this compound would need to be determined empirically or from the literature, but would be based on its molecular weight and fragmentation pattern.

  • Quantification : Generate a calibration curve using a series of known concentrations of a this compound analytical standard. The concentration of this compound in the biological sample is then calculated by comparing its peak area ratio to the internal standard against the calibration curve.

G cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate SPE Solid-Phase Extraction (SPE) Homogenate->SPE Extract Lipid Extract SPE->Extract LC LC Separation (C18 column) Extract->LC MS MS/MS Detection (MRM mode) LC->MS Data Data Analysis & Quantification MS->Data

Experimental workflow for the quantification of this compound.

Conclusion

The endogenous production of this compound in various tissues represents a critical step in the generation of potent pro-resolving lipid mediators. The biosynthesis of this compound from DHA is primarily mediated by cytochrome P450 enzymes, and its subsequent conversion to maresins initiates signaling cascades that actively resolve inflammation and promote tissue healing. The presence of HDHAs across a range of tissues underscores their importance in maintaining physiological function. The detailed experimental protocols provided herein offer a robust framework for the accurate quantification of this compound, which will be instrumental for researchers and drug development professionals seeking to further elucidate its biological roles and therapeutic potential. Future research should focus on the precise tissue- and cell-specific regulation of this compound production and its downstream signaling pathways in both health and disease.

References

The In Vitro Mechanism of Action of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxy-docosahexaenoic acid (22-HDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound, primarily through its stereoisomers 17S-HDHA and 17R-HDHA, plays a crucial role in the resolution of inflammation. This document provides an in-depth technical overview of the in vitro mechanism of action of this compound, detailing its biosynthesis, molecular targets, and effects on various cell types. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to offer a comprehensive understanding of its core functions.

Introduction to this compound

This compound is a hydroxylated metabolite of DHA, an essential omega-3 polyunsaturated fatty acid. It serves as a precursor to potent anti-inflammatory and pro-resolving molecules, including the D-series resolvins and protectins.[1] The biological activities of this compound are largely attributed to its 17S and 17R stereoisomers, which are generated through distinct enzymatic pathways and exhibit unique, though often overlapping, biological functions. These molecules are instrumental in orchestrating the switch from a pro-inflammatory to a pro-resolving state in tissues, making them attractive therapeutic targets for a range of inflammatory diseases.

Biosynthesis of this compound

The generation of this compound from DHA is a critical step in the biosynthesis of D-series SPMs. Two primary pathways have been identified, leading to the formation of its key stereoisomers:

  • 17S-HDHA Synthesis: This pathway is initiated by the action of 15-lipoxygenase (15-LOX) on DHA, which catalyzes the insertion of oxygen at the 17th carbon position to form 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then rapidly reduced to the more stable 17S-HDHA by peroxidases.[1]

  • 17R-HDHA Synthesis: This pathway is notably triggered by aspirin (B1665792). Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. The aspirin-acetylated COX-2 converts DHA into 17R-HDHA.[2] This is a key mechanism by which aspirin exerts some of its anti-inflammatory effects beyond the inhibition of prostaglandin (B15479496) synthesis.

These initial steps are crucial as 17S-HDHA and 17R-HDHA are further metabolized by enzymes like 5-lipoxygenase to produce a cascade of D-series resolvins (RvD1-RvD6) and protectins (e.g., Protectin D1).[1][3]

G cluster_17S 15-Lipoxygenase Pathway cluster_17R Aspirin-Triggered COX-2 Pathway cluster_downstream Downstream Pro-Resolving Mediators DHA Docosahexaenoic Acid (DHA) LOX15 15-Lipoxygenase (15-LOX) DHA->LOX15 Acetylated_COX2 Aspirin-Acetylated COX-2 DHA->Acetylated_COX2 HpDHA_S 17S-HpDHA LOX15->HpDHA_S Peroxidase_S Peroxidases HpDHA_S->Peroxidase_S HDHA_S 17S-HDHA Resolvins D-Series Resolvins (RvD1-D6) HDHA_S->Resolvins Protectins Protectins (e.g., PD1) HDHA_S->Protectins Peroxidase_S->HDHA_S COX2 Cyclooxygenase-2 (COX-2) Aspirin Aspirin Aspirin->COX2 acetylation HDHA_R 17R-HDHA Acetylated_COX2->HDHA_R HDHA_R->Resolvins Aspirin-Triggered Epimers

Biosynthesis pathways of 17S-HDHA and 17R-HDHA from DHA.

Core Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, including direct interaction with cellular receptors and modulation of key intracellular signaling pathways.

Molecular Targets
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 17S-HDHA has been identified as a direct agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and the regulation of inflammation.[4] Activation of PPARγ by 17S-HDHA can lead to increased expression of adiponectin and GLUT-4 in adipocytes and decreased expression of inflammatory cytokines in macrophages.[4]

  • Ion Channels: In vascular smooth muscle cells, 17S-HDHA induces vasodilation by activating large-conductance Ca2+-activated K+ (BKCa) channels. This effect appears to be mediated through a membrane-delimited, G-protein-independent mechanism.[5]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are prominently mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In vitro studies have demonstrated that 17-HDHA treatment can:

  • Increase IκBα levels: It enhances the protein levels of IκBα, the primary inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.[4]

  • Decrease NF-κB gene expression: By inhibiting NF-κB activity, 17-HDHA reduces the transcription of NF-κB itself and its target inflammatory genes, such as TNF-α, IL-6, and MCP-1.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus HDHA This compound IkBa IκBα HDHA->IkBa stabilizes/ increases levels Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa degrades from NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkBa->NFkB releases Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Transcription activates Inflammation Inflammation Transcription->Inflammation

This compound inhibits the NF-κB signaling pathway.

In Vitro Effects on Key Cell Types

This compound has demonstrated significant modulatory effects on a variety of cell types involved in inflammation and immunity.

Macrophages

Macrophages are central to the inflammatory response and its resolution. 17-HDHA promotes a pro-resolving phenotype in these cells.

  • Enhanced Phagocytosis: 17-HDHA increases the capacity of macrophages to engulf apoptotic cells (efferocytosis) and other cellular debris, a critical step in cleaning up inflamed tissues.[6][7]

  • Phenotypic Switching: It drives the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[6]

  • Reduced Cytokine Production: 17-HDHA significantly decreases the secretion of pro-inflammatory cytokines like TNF-α from macrophages.[4]

Neutrophils

Neutrophils are the first responders to sites of inflammation. While essential for host defense, their prolonged presence can cause tissue damage. This compound and its downstream metabolites help control neutrophil activity.

  • Inhibition of Infiltration: SPMs derived from this compound are known to decrease the transmigration of neutrophils across the endothelium to the site of inflammation.[8][9]

Endothelial Cells

17R-HDHA has been shown to have anti-angiogenic properties.

  • Reduced Cell Migration and Tube Formation: In human umbilical vein endothelial cells (HUVECs), 17R-HDHA inhibits cell migration and the formation of capillary-like structures, suggesting a role in controlling pathological angiogenesis.[10]

B Lymphocytes

Recent evidence suggests a role for 17-HDHA in modulating adaptive immunity.

  • Enhanced Antibody Production: In vitro, 17-HDHA directly promotes B cell differentiation into antibody-secreting cells and increases the production of IgM and IgG.[8] This suggests a potential application as a vaccine adjuvant.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: Anti-inflammatory and Pro-resolving Activities

CompoundCell TypeAssayConcentration/DoseObserved EffectReference
17R-HDHAHuman Microglial CellsCytokine ReleaseIC50 ~50 pMInhibition of cytokine generation.[2]
17S-HDHABovine Coronary ArteriesVasodilation10⁻⁷ MPotent dilation (42.9 ± 4.9%).[5]
17R/S-HDHARAW 264.7 MacrophagesPhagocytosis1 µMSignificant increase in phagocytic activity.[7]
17-HDHAMurine Adipose TissueGene Expression (in vivo)N/AReduced mRNA expression of MCP-1, TNF-α, IL-6, and NF-κB.[4][11]
17-HDHAHuman B CellsAntibody Production10 nM, 100 nMIncreased IgM and IgG production.[8]

Table 2: Anti-Angiogenic and Anti-Cancer Activities

CompoundCell TypeAssayConcentration/DoseObserved EffectReference
17R-HDHAHUVECsCell Migration0.1–3 µMTime- and concentration-dependent decrease in cell migration.[10]
DHAWM115 & WM266-4 Melanoma CellsCell Viability1–30 µMDecreased cell growth.[12]

Detailed Experimental Protocols

Macrophage Phagocytosis Assay

This protocol is based on methodologies used to assess the effect of 17-HDHA on macrophage phagocytic capacity.[6][7]

Objective: To quantify the effect of this compound on the ability of macrophages to phagocytose particles.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (e.g., 17R/S-HDHA) stock solution in ethanol

  • pHrodo™ E. coli BioParticles™ Conjugate for Phagocytosis

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~560/585 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

  • Treatment: Prepare working solutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions (e.g., final concentrations of 0.1, 1, 10 µM) or vehicle control (medium with the equivalent concentration of ethanol).

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1 hour).

  • Phagocytosis Induction: Reconstitute the pHrodo™ BioParticles™ according to the manufacturer's protocol. Add the BioParticles™ to each well.

  • Live-Cell Imaging: Immediately place the plate in a fluorescence plate reader equipped with an environmental chamber (37°C, 5% CO₂).

  • Data Acquisition: Measure fluorescence intensity every 5-10 minutes for a period of 2-4 hours. The increase in fluorescence corresponds to the phagocytosis of the bioparticles into the acidic environment of the phagolysosomes.

  • Analysis: Plot fluorescence intensity over time. The rate of fluorescence increase or the endpoint fluorescence can be used to compare the phagocytic activity between treated and control groups.

G cluster_workflow Macrophage Phagocytosis Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Adhere overnight A->B C Treat cells with this compound or Vehicle Control B->C D Incubate for 1 hour C->D E Add pHrodo™ BioParticles™ D->E F Measure fluorescence kinetically in plate reader (37°C) E->F G Analyze data: Fluorescence vs. Time F->G

References

The Anti-Inflammatory Properties of 22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-3 fatty acid metabolite derived from docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediator (SPM) precursor family, this compound plays a significant role in the resolution of inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its biosynthesis, mechanisms of action, and the experimental evidence supporting its therapeutic potential. The document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and pro-resolving therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli; however, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins.[1] These mediators are biosynthesized from polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This compound is a key intermediate in the biosynthesis of D-series resolvins and protectins, and as such, is a pivotal molecule in the body's natural anti-inflammatory and pro-resolving pathways.[2] This guide will explore the anti-inflammatory properties of this compound, its signaling pathways, and the experimental methodologies used to characterize its function.

Biosynthesis of this compound

This compound is an oxidation product of DHA.[3][4] Its synthesis can be achieved through both enzymatic and non-enzymatic pathways.

  • Enzymatic Synthesis: Cytochrome P450 (CYP) enzymes, particularly of the CYP4F family, can hydroxylate DHA at the omega-position to produce this compound.[3] Lipoxygenase (LOX) enzymes can also contribute to the formation of various positional isomers of hydroxydocosahexaenoic acid.[5]

  • Chemical Synthesis: For research purposes, this compound can be prepared via convergent chemical synthesis. A common approach involves the Cu-mediated carbon-carbon bond formation to construct the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the all-cis double bond configuration of the final product.[3][4]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multifaceted and are primarily attributed to its role as a precursor to potent SPMs and its direct interaction with key cellular receptors.

Precursor to D-Series Resolvins and Protectins

This compound is a critical intermediate in the biosynthesis of D-series resolvins (RvDs) and protectins (e.g., Protectin D1/Neuroprotectin D1). These SPMs are potent regulators of inflammation, acting in the picomolar to nanomolar range to inhibit neutrophil infiltration, enhance macrophage efferocytosis of apoptotic cells, and reduce the production of pro-inflammatory cytokines.[2]

Activation of G-Protein Coupled Receptor 32 (GPR32)

Resolvin D1 (RvD1), a downstream metabolite of this compound, is a known ligand for the G-protein coupled receptor GPR32.[6][7] Activation of GPR32 by RvD1 has been shown to have an EC50 in the low picomolar range.[8] While direct binding studies for this compound on GPR32 are limited, it is plausible that this compound may also interact with this receptor or that its conversion to RvD1 is a key step in GPR32-mediated signaling. GPR32 activation is associated with the resolution of inflammation.

Modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Polyunsaturated fatty acids and their metabolites are known agonists of PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[9][10] Activation of PPARγ can inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB. While direct binding affinity (Kd) for this compound on PPARγ has not been extensively reported, its precursor, DHA, and other hydroxylated fatty acids have been shown to bind to and activate PPARγ.[11]

Inhibition of Neutrophil Migration
Modulation of Macrophage Polarization

Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory and pro-resolving M2 phenotype. DHA has been shown to promote the polarization of macrophages towards the M2 phenotype.[13] This is a crucial step in the resolution of inflammation, as M2 macrophages are involved in tissue repair and the clearance of apoptotic cells. It is anticipated that this compound contributes to this process.

Attenuation of Pro-Inflammatory Cytokine Production

DHA has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[14][15] This effect is often mediated through the inhibition of the NF-κB signaling pathway. As a direct metabolite, this compound is expected to share these properties.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative data for this compound is emerging, the following tables summarize relevant data for its precursor, DHA, and related metabolites, which provide a strong indication of the potential potency of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of DHA

AssayCell TypeStimulantDHA ConcentrationEffectReference
Cytokine ProductionRAW 264.7 MacrophagesLPS100 µMReduced IL-6 secretion[14]
NF-κB ActivityRAW 264.7 MacrophagesLPS100 µMReduced NF-κB activity by 32%[14]
Adhesion Molecule ExpressionHuman Retinal Vascular Endothelial CellsTNF-α100 µMInhibited VCAM-1 expression[16]
NF-κB Nuclear TranslocationHuman Retinal Vascular Endothelial CellsIL-1β100 µMInhibited NF-κB binding by 25-40%[17]

Table 2: Receptor Activation by DHA-derived Resolvins

LigandReceptorAssayEC50Reference
Resolvin D1GPR32β-arrestin recruitmentlow pM range[8]
Resolvin D1ALX/FPR2β-arrestin recruitmentlow pM range[8]

Table 3: In Vivo Effects of this compound

ModelSpeciesThis compound DoseEndpointOutcomeReference
Mechanical NociceptionRatIntraplantar injectionPaw withdrawal thresholdNo change (not pro-inflammatory)[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the anti-inflammatory properties of this compound.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Human or murine neutrophils

  • This compound (synthesized or commercially available)

  • Chemoattractant (e.g., fMLP, LTB4, IL-8)

  • Boyden chamber or similar transmigration assay system with polycarbonate membrane (3-5 µm pores)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability assay (e.g., Trypan blue exclusion)

  • Detection reagent (e.g., Calcein-AM for fluorescent labeling)

Procedure:

  • Isolate neutrophils from fresh whole blood or bone marrow using density gradient centrifugation.

  • Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Add the chemoattractant to the lower chamber of the Boyden chamber.

  • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • After incubation, remove non-migrated cells from the upper surface of the membrane.

  • Quantify the number of migrated cells on the lower surface of the membrane or in the lower chamber using a plate reader (for fluorescently labeled cells) or by microscopy.

  • Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Macrophage Polarization Assay

Objective: To determine the effect of this compound on macrophage polarization towards an M1 or M2 phenotype.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • This compound

  • M1 polarizing stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

  • M2 polarizing stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Flow cytometry antibodies for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, Arginase-1)

  • qRT-PCR reagents for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) gene expression analysis

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-10)

Procedure:

  • Culture macrophages in the presence of this compound or vehicle for 24-48 hours.

  • Polarize the macrophages by adding M1 or M2 stimuli to the culture medium and incubate for another 24 hours.

  • For Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 surface markers, and analyze using a flow cytometer.

  • For qRT-PCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR for M1 and M2 marker genes.

  • For ELISA: Collect the cell culture supernatants and measure the concentration of M1 (e.g., TNF-α, IL-6) and M2 (e.g., IL-10) cytokines using ELISA kits.

NF-κB Activation Assay

Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • Macrophage or endothelial cell line

  • This compound

  • NF-κB activating stimulus (e.g., LPS, TNF-α)

  • Nuclear and cytoplasmic extraction kit

  • Western blot reagents and antibodies against p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic)

  • Alternatively, an NF-κB reporter assay kit (e.g., luciferase-based)

Procedure (Western Blot for p65 Translocation):

  • Pre-treat cells with this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activator for 30-60 minutes.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine protein concentration in each fraction.

  • Perform SDS-PAGE and Western blotting with antibodies against the p65 subunit of NF-κB.

  • Analyze the amount of p65 in the nuclear and cytoplasmic fractions to determine the extent of nuclear translocation.

PPARγ Activation Assay

Objective: To assess the ability of this compound to activate PPARγ.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T)

  • Expression vector for PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • This compound

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound, rosiglitazone, or vehicle.

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Calculate the fold activation of PPARγ relative to the vehicle control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound.

Biosynthesis of this compound and its Pro-Resolving Metabolites

Biosynthesis of this compound and Pro-Resolving Mediators DHA Docosahexaenoic Acid (DHA) 22_HDHA This compound DHA->22_HDHA CYP450 / LOX RvDs D-Series Resolvins (e.g., RvD1) 22_HDHA->RvDs LOX PD1 Protectin D1 (PD1/NPD1) 22_HDHA->PD1 LOX This compound Signaling in Macrophages cluster_membrane Cell Membrane GPR32 GPR32 M2_Polarization M2 Polarization (Anti-inflammatory) GPR32->M2_Polarization 22_HDHA This compound 22_HDHA->GPR32 Activates (as RvD1) PPARg PPARγ 22_HDHA->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_inflammatory Resolution Resolution of Inflammation Pro_inflammatory->Resolution Inhibited by this compound M2_Polarization->Resolution Neutrophil Chemotaxis Assay Workflow Start Isolate Neutrophils Pre_incubation Pre-incubate with This compound or Vehicle Start->Pre_incubation Boyden_Chamber Add to Boyden Chamber (Upper: Neutrophils, Lower: Chemoattractant) Pre_incubation->Boyden_Chamber Incubation Incubate at 37°C Boyden_Chamber->Incubation Quantification Quantify Migrated Cells Incubation->Quantification Analysis Calculate % Inhibition Quantification->Analysis

References

An In-depth Technical Guide to the Signaling Pathways of DHA-Derived Mediators in Neuronal Cells: A Framework for Understanding 22-HDHA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific signaling pathways of 22-hydroxy-docosahexaenoic acid (22-HDHA) in neuronal cells is limited in current scientific literature. This guide provides a comprehensive overview of the known signaling mechanisms of its parent molecule, docosahexaenoic acid (DHA), and its well-characterized bioactive metabolites. These pathways represent the most probable mechanisms through which this compound may exert its effects and provide a robust framework for future investigation.

Executive Summary

Docosahexaenoic acid (DHA) is a critical omega-3 polyunsaturated fatty acid highly enriched in the central nervous system, where it plays pivotal roles in neuronal development, function, and survival.[1] Its biological activities are mediated not only by its influence on the biophysical properties of cell membranes but also through its conversion into a diverse array of bioactive metabolites. These lipid mediators, including N-docosahexaenoylethanolamine (synaptamide) and Neuroprotectin D1 (NPD1), activate specific signaling cascades that are fundamental to neurogenesis, synaptogenesis, and neuroprotection.[2][3] This technical guide details the primary signaling pathways initiated by these DHA-derived molecules in neuronal cells, presents quantitative data on their activity, outlines key experimental protocols for their study, and provides a hypothetical context for the potential actions of this compound.

Key Signaling Receptors and Pathways for DHA Metabolites

The neurotrophic and neuroprotective effects of DHA metabolites are largely transduced via G-protein coupled receptors (GPCRs), leading to the activation of downstream second messenger systems.

GPR110 (ADGRF1) Signaling via Synaptamide (B1662480)

Synaptamide, an endocannabinoid-like metabolite of DHA, is a potent endogenous ligand for the adhesion G-protein coupled receptor GPR110 (also known as ADGRF1).[4] The activation of GPR110 in neuronal stem cells (NSCs) and neurons initiates a canonical Gαs-protein signaling cascade.

  • Mechanism of Action: Upon binding of synaptamide to the GAIN domain of GPR110, the receptor activates adenylyl cyclase (AC).[5]

  • Downstream Cascade: AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP Response Element-Binding Protein (CREB), a key transcription factor.[4]

  • Cellular Outcomes: Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, neurite outgrowth, and synaptogenesis.[5][6] This pathway is critical for neuronal differentiation and plasticity.

Caption: GPR110 signaling cascade initiated by the DHA metabolite synaptamide.
Membrane-Mediated Signaling: Role of Phosphatidylserine (B164497) (PS)

DHA enrichment in neuronal membranes stimulates the synthesis and accumulation of phosphatidylserine (PS).[7] This alteration in the lipid microenvironment of the inner plasma membrane leaflet facilitates the translocation and activation of key survival kinases, notably Akt (Protein Kinase B).

  • Mechanism of Action: Increased DHA-PS in the membrane acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt.[8]

  • Downstream Cascade: This membrane translocation is a prerequisite for the full activation of Akt via phosphorylation by PDK1. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins like BAD and caspase-9, while promoting cell survival pathways.[7][8] This pathway is a cornerstone of DHA's neuroprotective effects.

PS_Akt_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Recruits via PIP3 PS DHA-Phosphatidylserine (DHA-PS) PS->Akt Facilitates Translocation pAkt pAkt (Active) Akt->pAkt PDK1 Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Caption: DHA-PS facilitates Akt-mediated neuronal survival signaling.

Quantitative Data on DHA Metabolite Signaling

While specific quantitative data for this compound is not yet available, studies on synaptamide provide valuable benchmarks for the potency of DHA-derived signaling molecules.

CompoundTarget ReceptorAssay TypeCell TypeParameterValueReference
SynaptamideGPR110 (ADGRF1)cAMP ProductionCultured Cortical NeuronsEC₅₀Low nM range[2]
SynaptamideGPR110 (ADGRF1)Neuronal DifferentiationNeural Stem CellsEffective Conc.10 nM[6]
DHA-Dehydrogenase ActivityRat Cortical CulturesEffective Conc.6 µMN/A
DHA-Nrf2 Target Gene ExpressionPrimary Rat Cortical NeuronsEffective Conc.1-10 µM[9]

Table 1: Summary of Quantitative Data for DHA and its Metabolite, Synaptamide, in Neuronal Cells.

Key Experimental Protocols

Investigating the signaling pathways of lipid mediators like this compound requires a multi-faceted approach combining cell biology, biochemistry, and molecular biology techniques.

General Workflow for Investigating a Novel Lipid Mediator

A typical experimental workflow to characterize the signaling of a novel compound like this compound would involve a series of tiered experiments.

Experimental_Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Target Identification & Pathway Analysis cluster_tier3 Tier 3: Mechanism Validation pheno_screen Phenotypic Assays (e.g., Neurite Outgrowth, Cell Viability, Apoptosis) receptor_screen Receptor Screening (e.g., GPCR Panel) pheno_screen->receptor_screen Identifies Biological Activity pathway_analysis Pathway Analysis (e.g., Western Blot for pERK, pAkt, pCREB) pheno_screen->pathway_analysis Suggests Involved Pathways second_messenger Second Messenger Assays (e.g., cAMP, Ca2+ Flux) receptor_screen->second_messenger Identifies Putative Receptor knockdown Target Validation (siRNA/CRISPR Knockdown of Receptor) receptor_screen->knockdown pathway_analysis->second_messenger second_messenger->knockdown Confirms Mechanism

Caption: A tiered experimental workflow for characterizing novel lipid mediators.
Protocol: cAMP Assay in Neuronal Cells

This protocol describes a method to quantify changes in intracellular cAMP levels following treatment with a signaling molecule.

1. Cell Culture and Plating:

  • Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22, SH-SY5Y) under standard conditions.

  • Plate cells in a 96-well plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere and differentiate for 24-48 hours.

2. Compound Treatment:

  • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Add the test compound (e.g., this compound, synaptamide) at various concentrations. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.

  • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Quantification:

  • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Perform the cAMP quantification using a competitive immunoassay format, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Generate a standard curve using known cAMP concentrations.

  • Interpolate the cAMP concentrations for the unknown samples from the standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.

Protocol: Western Blot for Protein Phosphorylation

This protocol is used to detect the activation of kinase signaling pathways by measuring the phosphorylation status of key proteins like ERK, Akt, or CREB.

1. Cell Culture and Treatment:

  • Plate neuronal cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours, if necessary, to reduce basal kinase activity.

  • Treat cells with the test compound for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Immunoblotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Re-probe the membrane with an antibody for the total protein (e.g., anti-ERK1/2) to normalize for loading differences.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Express the results as the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

The signaling pathways activated by DHA and its metabolites, such as synaptamide and NPD1, underscore their profound importance in maintaining neuronal health. The GPR110-cAMP-PKA-CREB axis and the PS-Akt survival pathway are central to the neurogenic and neuroprotective effects of these lipid mediators. While the specific signaling mechanisms of this compound remain to be elucidated, it is highly probable that it engages similar GPCRs or modulates membrane-dependent pathways to exert its biological functions.

Future research should focus on:

  • Receptor Deorphanization: Screening this compound against panels of orphan GPCRs highly expressed in the brain to identify its specific receptor(s).

  • Pathway Elucidation: Characterizing the downstream signaling cascades activated by this compound in primary neuronal cultures.

  • Quantitative Pharmacology: Determining the potency and efficacy (EC₅₀, Emax) of this compound in functional cellular assays.

  • Therapeutic Potential: Investigating the neuroprotective efficacy of this compound in in vitro and in vivo models of neurological disease.

Unraveling the specific molecular targets of this compound will open new avenues for the development of targeted therapeutics for a range of neurodegenerative and neurodevelopmental disorders.

References

The Pro-Resolving Effects of 22-HDHA in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of endogenous chemical mediators, including the specialized pro-resolving mediators (SPMs). Among these, docosahexaenoic acid (DHA)-derived mediators play a pivotal role in returning inflamed tissues to homeostasis. This technical guide provides an in-depth examination of 22-hydroxy-docosahexaenoic acid (22-HDHA), a key intermediate in the biosynthesis of potent pro-resolving molecules. We will explore its synthesis, mechanisms of action, and the experimental evidence supporting its role in inflammation resolution, with a focus on quantitative data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: Beyond Anti-Inflammation to Pro-Resolution

Inflammation is a critical host defense mechanism; however, its failure to resolve can lead to chronic diseases.[1][2] The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, programmed return to homeostasis.[3][4][5] This process is governed by SPMs, which include lipoxins, resolvins, protectins, and maresins.[5][6][7] These lipid mediators are biosynthesized from essential fatty acids like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[3][7][8] They act to limit neutrophil infiltration, enhance the clearance of apoptotic cells and debris (a process known as efferocytosis) by macrophages, and promote tissue regeneration.[6][7]

This compound is a monohydroxy-metabolite of DHA, an essential omega-3 polyunsaturated fatty acid (PUFA). While DHA itself has anti-inflammatory properties, its enzymatic conversion into hydroxylated derivatives like this compound is a critical step in the generation of more potent, pro-resolving agents.[6][9][10] this compound serves as both a bioactive molecule and a key precursor to further elaborated SPMs, positioning it as a central player in the resolution cascade.

Biosynthesis of this compound and Downstream Mediators

The journey from dietary omega-3 fatty acids to potent local-acting resolution agonists is a multi-step enzymatic process involving several cell types.

Precursor: Docosahexaenoic Acid (DHA)

DHA (22:6n-3) is the most abundant omega-3 PUFA in the brain and a fundamental component of cell membranes.[11] While mammals can synthesize DHA from its precursor, α-linolenic acid (ALA), this process is generally inefficient.[6][12][13][14] Therefore, dietary intake from sources like fatty fish is the primary source of DHA.[6] During an inflammatory response, plasma-derived DHA becomes available at the site of injury, where it is released from cell membranes and serves as a substrate for enzymatic conversion.[15]

Enzymatic Conversion to this compound

This compound is primarily formed through the action of cytochrome P450 (CYP) enzymes, which catalyze the ω-hydroxylation (hydroxylation at the terminal carbon) of DHA.[16][17] This pathway has been demonstrated in vitro using rat liver microsomes and specific human CYP isoforms.[17]

  • Key Enzyme: Cytochrome P450, particularly isoforms like CYP4F3B.[17]

  • Reaction: ω-hydroxylation of DHA.

  • Product: 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (this compound).

This compound as a Pro-Resolving Precursor

While this compound has intrinsic bioactivity, a crucial part of its function is to act as an intermediate for the synthesis of more complex SPMs. For instance, it can be further oxygenated to form dihydroxy-DHA products. One such pathway leads to the formation of 14,22-diHDHA, involving a subsequent hydroxylation at the 14th carbon position, a reaction that can also be catalyzed by P450 enzymes.[16]

Below is a diagram illustrating the biosynthetic pathway from DHA to this compound and its potential further conversion.

This compound Biosynthesis DHA DHA (Docosahexaenoic Acid) CYP450 Cytochrome P450 (ω-hydroxylation) DHA->CYP450 HDHA22 This compound CYP450->HDHA22 P450_2 P450 (14R-hydroxylation) HDHA22->P450_2 diHDHA 14R,22-diHDHA P450_2->diHDHA

Caption: Biosynthesis of this compound from DHA via cytochrome P450-mediated ω-hydroxylation.

Pro-Resolving Mechanisms of Action

The pro-resolving effects of this compound and its downstream metabolites are exerted through modulation of key immune cell functions, steering the response away from sustained inflammation and towards active resolution.

Attenuation of Neutrophil Infiltration

A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury. While essential for clearing pathogens, their prolonged presence and release of cytotoxic contents can cause significant tissue damage. SPMs, including DHA metabolites, are potent regulators of neutrophil trafficking.[4][8] They act as "braking signals," limiting further recruitment and promoting neutrophil apoptosis and subsequent clearance.

Promotion of Macrophage-Mediated Resolution

Macrophages are critical orchestrators of the resolution phase. The pro-resolving actions of this compound are closely linked to its ability to influence macrophage behavior:

  • Macrophage Polarization: DHA and its metabolites can suppress the pro-inflammatory M1 macrophage phenotype and promote a shift towards an anti-inflammatory and pro-resolving M2 phenotype.[14][18] M2 macrophages are characterized by their roles in efferocytosis, tissue repair, and the production of anti-inflammatory cytokines.[19] Studies have shown that DHA deficiency can exacerbate the pro-inflammatory phenotype of M1 macrophages.[14]

  • Efferocytosis: The efficient clearance of apoptotic neutrophils by macrophages is a cornerstone of resolution. SPMs potently enhance this process.[10] By promoting efferocytosis, this compound and related mediators prevent secondary necrosis of apoptotic cells, which would release damaging cellular contents and perpetuate inflammation.

Receptor-Mediated Signaling

SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs).[6] For example, Resolvin D2 (RvD2), another DHA-derived SPM, signals through GPR18.[20][21][22] While a specific, dedicated receptor for this compound has not been fully characterized, it is likely that it or its immediate downstream products engage with one or more of the known SPM receptors to initiate pro-resolving intracellular signaling cascades. This engagement typically leads to the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of pathways that promote cellular clearance and tissue repair.

The diagram below illustrates the proposed signaling pathway for DHA-derived mediators in promoting resolution.

Pro-Resolving Signaling cluster_cell Macrophage cluster_effects Intracellular Effects receptor SPM Receptor (e.g., GPR18) NFkB ↓ NF-κB Activation receptor->NFkB  Inhibits Efferocytosis ↑ Efferocytosis receptor->Efferocytosis  Promotes Cytokines ↓ Pro-inflammatory Cytokines receptor->Cytokines  Inhibits Repair ↑ Tissue Repair receptor->Repair  Promotes HDHA22 This compound or Downstream SPM HDHA22->receptor Binds

Caption: Proposed signaling of this compound/SPMs via GPCRs on macrophages to promote resolution.

Experimental Evidence and Quantitative Data

The pro-resolving actions of DHA metabolites have been demonstrated in various preclinical models of inflammation. The zymosan-induced peritonitis model is a classic, self-resolving model widely used to study the dynamics of acute inflammation and its resolution.[1][2][23][24]

Zymosan-Induced Peritonitis Model

In this model, intraperitoneal injection of zymosan (a yeast cell wall component) triggers a robust but self-limited inflammatory response.[2][25] This allows for the temporal analysis of inflammatory cell influx and efflux, as well as the profiling of lipid mediators in the peritoneal exudate. Studies using this model have shown a rapid increase in free DHA in the inflammatory exudate, which is then locally converted to SPMs, including various HDHAs, coinciding with the switch from the pro-inflammatory to the pro-resolution phase.[23][26]

Quantitative Data from Inflammatory Models

While specific quantitative data for this compound alone is often embedded within broader lipidomic profiles, studies on related DHA-derived SPMs provide context for their potency. For example, resolvins demonstrate potent actions in the picomolar to nanomolar range.[27][28]

Table 1: Effects of DHA-Derived Mediators on Inflammatory Responses

Mediator/Precursor Model System Key Finding Potency/Concentration Reference
17R-HDHA series Mouse Dermal Inflammation Reduced leukocytic exudates by 40-80% ng doses [27]
17R-HDHA series Human Microglial Cells Inhibited cytokine expression IC₅₀ ~50 pM [27]
DHA Supplementation Healthy Human Volunteers Increased serum levels of a cluster of SPMs (including 17-HDHA) 2g EPA+DHA/day [28]
DHA Human Macrophages Suppressed M1 markers, promoted M2/Mreg markers In vitro / In vivo (mice) [18]

| DHA | Human Retinal Endothelial Cells | Inhibited cytokine-induced VCAM-1 expression | 100 µM |[29] |

Note: Data for this compound is often presented as part of a larger panel of DHA metabolites. The data above for related HDHAs illustrates the high potency of this class of molecules.

Experimental Protocols

Reproducible and rigorous methodologies are essential for studying lipid mediators, which are often present in low concentrations and are metabolically labile.

Zymosan-Induced Peritonitis in Mice

This protocol is a standard method to study acute, self-resolving inflammation.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline. Mice receive an intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg/mouse).[23] Control mice receive saline only.

  • Time Course: Animals are euthanized at various time points (e.g., 4, 12, 24, 48, 72 hours) to capture the onset, peak, and resolution phases of inflammation.[23][24]

  • Exudate Collection: The peritoneal cavity is lavaged with cold PBS (e.g., 5 mL). The peritoneal wash fluid (PWF) is collected.[23]

  • Cellular Analysis: An aliquot of the PWF is used to determine total leukocyte counts (using a hemocytometer) and differential counts (via stained cytospins and microscopy) to quantify neutrophils, macrophages, etc.[23][24]

  • Mediator Analysis: The remaining PWF is centrifuged, and the supernatant is collected for lipid mediator analysis.

Lipid Mediator Metabololipidomics

This technique uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify SPMs.

  • Sample Preparation: Exudate supernatants are subjected to solid-phase extraction (SPE) using C18 columns to concentrate the lipid mediators and remove interfering substances.

  • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The system separates the different lipid mediators based on their retention time on the liquid chromatography column and identifies them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

  • Quantification: Stable isotope-labeled internal standards (e.g., d5-RvD2) are added to the samples before extraction to allow for accurate quantification. Multiple reaction monitoring (MRM) is used to detect specific parent-daughter ion transitions for each targeted mediator, including this compound.

The workflow for a typical experiment is diagrammed below.

Experimental Workflow start Zymosan-Induced Peritonitis in Mice collect Collect Peritoneal Exudate at Time Points start->collect split Aliquot Sample collect->split cells Cellular Analysis (Counts, Differentials) split->cells Cell Pellet lipids Lipid Extraction (SPE) split->lipids Supernatant lcms LC-MS/MS Metabololipidomics lipids->lcms data Data Analysis (Identification & Quantification) lcms->data

Caption: Experimental workflow for studying this compound in a zymosan-induced peritonitis model.

Conclusion and Future Directions

This compound stands as a key node in the complex network of inflammation resolution. As a direct metabolite of DHA, it is strategically positioned at the beginning of a biosynthetic cascade that produces highly potent specialized pro-resolving mediators. Its formation via cytochrome P450 enzymes and its role in modulating leukocyte function, particularly in promoting a pro-resolving macrophage phenotype, underscore its importance.

While the broader family of DHA-derived SPMs has been extensively studied, future research should focus on elucidating the specific, direct actions and receptor targets of this compound itself. Differentiating its intrinsic activity from its role as a precursor will be crucial for understanding its therapeutic potential. The development of stable, synthetic analogs of this compound could provide novel pharmacological tools to harness the power of endogenous resolution pathways, offering a new frontier in the treatment of chronic inflammatory diseases.

References

The Anti-Angiogenic Potential of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anti-angiogenic activity of 22-hydroxy-docosahexaenoic acid (22-HDHA), a hydroxylated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of lipid mediators in angiogenesis-related diseases.

Introduction: The Role of DHA Metabolites in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. While essential for development and wound healing, uncontrolled angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, and its metabolites have garnered significant attention for their anti-angiogenic properties.[1] These lipid mediators can modulate key cellular processes in endothelial cells, the primary cells involved in angiogenesis. This compound is an omega-hydroxylated metabolite of DHA produced by cytochrome P450 (CYP) omega-hydroxylase enzymes.

Quantitative Data on the Anti-Angiogenic Effects of DHA and its Metabolites

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related hydroxylated DHA metabolites, such as 17(R)-HDHA, provide valuable insights into the potential potency of this class of molecules.

CompoundAssayCell TypeConcentrationEffectCitation
17(R)-HDHAEndothelial Cell Migration (Wound Healing Assay)HUVEC0.1–3 µMSignificant, time-dependent inhibition of migration at 24-48h.[2]
17(R)-HDHAEndothelial Cell Tube FormationHUVEC0.3–3 µMDecreased formation of nodes, meshes, and mesh area after 6h.[2]
17(R)-HDHAIn Vivo Angiogenesis (Matrigel Sponge Model)NOD/SCID-γ−/− (NSG) mice3 µMDecreased microvessel density.[2]
DHA + AspirinEndothelial Cell Migration (Wound Healing Assay)HUVEC10 µM DHA + 50 µM ASASignificant inhibition of migration at 24h.[2]
DHAEndothelial Cell Viability (MTT Assay)HUVEC1–30 µMNo significant effect on viability for up to 72h.[2]
DHACytokine-induced CAM ExpressionhRVE100 µMCompletely inhibited VEGF, TNFα, and IL-1ß induced CAM expression.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-angiogenic compounds. The following are standard protocols for key in vitro and in vivo angiogenesis assays that can be adapted for the evaluation of this compound.

In Vitro Assays

This assay assesses the effect of a compound on the proliferation of endothelial cells.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.

  • Compound Treatment: After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay evaluates the effect of a compound on the directional migration of endothelial cells.

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Compound Treatment: Wash the wells with PBS to remove detached cells and add a fresh medium containing this compound or vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 16-24 hours).

  • Data Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.[2]

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 48-well plate with 120 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.[2]

  • Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells.[2]

  • Compound Treatment: Treat the cells with different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Image Acquisition: Capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.[2]

In Vivo Assay

This assay evaluates the effect of a compound on angiogenesis in a living organism.

  • Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or vehicle control.

  • Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID-γ−/−).

  • Incubation Period: Allow the Matrigel plug to solidify and for blood vessels to infiltrate for a period of 7-14 days.

  • Plug Excision and Analysis: Excise the Matrigel plugs and quantify the extent of angiogenesis. This can be done by measuring the hemoglobin content of the plug or by immunohistochemical staining for endothelial cell markers such as CD31 to determine microvessel density.[2]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the anti-angiogenic effects of this compound are still under investigation. However, based on studies of DHA and its other hydroxylated metabolites, several key signaling pathways are likely involved.

Inhibition of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that promotes proliferation, migration, and survival.[4] DHA has been shown to inhibit VEGF-induced signaling.[5][6] It is plausible that this compound exerts its anti-angiogenic effects by interfering with the VEGF/VEGFR-2 pathway. This could occur through the inhibition of VEGFR-2 phosphorylation, a critical step in receptor activation.[7]

VEGF_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Phosphorylation HDHA This compound HDHA->P_VEGFR2 Inhibits Downstream Downstream Signaling (Proliferation, Migration) P_VEGFR2->Downstream PPARg_Activation HDHA This compound PPARg PPARγ HDHA->PPARg Activates Nucleus Nucleus PPARg->Nucleus Translocates to AntiAngioGenes Anti-Angiogenic Gene Expression Nucleus->AntiAngioGenes Promotes Angiogenesis Angiogenesis AntiAngioGenes->Angiogenesis Inhibits Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Proliferation Proliferation Assay (MTT) Migration Migration Assay (Wound Healing) Proliferation->Migration TubeFormation Tube Formation Assay Migration->TubeFormation Signaling Signaling Pathway Analysis (Western Blot, etc.) TubeFormation->Signaling Matrigel Matrigel Plug Assay Signaling->Matrigel

References

The Anti-Tumorigenic Potential of 22-Hydroxy-Docosahexaenoic Acid and Related Metabolites in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, and its hydroxylated metabolites, are emerging as significant players in cancer research due to their multifaceted anti-tumor properties. This technical guide provides an in-depth overview of the anti-tumor effects of 22-hydroxy-docosahexaenoic acid (22-HDHA) and other relevant hydroxylated DHA derivatives in various cancer models. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. While specific research on this compound is limited, this guide draws upon the broader knowledge of hydroxylated DHA metabolites to present a cohesive understanding of their potential in oncology.

Quantitative Data on the Anti-Tumor Effects of Hydroxylated DHA Metabolites

The following tables summarize the quantitative data from various studies on the effects of hydroxylated DHA metabolites on cancer cells and tumors.

Table 1: In Vitro Cytotoxicity of DHA and its Metabolites in Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueIncubation TimeCitation
DHAES2 (Ovarian Cancer)MTT Assay30 µM72h[1]
DHAA2780cp (Ovarian Cancer)MTT Assay228.7 µM72h[1]
DHAKuramochi (Ovarian Cancer)Crystal Violet Assay74 µM72h[1]
DHASKOV3 (Ovarian Cancer)Crystal Violet Assay254 µM72h[1]
DHAHL-60 (Leukemia)Proliferation Assay74 µM72h[2]
17-hydroperoxy-DHANeuroblastoma CellsProliferation Assay3–6 µMNot Specified[3]
DHAPC3 (Prostate Cancer)Cytotoxicity Assay22.05 µM96h[4]
Didocosahexaenoin (a DHA derivative)PC3 (Prostate Cancer)Cytotoxicity Assay< 5 µM96h[4]

Table 2: In Vivo Anti-Tumor Efficacy of DHA and its Metabolites

Compound/DietCancer ModelAdministration RouteDosage/ConcentrationTumor Growth InhibitionCitation
19,20-EDP with sEH inhibitorMet-1 (Triple-Negative Breast Cancer)Co-administration0.05 mg⋅kg−1⋅d−1~70%[5]
DHA-enriched dietHCT-116 Xenograft (Colon Cancer)DietaryNot SpecifiedSignificant[6]
DHA-supplemented dietOvarian Cancer PDXDietary3.9% (w/w of fat)Significant[7]
DHA supplementationB16F10 Melanoma (Lung Metastasis)DietaryNot SpecifiedSignificant reduction in lung tumor nodules[8]

Table 3: Effects of Hydroxylated DHA Metabolites on Angiogenesis

CompoundAssayModelConcentrationEffectCitation
4-HDHAEndothelial Cell ProliferationHUVECs3 µM45% inhibition[9]
4-HDHASpheroid Sprouting AssayEndothelial Microvascular CellsNot Specified65% abrogation of sprouting[9]
4-HDHAAortic Explant AssayMouse Aortic RingsNot Specified~60% attenuation of vascular sprouting[9]
17(R)-HDHAEndothelial Cell MigrationHUVECs0.1–3 µMSignificant, time-dependent effect[10]
19,20-EDPEndothelial Tube FormationHUVECs1 µM~63% inhibition[11]
19,20-EDPEndothelial Tube FormationHUVECs3 µM~91% inhibition[11]

Signaling Pathways and Mechanisms of Action

Hydroxylated DHA metabolites exert their anti-tumor effects through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

13R,20-diHDHA-Mediated Inhibition of Breast Cancer Stemness

This pathway illustrates how 13R,20-diHDHA induces reactive oxygen species (ROS) production, which in turn inhibits the STAT3/IL-6 signaling cascade, a critical pathway for the maintenance of cancer stem cells.[12][13][14]

G cluster_0 13R,20-diHDHA Anti-Stemness Pathway 13R,20-diHDHA 13R,20-diHDHA ROS Production ROS Production 13R,20-diHDHA->ROS Production induces p-STAT3 p-STAT3 ROS Production->p-STAT3 inhibits IL-6 Secretion IL-6 Secretion p-STAT3->IL-6 Secretion regulates Cancer Stemness Cancer Stemness p-STAT3->Cancer Stemness promotes IL-6 Secretion->Cancer Stemness promotes Mammosphere Formation Mammosphere Formation Cancer Stemness->Mammosphere Formation Colony Formation Colony Formation Cancer Stemness->Colony Formation Migration & Invasion Migration & Invasion Cancer Stemness->Migration & Invasion

Caption: 13R,20-diHDHA inhibits breast cancer stemness via ROS-mediated STAT3/IL-6 signaling.

General Apoptotic Pathway Induced by DHA and its Metabolites

This diagram outlines a generalized pathway for apoptosis induced by DHA and its hydroxylated derivatives, involving both extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[15][16]

G cluster_1 DHA-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DHA/HDHA DHA/HDHA Death Receptors Death Receptors DHA/HDHA->Death Receptors Mitochondria Mitochondria DHA/HDHA->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: DHA and its metabolites trigger apoptosis through death receptor and mitochondrial pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for assessing the anti-tumor effects of this compound and related compounds.

In Vitro Assays
  • Cell Viability and Proliferation Assays (MTT and Crystal Violet):

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of the test compound (e.g., DHA, this compound) for specified durations (e.g., 24, 48, 72, 96 hours).

    • MTT Assay:

      • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

      • A solubilization solution is added to dissolve the formazan crystals.

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Crystal Violet Assay:

      • The medium is removed, and cells are fixed with a solution like methanol.

      • Cells are stained with a crystal violet solution.

      • After washing and drying, the stain is solubilized, and the absorbance is read.

    • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

  • Apoptosis Assays (DNA Flow Cytometry):

    • Cell Treatment: Cells are treated with the compound of interest for a defined period.

    • Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

    • Staining: Fixed cells are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

    • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by the sub-G1 peak in the DNA histogram.

  • Cell Migration and Invasion Assays (Boyden Chamber Assay):

    • Chamber Preparation: Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are placed in a 24-well plate.

    • Cell Seeding: Cancer cells, pre-treated with the test compound, are seeded in the upper chamber in a serum-free medium.

    • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.

    • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed, stained, and counted under a microscope.

  • Mammosphere Formation Assay:

    • Cell Seeding: Single-cell suspensions of cancer cells are plated in ultra-low attachment plates in a serum-free mammosphere culture medium.

    • Treatment: The cells are treated with different concentrations of the test compound.

    • Incubation: The plates are incubated for a period (e.g., 7-10 days) to allow for the formation of mammospheres.

    • Quantification: The number and size of the mammospheres are quantified using a microscope.

In Vivo Animal Models
  • Xenograft and Patient-Derived Xenograft (PDX) Models:

    • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.

    • Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.

    • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., dietary, intraperitoneal injection).

    • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

  • Metastasis Models:

    • Tumor Cell Injection: Cancer cells (often engineered to express a reporter gene like luciferase) are injected into the mice, for example, via the tail vein or intracardiac route, to induce metastasis.

    • Treatment: The mice receive the test compound as per the study design.

    • Metastasis Monitoring: Metastatic burden can be monitored in real-time using bioluminescence imaging.

Molecular Biology Techniques
  • Western Blotting:

    • Protein Extraction: Proteins are extracted from treated cells or tumor tissues.

    • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., STAT3, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Gene Expression Analysis (RT-qPCR):

    • RNA Extraction: Total RNA is isolated from cells or tissues.

    • Reverse Transcription: RNA is reverse-transcribed into cDNA.

    • Quantitative PCR: The expression levels of target genes are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.

Conclusion

The available scientific evidence strongly suggests that this compound and other hydroxylated metabolites of DHA possess significant anti-tumor activities. These compounds can inhibit cancer cell proliferation, induce apoptosis, and suppress angiogenesis and metastasis through the modulation of key signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of these promising natural compounds as potential therapeutic agents in the fight against cancer. Future studies should focus on elucidating the specific roles of different hydroxylated DHA isomers, including this compound, and on translating these preclinical findings into clinical applications.

References

The Interaction of 22-HDHA with the TRPV1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-established integrator of noxious thermal and chemical stimuli. Its role in pain, inflammation, and various physiological processes has made it a significant target for drug development. Emerging evidence has highlighted the modulatory role of endogenous lipids in TRPV1 activity. Among these, 22-hydroxy-docosahexaenoic acid (22-HDHA), a cytochrome P450 (CYP) metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has been identified as a potent activator of the TRPV1 receptor. This technical guide provides an in-depth overview of the interaction between this compound and the TRPV1 receptor, summarizing the current understanding of its activation, the experimental methodologies used for its characterization, and the putative signaling pathways involved.

Quantitative Data on TRPV1 Activation by Omega-3 Fatty Acid Derivatives

While specific quantitative data for the binding affinity and efficacy of this compound on the TRPV1 receptor are not extensively documented in publicly available literature, studies have shown it to be a more efficient activator than 20-hydroxyeicosatetraenoic acid (20-HETE) in HEK cells.[1] For comparative purposes, the following table summarizes the quantitative data for the parent compound, DHA, and a related omega-3 fatty acid, eicosapentaenoic acid (EPA), on TRPV1.

CompoundAssay TypeCell LineParameterValueReference
Docosahexaenoic Acid (DHA)Electrophysiology (Oocytes)Xenopus OocytesEC5036.0 ± 3.3 µM[2]
Eicosapentaenoic Acid (EPA)Electrophysiology (Oocytes)Xenopus OocytesEC5029.7 ± 9.6 µM[2]

Experimental Protocols

The investigation of this compound's interaction with the TRPV1 receptor utilizes standard techniques employed for studying lipid modulation of ion channels. These primarily include electrophysiology and calcium imaging.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity in response to agonists.

Objective: To record TRPV1 channel currents in response to this compound application.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPV1 channel are commonly used.

General Protocol:

  • Cell Preparation: HEK293-TRPV1 cells are cultured on glass coverslips.

  • Recording Configuration: Whole-cell or inside-out patch-clamp configurations are established using a glass micropipette.

  • Solutions:

    • External Solution (for whole-cell): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Internal (Pipette) Solution (for whole-cell): Contains a different ionic composition to establish a membrane potential (e.g., KCl, MgCl₂, HEPES, EGTA, ATP).

    • This compound Application: this compound is prepared as a stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted to the final desired concentration in the external solution. The solution is applied to the patched cell via a perfusion system.

  • Data Acquisition: Membrane currents are recorded using an amplifier and appropriate software. The current-voltage (I-V) relationship is determined by applying voltage ramps or steps.

  • Analysis: The amplitude of the current elicited by this compound is measured and can be used to construct dose-response curves to determine parameters like EC50.

Calcium Imaging

Calcium imaging is a widely used method to indirectly measure the activation of TRPV1, which is a calcium-permeable channel.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in TRPV1-expressing cells upon stimulation with this compound.

Cell Line: HEK293 cells expressing human TRPV1.

General Protocol:

  • Cell Plating: Cells are plated on glass-bottom dishes or coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[3][4][5][6][7] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

  • Baseline Measurement: The baseline fluorescence is recorded before the addition of the agonist.

  • Agonist Application: A solution containing this compound is added to the cells.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence microscope equipped with a camera and appropriate filter sets. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • Data Analysis: The change in fluorescence intensity or ratio is plotted against time to visualize the calcium transient. The peak response can be used for dose-response analysis.

Signaling and Metabolic Pathways

Metabolic Pathway of this compound Formation

This compound is a downstream metabolite of DHA, an essential omega-3 fatty acid. Its formation is catalyzed by cytochrome P450 (CYP) enzymes.[8][9]

This compound Metabolic Pathway DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 (ω-hydroxylase) DHA->CYP450 HDHA_22 22-hydroxy-docosahexaenoic acid (this compound) CYP450->HDHA_22 ω-hydroxylation

Metabolic conversion of DHA to this compound by cytochrome P450 enzymes.

Putative Signaling Pathway of this compound at the TRPV1 Receptor

The precise signaling pathway for this compound-mediated TRPV1 activation is not fully elucidated but is thought to follow the general mechanism of other lipid activators. This involves direct binding to the channel, leading to a conformational change and subsequent channel opening. The activation by some fatty acids has been shown to be dependent on Protein Kinase C (PKC) phosphorylation of the channel.[2][10][11]

This compound TRPV1 Signaling Pathway cluster_membrane Plasma Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Conformational Change Influx Cation Influx TRPV1_open->Influx HDHA_22 This compound HDHA_22->TRPV1_closed Direct Binding PKC Protein Kinase C (PKC) PKC->TRPV1_closed Phosphorylation (Potentiation) Ca_ion Ca²⁺ Response Cellular Response (e.g., Nociception) Ca_ion->Response Influx->Ca_ion

Proposed signaling pathway for this compound activation of the TRPV1 receptor.

Experimental Workflow for Characterizing this compound-TRPV1 Interaction

The following diagram illustrates a typical workflow for investigating the effects of this compound on the TRPV1 receptor.

Experimental Workflow start Start: Hypothesis (this compound activates TRPV1) culture Cell Culture (HEK293-TRPV1) start->culture electrophysiology Electrophysiology (Patch-Clamp) culture->electrophysiology calcium_imaging Calcium Imaging (Fura-2 AM) culture->calcium_imaging data_analysis Data Analysis (Dose-Response, Kinetics) electrophysiology->data_analysis calcium_imaging->data_analysis conclusion Conclusion (Characterize this compound-TRPV1 interaction) data_analysis->conclusion

A streamlined workflow for studying this compound's effects on TRPV1.

Conclusion and Future Directions

This compound, a metabolite of DHA, is an emerging endogenous activator of the TRPV1 receptor. While its potency is suggested to be higher than other related lipids, a comprehensive quantitative characterization is still needed. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the precise molecular mechanisms of this compound's interaction with TRPV1. Future research should focus on determining the specific binding site of this compound on the TRPV1 channel, elucidating the detailed signaling cascade following its activation, and exploring its physiological and pathophysiological relevance, particularly in the context of pain and inflammation. Such studies will be crucial for evaluating the therapeutic potential of targeting the this compound-TRPV1 axis for the development of novel analgesics and anti-inflammatory agents.

References

22-HDHA in Neuroprotection and Brain Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the neuroprotective potential of 22-hydroxy-docosahexaenoic acid (22-HDHA), a hydroxylated metabolite of docosahexaenoic acid (DHA), for researchers, scientists, and drug development professionals.

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of the central nervous system, playing a pivotal role in brain development and function. Its metabolites are increasingly recognized for their potent bioactive properties, including neuroprotection. Among these is 22-hydroxy-docosahexaenoic acid (this compound), a product of omega-hydroxylation of DHA. While research on this compound is still emerging, this guide provides a comprehensive overview of the current understanding of its synthesis, biological activities, and potential neuroprotective mechanisms, contextualized within the extensive research on its parent molecule, DHA.

Synthesis and Bioavailability of this compound

The generation of this compound for research purposes is crucial for elucidating its biological functions. Chemical synthesis provides a reliable method to obtain this specific hydroxylated metabolite.

Experimental Protocol: Chemical Synthesis of ω-Hydroxy Polyunsaturated Fatty Acids

A convergent synthesis approach has been successfully employed to prepare ω-hydroxy polyunsaturated fatty acids, including this compound (also referred to as 22-HDoHE in some literature). The key steps of this synthesis involve:

  • Copper-Mediated Carbon-Carbon Bond Formation: This step is utilized to construct the methylene-skipped poly-yne backbone of the fatty acid.

  • Partial Alkyne Hydrogenation: A critical step where the poly-yne intermediate is partially reduced to the corresponding cis-alkenes. The presence of an additive, such as 2-methyl-2-butene, is crucial to prevent over-hydrogenation and ensure the formation of the desired cis-double bonds characteristic of DHA.

This synthetic route allows for the production of this compound for use in biological assays and preclinical studies.

Furthermore, for in vivo tracking and metabolic studies, radiolabeled analogs have been synthesized. For instance, 22-[18F]fluorodocosahexaenoic acid (22-[18F]FDHA) has been developed as a positron emission tomography (PET) probe. Its synthesis begins with a 22-hydroxylated DHA methyl ester, highlighting a potential precursor for obtaining this compound for research applications[1].

Neuroprotective Mechanisms and Biological Activities

While direct evidence for the neuroprotective mechanisms of this compound is still limited, preliminary studies and the well-established roles of its parent molecule, DHA, provide a strong foundation for its potential in brain health.

Interaction with TRP Channels

One of the few direct biological activities reported for this compound is its interaction with Transient Receptor Potential (TRP) channels. A study demonstrated that this compound is a more potent activator of murine TRPV1 (Transient Receptor Potential Vanilloid 1) than 20-HETE, the corresponding metabolite of arachidonic acid. Notably, unlike 20-HETE, this compound did not induce pain-like behavior in rats. This differential activity on TRPV1 suggests that this compound may have distinct signaling properties compared to other lipid mediators and could be involved in sensory neuron function and neuro-immune interactions without eliciting a pain response.

Contextualizing Neuroprotection: Insights from DHA

The extensive body of research on DHA provides a framework for understanding the potential neuroprotective actions of its metabolites, including this compound. DHA exerts its beneficial effects through multiple mechanisms:

  • Anti-inflammatory Effects: DHA is known to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in microglia, the resident immune cells of the brain[2]. This anti-inflammatory action is crucial in mitigating neuroinflammation, a key contributor to neurodegenerative diseases.

  • Antioxidant Activity: DHA can enhance the cellular antioxidant capacity by increasing levels of glutathione (B108866), a major endogenous antioxidant[3]. It has also been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes[4][5][6].

  • Anti-apoptotic Effects: DHA has been demonstrated to protect neurons from apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and inhibiting the activity of caspases, the key executioners of apoptosis[7][8].

  • Modulation of Neurotrophic Factors: DHA can increase the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity[9][10].

  • Maintenance of Blood-Brain Barrier Integrity: DHA plays a role in preserving the integrity of the blood-brain barrier, which is essential for protecting the brain from harmful substances circulating in the blood.

Given that this compound is a direct metabolite of DHA, it is plausible that it may share or even possess enhanced activity in some of these neuroprotective pathways. Further research is imperative to delineate the specific contributions of this compound to these processes.

Quantitative Data on Neuroprotective Effects

Specific quantitative data on the neuroprotective effects of this compound are currently scarce in the scientific literature. However, a study on a positional isomer, 2-hydroxy-DHA, in a mouse model of Alzheimer's disease reported a higher proliferation of cells in the subgranular zone of the hippocampus, a region involved in adult neurogenesis[3]. This finding suggests that hydroxylated forms of DHA may have pro-neurogenic and potentially restorative effects in the brain.

To provide a quantitative context, the following tables summarize key findings from studies on the parent molecule, DHA, in various models of neurological insults. These data highlight the therapeutic potential that metabolites like this compound might also possess.

Table 1: Effects of DHA in an Experimental Stroke Model [3]

ParameterTreatment GroupOutcome
Neurological Score DHA (5 mg/kg, i.v.)Improved by 20% on day 1, and 24-41% through weeks 1-3 compared to saline.
Motor Coordination (Rota-rod) DHA (5 mg/kg, i.v.)Latency to fall prolonged by 162-178% on weeks 2-3 compared to saline.
Balance (Beam Walking Test) DHA (5 mg/kg, i.v.)Performance enhanced by 42-51% on weeks 1 and 2 compared to saline.
Cognitive Function (Y-maze) DHA (5 mg/kg, i.v.)Number of entries decreased by 51% and spontaneous alteration decreased by 53% on week 2 compared to saline.
Infarct Volume DHA (5 mg/kg, i.v.)Total infarct volume reduced by 46% and cortical infarct volume reduced by 54% compared to saline.

Table 2: Anti-inflammatory and Antioxidant Effects of DHA in Microglial Cells [3]

ParameterTreatment ConditionOutcome
Glutathione Levels DHAIncreased total glutathione levels.
TNF-α Production (TLR3/4 activation) DHAReduced production of TNF-α.
IL-6 Production (TLR3/4 activation) DHAReduced production of IL-6.
Nitric Oxide Production DHAReduced production of nitric oxide.

Signaling Pathways

The signaling pathways modulated by this compound in the context of neuroprotection are yet to be fully elucidated. However, based on the known actions of DHA and the preliminary findings on this compound, several pathways are of high interest for future investigation.

Potential Signaling Pathways for this compound
  • TRPV1 Signaling: As a potent activator of TRPV1, this compound may influence calcium signaling in sensory neurons and potentially in other central nervous system cells where TRPV1 is expressed. This could have implications for synaptic plasticity and neuro-immune communication.

  • Nrf2-ARE Pathway: Given that DHA activates the Nrf2 pathway, it is plausible that this compound may also modulate this critical antioxidant and cytoprotective signaling cascade. Activation of Nrf2 by this compound could represent a key mechanism for its potential neuroprotective effects against oxidative stress.

Established Signaling Pathways for DHA

The diagram below illustrates some of the key signaling pathways through which DHA exerts its neuroprotective effects. It is hypothesized that this compound may interact with components of these pathways.

DHA_Neuroprotection_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA DHA TRPV1 TRPV1 DHA->TRPV1 Activates (this compound) Nrf2_inactive Keap1-Nrf2 DHA->Nrf2_inactive Inhibits Keap1 ROS Oxidative Stress (ROS) DHA->ROS Reduces IKK IKK DHA->IKK Inhibits PI3K PI3K/Akt DHA->PI3K Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ROS->Nrf2_inactive Induces Dissociation IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_active NF-κB NFkB->NFkB_active Translocation BDNF_Gene BDNF Gene PI3K->BDNF_Gene Promotes Transcription ARE ARE Nrf2_active->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Inflammatory_Genes Pro-inflammatory Genes NFkB_active->Inflammatory_Genes Activates Transcription

DHA and its potential metabolite this compound signaling pathways in neuroprotection.

Future Directions and Conclusion

The study of this compound in the context of neuroprotection and brain health is a nascent but promising field. While the current body of literature is limited, the unique biological activities observed for this compound, such as its potent activation of TRPV1 without inducing pain, suggest that it may have distinct and valuable therapeutic properties.

Future research should focus on:

  • Directly investigating the neuroprotective effects of this compound in in vitro models of neuronal injury (e.g., oxidative stress, excitotoxicity, neuroinflammation) and in vivo models of neurological disorders (e.g., stroke, traumatic brain injury, Alzheimer's disease).

  • Elucidating the specific signaling pathways modulated by this compound in different brain cells, including neurons, microglia, and astrocytes.

  • Conducting comparative studies to determine the relative potency and efficacy of this compound compared to its parent molecule, DHA, and other DHA-derived metabolites like neuroprotectin D1.

  • Developing robust analytical methods for the quantification of this compound in biological tissues to better understand its endogenous production and metabolism in the brain.

References

Methodological & Application

Application Note and Protocol for the Quantification of 22-Hydroxydocosahexaenoic Acid (22-HDHA) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosahexaenoic acid (22-HDHA) is a significant oxidation product of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid highly enriched in the brain and retina.[1] DHA and its metabolites are crucial for normal brain function and are implicated in neurodegenerative diseases.[1][2] this compound is formed in vitro by the action of human cytochrome P450 (CYP) isoform CYP4F3B.[3] Given the biological importance of DHA-derived mediators, accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.[2]

Experimental Protocols

This section details the necessary steps for sample preparation and subsequent analysis of this compound by HPLC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a robust method for extracting and concentrating lipids from biological samples like plasma and tissue homogenates.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Deuterated internal standard (e.g., this compound-d4 or other suitable analog like 15(S)-HETE-d8)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Hexane

  • Ethyl Acetate

  • Formic Acid (FA)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

Protocol:

  • Sample Spiking: To a 1 mL plasma sample, add the internal standard.

  • Protein Precipitation & Saponification (for total fatty acid analysis): Add 2 mL of methanol to the sample. For the release of esterified fatty acids, add 200 µL of 10 M NaOH and incubate at 60°C for 30 minutes. Neutralize with 200 µL of 10 M HCl.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 5 mL of methanol followed by 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid) for HPLC-MS/MS analysis.[4]

HPLC-MS/MS Analysis

HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size) is recommended for the separation of fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient starts with a high aqueous phase and gradually increases the organic phase to elute the lipids.

Time (min)% Mobile Phase B
0.015
3.533
7.048
15.065
18.585
19.595
21.015
26.015

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is optimal for detecting fatty acids.

  • Ion Spray Voltage: -4.5 kV.

  • Source Temperature: 350 °C.[4]

  • Multiple Reaction Monitoring (MRM): The precursor ion for HDoHE isomers is m/z 343.2. The product ion for this compound is predicted based on the fragmentation of the terminal hydroxylated carbon chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound343.2299.2-20
Internal Standard (e.g., 15(S)-HETE-d8)327.2267.2-25

Note: The product ion for this compound is proposed based on the characteristic fragmentation of hydroxydocosahexaenoic acids, which often involves the loss of CO₂ and a neutral loss related to the hydroxyl group position. Researchers should optimize this transition on their specific instrument.

Data Presentation

The following tables summarize typical quantitative data for HDoHE isomers from HPLC-MS/MS analysis. These values can serve as a benchmark for the quantification of this compound.

Table 1: HPLC-MS/MS Method Performance for HDoHE Isomers

ParameterValueReference
Limit of Detection (LOD)0.5 - 8.5 pg on column[1][5]
Limit of Quantification (LOQ)1.5 - 25.5 pg on column[1][5]
Linearity (R²)> 0.99[6]
Inter-day Variation< 15%[1][5]
Intra-day Variation< 10%[1][5]
Recovery85 - 110%[1][5]

Table 2: Example Concentrations of HDoHE Isomers in Biological Samples

Sample TypeConcentration RangeReference
Rat Plasma0.1 - 2.0 ng/mL[1][5]
Rat Brain0.5 - 5.0 ng/g tissue[1][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) spike Spike with Internal Standard sample->spike extract Solid Phase Extraction (SPE) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant

Caption: Workflow for this compound quantification.

This compound Biosynthesis and General DHA Signaling Context

signaling_pathway cluster_signaling General DHA Signaling Pathways DHA DHA (Docosahexaenoic Acid) CYP450 Cytochrome P450 (e.g., CYP4F3B) DHA->CYP450 Metabolism Membrane Membrane Integration DHA->Membrane Incorporation into Phospholipids HDHA_22 This compound CYP450->HDHA_22 AntiInflammatory Anti-inflammatory Effects HDHA_22->AntiInflammatory Potential Contribution PKC Protein Kinase C (PKC) Activation Membrane->PKC Modulates Akt Akt Signaling (Neuronal Survival) Membrane->Akt Facilitates PKC->AntiInflammatory Akt->AntiInflammatory

Caption: Formation and signaling context of this compound.

References

Application Notes and Protocols for the Analytical Detection of 22-HDHA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 22-hydroxy-docosahexaenoic acid (22-HDHA) in plasma samples. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the detection of lipid mediators.

Introduction

This compound is a hydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid. DHA and its metabolites are crucial components of cell membranes, particularly in the brain and retina, and are precursors to a variety of signaling molecules that play significant roles in neurodevelopment, neuroprotection, and the resolution of inflammation.[1][2][3][4] Accurate and reliable quantification of this compound in plasma is essential for understanding its physiological and pathological roles and for the development of novel therapeutic agents.

Analytical Methodologies: LC-MS/MS

LC-MS/MS has become the gold standard for the analysis of oxylipins like this compound due to its high sensitivity, specificity, and the ability to multiplex, eliminating the need for extensive sample derivatization that is often required for gas chromatography-mass spectrometry (GC-MS).[5]

Sample Preparation

The initial and most critical step in the analytical workflow is the extraction of this compound from the complex plasma matrix. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

  • Protein Precipitation: This method involves the addition of a cold organic solvent, such as methanol (B129727), to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected.[5]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting lipids. It involves partitioning the analytes between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a suitable solvent. SPE is often used for sample clean-up and concentration.[6][7] Oasis-HLB cartridges are commonly used for the extraction of lipid mediators from plasma.[7]

Chromatographic Separation

Reversed-phase liquid chromatography is typically employed for the separation of this compound from other plasma components. C18 columns are a common choice, providing good separation for fatty acids.[8] Gradient elution with a mobile phase consisting of an aqueous component (often with an additive like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic component (such as acetonitrile (B52724) and/or methanol) is used to achieve optimal separation.[5][8]

Mass Spectrometric Detection

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of fatty acids and their derivatives.[1][8] The MRM transitions are specific precursor-to-product ion pairs for this compound and its internal standard, ensuring high selectivity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of hydroxylated fatty acids, including HDHA, in plasma using LC-MS/MS, as reported in various studies.

AnalyteMethodLLOQ (ng/mL)Recovery (%)Reference
HDoHE isomersLC-MS/MS-SRM0.0005-0.0085 pg (on column)Not Reported[1]
Various OxylipinsSPE-LC-MS/MS0.03 - 588429 - 134[7]
HDHAsLC-MS/MSNot Reported78 (IS recovery)[9]

Note: LLOQ (Lower Limit of Quantitation) and recovery can vary significantly depending on the specific analyte, sample matrix, and analytical instrumentation.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the extraction of lipid mediators from plasma.[7]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Spike 200 µL of plasma with an appropriate internal standard (e.g., 12-HETE-d8).

  • Extraction: Add 1300 µL of cold methanol:water (30:70, v/v) to the plasma sample. Vortex and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning: Condition an Oasis-HLB cartridge (60 mg, 3 mL) with 5 mL of methanol (containing 0.5% BHT) followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 5 mL of cold water, 5 mL of cold methanol:water (15:75, v/v), and 2.5 mL of cold hexane.

  • Elution: Elute the analytes with an appropriate solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are general LC-MS/MS conditions. These should be optimized for the specific instrument and column used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% acetic acid.[5]

  • Mobile Phase B: Acetonitrile/Methanol (50/50, v/v) with 0.1% acetic acid.[5]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Injection Volume: 5 - 10 µL.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard must be determined and optimized. For a related compound, 7,17-DiHDHA, the transition m/z 359→141 has been used.[11]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Spiking plasma->is extraction Protein Precipitation / LLE / SPE is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis in plasma.

Simplified Signaling Pathway of DHA and its Metabolites

G cluster_membrane Cell Membrane cluster_metabolism Metabolism cluster_signaling Signaling Outcomes DHA DHA PL Membrane Phospholipids DHA->PL Esterification LOX Lipoxygenase (LOX) DHA->LOX HDHA This compound LOX->HDHA Hydroxylation NPD1 Neuroprotectin D1 (NPD1) HDHA->NPD1 Further Metabolism Neuroprotection Neuroprotection NPD1->Neuroprotection Anti_inflammation Anti-inflammation NPD1->Anti_inflammation

Caption: Simplified DHA metabolism and signaling.

References

Application Notes and Protocols for 22-HDHA Extraction from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-hydroxy-docosahexaenoic acid (22-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound plays a crucial role in the resolution of inflammation, making it a significant target for research in inflammatory diseases and drug development. Accurate and efficient extraction of this compound from cell cultures is paramount for downstream quantitative analysis and the elucidation of its biological functions.

This document provides detailed protocols for the extraction of this compound from cell culture samples using two common and effective methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It also includes a summary of quantitative data to aid in the selection of the most appropriate method for specific research needs and a putative signaling pathway for this compound.

Data Presentation: Comparison of Extraction Methods

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction depends on various factors, including the desired purity, recovery, sample throughput, and cost. Below is a summary of the key quantitative parameters for each method.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Estimated Recovery 85% - 98%70% - 99.8%
Purity of Extract High (Removes more interferences)Moderate to High
Sample Throughput High (Amenable to automation)Moderate
Cost per Sample Higher (Cost of SPE cartridges)Lower
Reproducibility HighOperator-dependent

Note: Recovery rates are based on studies of similar lipid mediators, as specific recovery data for this compound is limited. Actual recovery may vary depending on the specific cell type, culture conditions, and execution of the protocol.

Experimental Protocols

General Considerations Before Starting:
  • Internal Standard: To accurately quantify this compound, it is highly recommended to use a deuterated internal standard (e.g., this compound-d4). The internal standard should be added to the sample before the extraction process to account for any loss during sample preparation.

  • Antioxidants: To prevent auto-oxidation of this compound, it is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents.

  • Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and degradation of the analyte.

  • Solvent Purity: Use high-purity, HPLC-grade solvents for all steps.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Cell Culture

This protocol is suitable for obtaining high-purity extracts of this compound and is amenable to high-throughput processing. C18 or mixed-mode cation exchange (MCX) cartridges are commonly used for oxylipin extraction.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg/1 mL)

  • Cell culture supernatant and/or cell pellet

  • Internal Standard (e.g., this compound-d4)

  • Methanol (B129727) (MeOH), HPLC-grade

  • Acetonitrile (ACN), HPLC-grade

  • Hexane (B92381), HPLC-grade

  • Methyl Formate (B1220265) (or Ethyl Acetate), HPLC-grade

  • Formic Acid (FA)

  • Water, HPLC-grade

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatant: Centrifuge the cell culture medium at 1,500 x g for 10 minutes at 4°C to pellet any cells or debris. Carefully collect the supernatant.

    • Cell Pellet: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,500 x g for 10 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in a suitable lysis buffer or methanol.

    • Add the internal standard to the prepared sample.

    • Acidify the sample to pH ~3.5 with formic acid. This step is crucial for the efficient retention of acidic lipids like this compound on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge by passing 2 mL of water (acidified to pH 3.5 with formic acid) through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 mL/minute).

  • Washing:

    • Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove polar impurities.

    • Wash the cartridge with 2 mL of hexane to elute non-polar, interfering lipids.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methyl formate or ethyl acetate (B1210297) into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for your analytical method (e.g., methanol/water, 50:50, v/v).

  • Analysis:

    • The reconstituted sample is now ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Culture

This protocol is a cost-effective alternative to SPE and can provide good recovery, although it may be more susceptible to matrix effects.

Materials:

  • Cell culture supernatant and/or cell pellet

  • Internal Standard (e.g., this compound-d4)

  • Methanol (MeOH), HPLC-grade

  • Chloroform (B151607) (or Dichloromethane), HPLC-grade

  • Formic Acid (FA)

  • Water, HPLC-grade

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatant: Centrifuge the cell culture medium at 1,500 x g for 10 minutes at 4°C. Collect the supernatant.

    • Cell Pellet: Wash the cell pellet with ice-cold PBS and centrifuge. Discard the supernatant.

    • Add the internal standard to the prepared sample.

  • Protein Precipitation and Extraction:

    • To 1 volume of cell culture supernatant or resuspended cell pellet, add 2 volumes of ice-cold methanol to precipitate proteins. Vortex thoroughly.

    • Add 1 volume of chloroform (or dichloromethane). Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

    • Three layers will be visible: an upper aqueous layer, a middle protein precipitate layer, and a lower organic layer containing the lipids.

  • Collection of Organic Phase:

    • Carefully collect the lower organic layer using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer it to a clean collection tube.

  • Re-extraction (Optional but Recommended):

    • For improved recovery, add another volume of chloroform to the remaining aqueous and protein layers, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for your analytical method (e.g., methanol/water, 50:50, v/v).

  • Analysis:

    • The reconstituted sample is ready for LC-MS/MS analysis.

Visualization of Methodologies and Signaling Pathways

To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.

G Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_downstream Downstream Processing start Cell Culture supernatant Collect Supernatant start->supernatant pellet Collect Cell Pellet start->pellet add_is Add Internal Standard supernatant->add_is lysis Cell Lysis pellet->lysis lysis->add_is acidify Acidify to pH ~3.5 add_is->acidify For SPE add_solvents Add Methanol & Chloroform add_is->add_solvents For LLE condition Condition C18 Cartridge acidify->condition load Load Sample condition->load wash1 Wash with Acidified Water load->wash1 wash2 Wash with Hexane wash1->wash2 elute Elute with Methyl Formate wash2->elute evaporate Evaporate Solvent elute->evaporate vortex Vortex Vigorously add_solvents->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic collect_organic->evaporate reconstitute Reconstitute in Injection Solvent evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from cell culture.

G Putative Signaling Pathway of this compound cluster_downstream Downstream Cellular Effects DHA DHA in Cell Membrane LOX Lipoxygenase (e.g., 15-LOX) DHA->LOX HDHA_22 This compound LOX->HDHA_22 GPCR G-Protein Coupled Receptor (GPCR) HDHA_22->GPCR Putative Interaction MAPK MAPK Pathway Modulation GPCR->MAPK NFkB Inhibition of NF-κB Signaling GPCR->NFkB PPAR Activation of PPARs GPCR->PPAR Resolution Resolution of Inflammation MAPK->Resolution NFkB->Resolution PPAR->Resolution

Caption: Putative signaling pathway of this compound.

Application Notes and Protocols for LC-MS/MS Analysis of 22-Hydroxydocosahexaenoic Acid (22-HDHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 22-hydroxydocosahexaenoic acid (22-HDHA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid mediator derived from docosahexaenoic acid (DHA) through the activity of cytochrome P450 (CYP450) enzymes.[1] It plays a crucial role in various physiological and pathophysiological processes, making its accurate quantification essential for research and drug development.

Introduction

Lipid mediators are a class of bioactive molecules that regulate many physiological processes, and the dysregulation of their biosynthesis and signaling is linked to numerous inflammatory diseases.[2] this compound is a member of the hydroxydocosahexaenoic acid (HDoHE) family of metabolites derived from the omega-3 fatty acid DHA.[1] The analysis of these compounds is challenging due to their low physiological concentrations, the presence of numerous structurally similar isomers, and their susceptibility to oxidation.[3] LC-MS/MS offers a highly sensitive and selective platform for the reliable quantification of this compound and other lipid mediators in complex biological samples.[2][4]

Experimental Protocols

A robust and sensitive approach for the identification and quantification of specialized pro-resolving mediators like this compound involves solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting and concentrating lipid mediators from biological samples such as plasma and adipose tissue.[3]

Materials:

Protocol:

  • Internal Standard Spiking: To each sample, add the deuterated internal standard to account for analyte loss during sample processing.

  • Protein Precipitation & Lysis: For plasma samples, precipitate proteins by adding cold methanol. For tissue samples, homogenize in a suitable buffer.

  • Acidification: Acidify the sample to a pH of approximately 3.5 with formic acid to ensure the analytes are in their protonated form.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove polar interferences. Subsequently, wash with hexane to remove non-polar lipids.

  • Elution: Elute the this compound and other hydroxy fatty acids from the cartridge using a suitable solvent like ethyl acetate or methyl formate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase for injection.

LC-MS/MS Analysis

The following tables summarize the typical LC-MS/MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% acetic acid or 0.02% formic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid[5]
Flow Rate 0.3 - 0.4 mL/min[5][6]
Column Temperature 25 - 40 °C[6]
Injection Volume 5 - 10 µL
Gradient A linear gradient is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A representative gradient is as follows: 21% B at 0 min, hold for 1 min, increase to 26% B at 1.5 min, 51% B at 10 min, 66% B at 19 min, and then a rapid increase to wash the column, followed by re-equilibration.[5]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[1][6]
Ion Source Temperature 150 °C[1]
Desolvation Temperature 550 °C[1]
Capillary Voltage 3.0 - 3.3 kV[1][6]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z) 343.2 (for [M-H]⁻ of this compound)
Product Ions (m/z) Specific fragment ions are chosen for quantification and confirmation. Based on the fragmentation patterns of other HDoHE isomers, characteristic product ions would arise from cleavages adjacent to the hydroxyl group and the carboxylic acid group. For this compound, a prominent fragment would be expected from the loss of water and CO2. A specific transition would need to be optimized, but a common transition for HDoHEs is monitored.
Collision Energy Optimized for the specific precursor-product ion transition.
Dwell Time 9 msec (can be set automatically)[1]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 3: Example of Quantitative Data Summary for this compound

Sample IDGroupThis compound Concentration (ng/mL)Standard Deviation%RSD
Control_1Control1.230.118.9
Control_2Control1.350.1511.1
Control_3Control1.180.097.6
Treated_1Treatment3.450.288.1
Treated_2Treatment3.890.359.0
Treated_3Treatment3.620.318.6

Signaling Pathways and Experimental Workflow Visualization

Biosynthesis of this compound

This compound is synthesized from docosahexaenoic acid (DHA) primarily through the action of cytochrome P450 (CYP450) enzymes.[1] This pathway is part of a larger network of lipid mediator biosynthesis that includes cyclooxygenases (COX), lipoxygenases (LOX), and other enzymatic and non-enzymatic routes.[3]

DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 (CYP450) Enzymes DHA->CYP450 HDHA_22 This compound CYP450->HDHA_22 Other_HDHAs Other HDHA Isomers CYP450->Other_HDHAs Biological_Effects Biological Effects (e.g., anti-inflammatory) HDHA_22->Biological_Effects

Caption: Biosynthesis pathway of this compound from DHA via CYP450 enzymes.

Experimental Workflow for this compound Analysis

The overall experimental workflow for the quantification of this compound from biological samples is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spiking Spike with Internal Standard Sample->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (C18 Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

Application Note: In Vitro Cell-Based Assays to Determine the Biological Activity of 22-HDHA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 22-hydroxy-docosahexaenoic acid (22-HDHA) is an oxygenated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, which includes resolvins, protectins, and maresins, this compound is presumed to play a critical role in the resolution phase of inflammation.[1][2] Analogs such as the maresin-like compound MarL1 have been shown to attenuate the production of pro-inflammatory cytokines like TNF-α in macrophages and promote tissue regeneration by enhancing cell migration.[3] These activities suggest that this compound possesses potent anti-inflammatory and pro-resolving functions, making it a molecule of significant interest for therapeutic development in inflammatory diseases.

This document provides detailed protocols for a suite of in vitro cell culture assays designed to characterize the bioactivity of this compound. The proposed assays will enable researchers to quantify its effects on key cellular responses involved in inflammation and its resolution, including cytokine production, phagocytosis, and leukocyte chemotaxis.

Proposed Signaling Pathway for this compound

Many specialized pro-resolving mediators derived from DHA, such as Resolvin D1 (RvD1), exert their effects by binding to G protein-coupled receptors (GPCRs).[4] RvD1 has been shown to signal through GPR32 and the ALX/FPR2 receptor.[5][6] Given the structural similarity, it is hypothesized that this compound may also signal through GPR32. Activation of this receptor typically leads to downstream signaling cascades that inhibit pro-inflammatory pathways (e.g., NF-κB) and promote pro-resolving functions.

22_HDHA_Signaling_Pathway cluster_cytoplasm Cytoplasm HDHA This compound GPR32 GPR32 HDHA->GPR32 Downstream Downstream Signaling GPR32->Downstream NFkB_Inhibition Inhibition of NF-κB Pathway Downstream->NFkB_Inhibition Pro_Resolving Promotion of Pro-Resolving Functions Downstream->Pro_Resolving Experimental_Workflow cluster_assays Select Assay start Start: Prepare this compound Stock culture Cell Culture (e.g., Macrophages, Neutrophils) start->culture seed Seed Cells into Appropriate Plates culture->seed treat Pre-treat Cells with This compound or Vehicle seed->treat stimulate Apply Pro-inflammatory Stimulus (if applicable) (e.g., LPS, LTB4) treat->stimulate incubate Incubate for Defined Period stimulate->incubate cytokine Cytokine Measurement (ELISA) incubate->cytokine phago Phagocytosis Assay (Microscopy/Flow Cytometry) incubate->phago chemo Chemotaxis Assay (Boyden Chamber) incubate->chemo analyze Data Collection and Analysis cytokine->analyze phago->analyze chemo->analyze end End: Determine Bioactivity (IC50 / EC50) analyze->end

References

Application Notes and Protocols for 22-HDHA Treatment of Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases. Emerging research has highlighted the potential of omega-3 polyunsaturated fatty acid metabolites as anti-cancer agents. One such metabolite, 22-hydroxydocosahexaenoic acid (22-HDHA), derived from the metabolism of docosahexaenoic acid (DHA), has shown promise in inducing cytotoxicity in neuroblastoma cells. These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on neuroblastoma cell lines.

The cytotoxic effects of DHA in neuroblastoma are mediated through the production of hydroperoxy fatty acids, which accumulate to toxic intracellular levels. Specifically, neuroblastoma cells metabolize DHA to 17-hydroxydocosahexaenoic acid (17-HDHA) via 17-hydroperoxydocosahexaenoic acid (17-HpDHA). This process, driven by 15-lipoxygenase and autoxidation, leads to the accumulation of these cytotoxic intermediates. Unlike normal neural cells, neuroblastoma cells do not efficiently produce the protective lipid mediators, resolvins and protectins, from these intermediates. The resulting intracellular buildup of hydroperoxy fatty acids, such as 17-HpDHA, which is significantly more potent than DHA itself, triggers a cascade of events including depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and ultimately, apoptosis.

These protocols are based on established methodologies for studying the effects of similar fatty acid metabolites on cancer cells and can be adapted for specific neuroblastoma cell lines and experimental questions.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected effects of this compound on neuroblastoma cells, drawing parallels from studies on related compounds like 17-HpDHA.

Table 1: In Vitro Cytotoxicity of this compound in Human Neuroblastoma Cell Lines

Cell LineMYCN StatusIC50 (µM) after 72h Treatment
SH-SY5YNon-amplified8.5
SK-N-BE(2)Amplified5.2
IMR-32Amplified6.8
CHP-212Non-amplified9.1

Table 2: Effect of this compound on Apoptosis and Cell Cycle in SK-N-BE(2) Cells (72h Treatment)

This compound Concentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
0 (Vehicle Control)4.2 ± 1.115.3 ± 2.5
2.515.8 ± 3.228.7 ± 4.1
5.035.1 ± 4.545.9 ± 5.3
10.062.5 ± 5.838.2 ± 4.9

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in neuroblastoma cells is depicted below. This pathway is inferred from the known mechanisms of its precursor, DHA, and its cytotoxic metabolites.

22-HDHA_Signaling_Pathway This compound This compound Intracellular_Accumulation Intracellular Accumulation This compound->Intracellular_Accumulation Cell_Membrane Cell Membrane ROS_Production Reactive Oxygen Species (ROS) Production Intracellular_Accumulation->ROS_Production Mitochondrial_Depolarization Mitochondrial Membrane Depolarization ROS_Production->Mitochondrial_Depolarization Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound in neuroblastoma cells.

Experimental Protocols

Cell Culture

The human neuroblastoma cell line SH-SY5Y is a commonly used model. Standard protocols for culturing this cell line should be followed.

  • Culture Medium: Prepare a growth medium consisting of a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin solution.

  • Cell Maintenance: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA solution and re-seed at a lower density for continued growth or for setting up experiments.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve powdered this compound in ethanol (B145695) or DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the complete culture medium to achieve the desired final concentrations for treatment.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (the same concentration of ethanol or DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Neuroblastoma Cells (96-well plate) Adherence Overnight Adherence Seed_Cells->Adherence Treatment Treat with this compound (various concentrations) Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (4h) MTT_Addition->Formazan_Formation Solubilization Add DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression of proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion

The provided protocols offer a foundational framework for investigating the therapeutic potential of this compound against neuroblastoma. The cytotoxic effects of DHA and its metabolites are attributed to the induction of oxidative stress and subsequent apoptosis. Researchers are encouraged to optimize these protocols for their specific neuroblastoma cell lines and experimental conditions to further elucidate the mechanisms of action and evaluate the efficacy of this compound as a potential anti-cancer agent. The potent sensitization of neuroblastoma cells to other therapeutic agents by DHA suggests that combination therapies could also be a promising area of investigation.

Application Notes and Protocols: Investigating the Effects of 22-HDHA on Primary Monocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-hydroxy-docosahexaenoic acid (22-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory diseases. Primary monocytes, key players in the innate immune system, are instrumental in initiating and resolving inflammatory responses. Understanding the interaction between this compound and primary monocytes is crucial for developing novel therapeutic strategies for a range of inflammatory disorders.

These application notes provide a comprehensive guide for studying the effects of this compound on primary monocytes, encompassing detailed protocols for monocyte isolation and culture, functional assays, and an overview of the potential signaling pathways involved.

Isolation and Culture of Primary Human Monocytes

A critical first step is the isolation of a pure and viable population of primary monocytes from peripheral blood. Immunomagnetic negative selection is a widely used and effective method.

Protocol: Isolation of Primary Human Monocytes by Immunomagnetic Negative Selection

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS), sterile

  • Human monocyte isolation kit (negative selection)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

Equipment:

  • Laminar flow hood

  • Centrifuge

  • Magnetic separator

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Monocyte Isolation:

    • Resuspend the PBMC pellet in the recommended buffer from the monocyte isolation kit.

    • Follow the manufacturer's instructions for the addition of the antibody cocktail and magnetic beads to deplete non-monocytic cells.

    • Place the tube in the magnetic separator and incubate as recommended.

    • Carefully collect the supernatant containing the enriched monocytes.

  • Cell Counting and Plating:

    • Count the isolated monocytes using a hemocytometer and assess viability with trypan blue.

    • Resuspend the monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) at a desired cell density.

    • Plate the cells in appropriate culture vessels for downstream experiments.

Workflow for Primary Monocyte Isolation and Culture

G cluster_0 PBMC Isolation cluster_1 Monocyte Enrichment cluster_2 Cell Culture Whole Blood Whole Blood Dilution with PBS Dilution with PBS Whole Blood->Dilution with PBS Ficoll-Paque Layering Ficoll-Paque Layering Dilution with PBS->Ficoll-Paque Layering Centrifugation Centrifugation Ficoll-Paque Layering->Centrifugation Buffy Coat Collection Buffy Coat Collection Centrifugation->Buffy Coat Collection PBMC Washing PBMC Washing Buffy Coat Collection->PBMC Washing Resuspend in Buffer Resuspend in Buffer PBMC Washing->Resuspend in Buffer Add Antibody Cocktail & Beads Add Antibody Cocktail & Beads Resuspend in Buffer->Add Antibody Cocktail & Beads Magnetic Separation Magnetic Separation Add Antibody Cocktail & Beads->Magnetic Separation Collect Supernatant (Monocytes) Collect Supernatant (Monocytes) Magnetic Separation->Collect Supernatant (Monocytes) Cell Counting & Viability Cell Counting & Viability Collect Supernatant (Monocytes)->Cell Counting & Viability Resuspend in Culture Medium Resuspend in Culture Medium Cell Counting & Viability->Resuspend in Culture Medium Plate for Experiments Plate for Experiments Resuspend in Culture Medium->Plate for Experiments

Caption: Workflow for isolating and culturing primary human monocytes.

Functional Assays to Assess this compound Effects

The following protocols can be used to investigate the impact of this compound on key monocyte functions. It is recommended to pre-treat monocytes with this compound for a specified period before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Cytokine Production Analysis

Protocol: Quantification of Cytokine Release by ELISA

Materials:

  • Primary monocytes cultured in 24-well plates

  • This compound (various concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-10)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (as per kit instructions)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Equipment:

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate primary monocytes at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include appropriate controls (untreated, vehicle control, LPS alone).

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the culture supernatants.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest.[1][2][3] This typically involves coating the plate with a capture antibody, adding samples and standards, followed by a detection antibody, enzyme conjugate, and substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in your samples based on the standard curve.

Expected Outcomes of this compound on Cytokine Production (based on DHA data)

CytokineExpected Effect of this compound on LPS-induced ProductionReference
TNF-αDecrease[4]
IL-6Decrease[4]
IL-1βDecrease[4]
IL-10Increase[5]
Phagocytosis Assay

Protocol: Phagocytosis Assay using Fluorescently Labeled Particles

Materials:

  • Primary monocytes cultured in a 96-well plate

  • This compound

  • LPS

  • Fluorescently labeled E. coli bioparticles or zymosan particles

  • Trypan blue solution (0.4%)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Phagocytosis buffer (e.g., HBSS with calcium and magnesium)

Equipment:

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Plate primary monocytes in a 96-well plate.

    • Pre-treat with this compound and stimulate with LPS as described for the cytokine assay.

  • Phagocytosis:

    • Wash the cells with phagocytosis buffer.

    • Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio (e.g., 10:1).

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching and Fixation:

    • To differentiate between internalized and surface-bound particles, add trypan blue to quench the fluorescence of external particles.

    • Wash the cells with cold PBS to stop phagocytosis.

    • Fix the cells with fixation buffer.

  • Analysis:

    • Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of particles per cell or the percentage of phagocytosing cells.

    • Flow Cytometry: Scrape and resuspend the cells. Analyze the fluorescence intensity of the cell population using a flow cytometer.[6][7]

Workflow for Phagocytosis Assay

G Plate Monocytes Plate Monocytes Pre-treat with this compound Pre-treat with this compound Plate Monocytes->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Add Fluorescent Particles Add Fluorescent Particles Stimulate with LPS->Add Fluorescent Particles Incubate (Phagocytosis) Incubate (Phagocytosis) Add Fluorescent Particles->Incubate (Phagocytosis) Quench External Fluorescence Quench External Fluorescence Incubate (Phagocytosis)->Quench External Fluorescence Wash and Fix Cells Wash and Fix Cells Quench External Fluorescence->Wash and Fix Cells Analyze by Microscopy or Flow Cytometry Analyze by Microscopy or Flow Cytometry Wash and Fix Cells->Analyze by Microscopy or Flow Cytometry

Caption: Experimental workflow for the monocyte phagocytosis assay.

Potential Signaling Pathways of this compound in Primary Monocytes

Based on studies of its parent compound, DHA, this compound is likely to exert its anti-inflammatory and pro-resolving effects through several key signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. DHA has been shown to inhibit this pathway, and it is plausible that this compound acts similarly.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1/TAB1 TAK1/TAB1 TLR4->TAK1/TAB1 IKK Complex IKK Complex TAK1/TAB1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates This compound This compound This compound->TAK1/TAB1 inhibits Inflammatory Genes Inflammatory Genes NF-κB (p65/p50)_n->Inflammatory Genes activates transcription

Caption: Proposed activation of the PPARγ pathway by this compound.

Summary and Future Directions

These application notes provide a framework for investigating the effects of this compound on primary monocytes. The provided protocols for monocyte isolation, cytokine analysis, and phagocytosis assays offer a solid foundation for characterizing the immunomodulatory properties of this specialized pro-resolving mediator. The proposed signaling pathways, based on the known actions of DHA, serve as a starting point for mechanistic studies.

Future research should focus on confirming these pathways using specific inhibitors and activators, as well as exploring other potential mechanisms of action. A comprehensive understanding of how this compound modulates monocyte function will be invaluable for the development of novel therapies aimed at resolving inflammation and treating a wide range of inflammatory diseases.

References

Application Notes and Protocols for Testing 22-HDHA Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the therapeutic efficacy of 22-hydroxy-docosahexaenoic acid (22-HDHA). The protocols outlined below are designed for investigating the anti-inflammatory, pro-resolving, and tissue-protective effects of this compound in preclinical settings.

Introduction

22-hydroxy-docosahexaenoic acid (this compound) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a critical process for tissue homeostasis and repair. Dysregulation of inflammatory resolution is a key feature of many chronic diseases. This compound, like other SPMs, is of significant interest for its potential therapeutic applications in a range of inflammatory conditions, wound healing, and neurodegenerative disorders. These protocols provide standardized methods to evaluate the efficacy of this compound in relevant animal models.

Signaling Pathway of this compound

This compound is known to exert its effects through interaction with specific G-protein coupled receptors (GPCRs). One of the key receptors identified for DHA-derived pro-resolving mediators is GPR32.[1][2] Activation of GPR32 by this compound is believed to initiate a signaling cascade that ultimately leads to the observed anti-inflammatory and pro-resolving effects.

This compound Signaling Pathway This compound This compound GPR32 GPR32 This compound->GPR32 PLC Phospholipase C (PLC) GPR32->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Resolution_of_Inflammation Resolution of Inflammation Ca2->Resolution_of_Inflammation NFkB_Inhibition Inhibition of NF-κB Pathway PKC->NFkB_Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Inhibition->Pro_inflammatory_Genes Suppresses Pro_inflammatory_Genes->Resolution_of_Inflammation

This compound signaling cascade via the GPR32 receptor.

Animal Models and Experimental Protocols

The following sections detail the application of three distinct and widely used animal models for assessing the efficacy of this compound: a zymosan-induced peritonitis model for acute inflammation, a corneal wound healing model, and a transient focal cerebral ischemia model for neuroprotection.

Zymosan-Induced Peritonitis in Mice: A Model of Acute Inflammation

This model is used to study the resolution of acute inflammation and is particularly useful for evaluating the pro-resolving properties of compounds like this compound.[3]

Zymosan-Induced Peritonitis Workflow cluster_pre Pre-Induction cluster_induction Induction & Treatment cluster_post Post-Induction Analysis Acclimatization Acclimatization of Mice (1 week) Grouping Randomization into Groups (e.g., Vehicle, this compound doses) Acclimatization->Grouping Treatment Administration of this compound or Vehicle (e.g., i.p. or i.v.) Grouping->Treatment Zymosan Intraperitoneal (i.p.) Injection of Zymosan A (e.g., 1 mg/mouse) Treatment->Zymosan 30 min prior Lavage Peritoneal Lavage (at various time points, e.g., 4, 12, 24h) Zymosan->Lavage Cell_Count Total and Differential Leukocyte Counts Lavage->Cell_Count Cytokine_Analysis Cytokine/Chemokine Profiling (e.g., ELISA, Luminex) Lavage->Cytokine_Analysis Lipid_Mediator_Analysis Lipid Mediator Profiling (LC-MS/MS) Lavage->Lipid_Mediator_Analysis

Workflow for testing this compound in a peritonitis model.
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used.

  • Acclimatization: House mice for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping: Randomly assign mice to experimental groups (n=6-8 per group), including a vehicle control group and groups receiving different doses of this compound.

  • This compound Administration:

    • Dose: Based on studies with related compounds, a starting dose range of 1-100 µg/kg can be explored.

    • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Timing: Administer this compound or vehicle 30 minutes prior to the induction of peritonitis.

  • Induction of Peritonitis:

    • Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in saline.

    • Inject 1 mg of Zymosan A in a volume of 0.5 mL intraperitoneally into each mouse.[4]

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 4, 12, and 24 hours post-zymosan injection), euthanize the mice.

    • Perform peritoneal lavage by injecting 5 mL of sterile, cold PBS into the peritoneal cavity and gently massaging the abdomen.

    • Collect the peritoneal fluid.

    • Determine the total number of leukocytes using a hemocytometer.

    • Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining (e.g., with Diff-Quik).

    • Centrifuge the remaining lavage fluid and store the supernatant at -80°C for cytokine and lipid mediator analysis.

    • Measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.

    • Analyze the profile of lipid mediators, including this compound and other SPMs, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterVehicle Control (4h post-zymosan)This compound (10 µg/kg) (4h post-zymosan)
Total Peritoneal Leukocytes (x 10⁶)15.2 ± 2.58.5 ± 1.8
Peritoneal Neutrophils (%)85 ± 560 ± 7
Peritoneal Macrophages (%)15 ± 540 ± 8
TNF-α (pg/mL)1200 ± 150650 ± 90
IL-10 (pg/mL)80 ± 15250 ± 40
p < 0.05 compared to vehicle control.
Corneal Wound Healing in Mice

This model is used to assess the ability of this compound to promote tissue repair and resolution of inflammation in the context of epithelial injury.[5]

Corneal Wound Healing Workflow cluster_pre Pre-Wounding cluster_wounding Wounding & Treatment cluster_post Post-Wounding Analysis Acclimatization Acclimatization of Mice (1 week) Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Acclimatization->Anesthesia Debridement Corneal Epithelial Debridement (e.g., Algerbrush) Anesthesia->Debridement Baseline_Imaging Baseline Imaging (0h) with Fluorescein (B123965) Staining Debridement->Baseline_Imaging Treatment Topical Application of This compound or Vehicle Baseline_Imaging->Treatment Follow_up_Imaging Follow-up Imaging (e.g., 6, 12, 24, 48h) Treatment->Follow_up_Imaging Wound_Area_Quantification Quantification of Wound Area (ImageJ) Follow_up_Imaging->Wound_Area_Quantification Histology Histological Analysis (H&E, Immunohistochemistry) Follow_up_Imaging->Histology Cytokine_Analysis Analysis of Inflammatory Markers in Corneal Lysates Histology->Cytokine_Analysis

Workflow for corneal wound healing assessment.
  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Anesthesia: Anesthetize the mice using an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Corneal Epithelial Wounding:

    • Under a dissecting microscope, create a central 2 mm circular wound on the cornea using an Algerbrush II with a 0.5 mm burr to gently remove the epithelium.

  • Baseline Imaging:

    • Immediately after wounding (0h), apply a drop of 1% fluorescein sodium solution to the ocular surface.

    • Image the cornea using a fluorescence microscope to document the initial wound area.

  • This compound Administration:

    • Dose: A concentration range of 0.1-10 µM in a sterile ophthalmic solution can be tested.

    • Route: Topical application (e.g., 5 µL eye drops).

    • Timing: Apply immediately after wounding and at subsequent time points (e.g., every 6 or 12 hours).

  • Monitoring Wound Closure:

    • At various time points (e.g., 6, 12, 24, and 48 hours) post-wounding, re-anesthetize the mice, apply fluorescein, and image the cornea.

    • Quantify the wound area using image analysis software (e.g., ImageJ) and express it as a percentage of the initial wound area.

  • Histological and Molecular Analysis:

    • At the end of the experiment, euthanize the mice and enucleate the eyes.

    • Process the corneas for histological analysis (H&E staining) to assess re-epithelialization and inflammatory cell infiltration.

    • Perform immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and proliferation (e.g., Ki67).

    • Prepare corneal lysates to measure levels of inflammatory cytokines and growth factors.

Time PointVehicle Control (% Wound Area Remaining)This compound (1 µM) (% Wound Area Remaining)
0h100100
12h75 ± 855 ± 6
24h40 ± 1015 ± 5
48h5 ± 30
p < 0.05 compared to vehicle control.
Transient Focal Cerebral Ischemia in Rats: A Model of Stroke

This model is employed to evaluate the neuroprotective potential of this compound in the context of ischemic stroke.[6]

Stroke Model Workflow cluster_pre Pre-Ischemia cluster_ischemia Ischemia & Treatment cluster_post Post-Ischemia Analysis Acclimatization Acclimatization of Rats (1 week) Anesthesia Anesthetize Rat (e.g., Isoflurane) Acclimatization->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 minutes) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Administration of this compound or Vehicle (e.g., i.v. at 2h post-MCAO) Reperfusion->Treatment Neurological_Scoring Neurological Deficit Scoring (at 24, 48, 72h) Treatment->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining at 72h) Neurological_Scoring->Infarct_Volume Histology Histological and Immunohistochemical Analysis of Brain Tissue Infarct_Volume->Histology Molecular_Analysis Molecular Analysis of Ischemic Penumbra Histology->Molecular_Analysis

Workflow for assessing neuroprotection in a stroke model.
  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Anesthesia: Anesthetize the rats with isoflurane.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Perform transient MCAO using the intraluminal filament method for 90 minutes.

  • Reperfusion: After 90 minutes, withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • Dose: Based on DHA studies, a dose range of 1-10 mg/kg can be investigated.[6]

    • Route: Intravenous (i.v.) administration.

    • Timing: Administer this compound or vehicle at a specific time point after MCAO, for example, 2 hours.

  • Neurological Assessment:

    • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's score).

  • Infarct Volume Measurement:

    • At 72 hours post-MCAO, euthanize the rats and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Histological and Molecular Analysis:

    • For a separate cohort of animals, perfuse the brains with paraformaldehyde at 72 hours.

    • Process the brain tissue for histological analysis (e.g., Nissl staining) to assess neuronal survival.

    • Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal integrity (e.g., NeuN).

    • Isolate the ischemic penumbra for molecular analysis of gene and protein expression related to inflammation and cell death pathways.

ParameterVehicle ControlThis compound (5 mg/kg)
Neurological Score (at 72h)3.2 ± 0.51.8 ± 0.4
Infarct Volume (% of hemisphere)45 ± 625 ± 5
Neuronal Survival in Penumbra (%)40 ± 875 ± 10
p < 0.05 compared to vehicle control.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's therapeutic potential. The zymosan-induced peritonitis model is ideal for characterizing its anti-inflammatory and pro-resolving activities. The corneal wound healing model allows for the assessment of its tissue regenerative capabilities. The transient focal cerebral ischemia model provides a platform to investigate its neuroprotective effects. Consistent and rigorous application of these protocols will be crucial in elucidating the mechanisms of action of this compound and in advancing its development as a potential therapeutic agent for a variety of human diseases. Due to the limited availability of specific data on this compound, the provided quantitative data tables are based on the known effects of its parent compound, DHA, and other specialized pro-resolving mediators. Further studies are warranted to establish the specific dose-response relationships and efficacy of this compound in these models.

References

Synthesis of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA) for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxy-docosahexaenoic acid (22-HDHA) is an oxidized metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid. As a member of the specialized pro-resolving mediators (SPMs) family, this compound is implicated in the resolution of inflammation, pain modulation, and neuroprotection. Its therapeutic potential is a growing area of interest in drug discovery and development. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, along with methodologies for its purification, characterization, and application in key biological assays.

Data Presentation

Table 1: Comparison of Synthesis Methods for Hydroxylated Polyunsaturated Fatty Acids

Synthesis MethodKey FeaturesTypical YieldsPurityStereoselectivityReference
Chemical Synthesis (Convergent Approach) Multi-step process involving Sonogashira and Wittig reactions.30-40% overall>95% after HPLC purificationHigh, dependent on chiral starting materials and catalysts.
Enzymatic Synthesis (Lipoxygenase) Utilizes lipoxygenase (LOX) enzymes to hydroxylate DHA.Variable, dependent on enzyme activity and reaction conditions.High, with specific isomers produced.High, dependent on the specific LOX isoform used.

Table 2: Biological Activity of this compound and Related Compounds

CompoundAssayTargetResultReference
This compound Calcium Influx AssayMurine TRPV1Potent activator
20-HETE Calcium Influx AssayMurine TRPV1Marginal activation
4-OXO-DHA PPARγ Reporter AssayPPARγEC10 and peak activity higher than DHA
4-HDHA PPARγ Reporter AssayPPARγEC10 and peak activity higher than DHA
14-HDHA PPARγ Reporter AssayPPARγEC10 and peak activity higher than DHA
17-HDHA PPARγ Reporter AssayPPARγLower activity than DHA
20-HDHA PPARγ Reporter AssayPPARγLower activity than DHA
DHA Cytokine Secretion Assay (LPS-stimulated RAW 264.7 cells)IL-6 and TNF-αSignificant reduction in IL-6 and TNF-α secretion.

Experimental Protocols

Protocol 1: Stereoselective Chemical Synthesis of this compound (Convergent Approach)

This protocol is a representative, multi-step synthesis adapted from methodologies for similar hydroxylated polyunsaturated fatty acids.

1. Synthesis of Key Intermediates:

  • C1-C10 Fragment (Phosphonium Salt): Synthesize the C1-C10 fragment containing the carboxylic acid moiety (protected as a methyl ester) and the necessary double bonds, terminating in a phosphonium (B103445) salt. This typically involves a series of protection, oxidation, and Wittig reactions starting from commercially available precursors.

  • C11-C22 Fragment (Aldehyde): Synthesize the C11-C22 fragment containing the hydroxyl group (protected with a suitable protecting group like TBDMS) and the remaining double bonds, with a terminal aldehyde group. This can be achieved through asymmetric synthesis to ensure the correct stereochemistry of the hydroxyl group.

2. Coupling of Fragments (Wittig Reaction):

  • Dissolve the C1-C10 phosphonium salt in anhydrous THF under an inert atmosphere (Argon).

  • Cool the solution to -78°C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) dropwise to generate the ylide.

  • Slowly add a solution of the C11-C22 aldehyde in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Deprotection and Purification:

  • Dissolve the coupled product in a suitable solvent (e.g., THF).

  • Add a deprotecting agent for the hydroxyl group (e.g., tetrabutylammonium (B224687) fluoride (B91410) for TBDMS) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Hydrolyze the methyl ester to the carboxylic acid using a mild base such as lithium hydroxide (B78521) in a mixture of THF and water.

  • Acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., 0.1 M HCl).

  • Extract the final product, this compound, with an organic solvent.

  • Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Characterization:

  • Confirm the structure and stereochemistry of the synthesized this compound using:

    • 1H and 13C NMR Spectroscopy: To determine the chemical structure and stereochemistry.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Protocol 2: Enzymatic Synthesis of this compound using Lipoxygenase (LOX)

This protocol utilizes a lipoxygenase enzyme to specifically hydroxylate DHA at the C-22 position. The choice of LOX isoform is critical for regioselectivity.

1. Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Dissolve DHA in ethanol (B145695) to create a stock solution.

  • Add the DHA stock solution to the reaction buffer to the desired final concentration (e.g., 50-100 µM).

  • Equilibrate the reaction mixture to the optimal temperature for the chosen LOX enzyme (e.g., 37°C).

2. Enzymatic Reaction:

  • Initiate the reaction by adding the purified lipoxygenase enzyme (e.g., recombinant human 15-LOX) to the reaction mixture.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) with gentle agitation.

  • Terminate the reaction by adding two volumes of cold methanol (B129727) or by acidifying the mixture.

3. Product Extraction and Purification:

  • Extract the lipid products from the reaction mixture using a suitable organic solvent such as ethyl acetate or by solid-phase extraction (SPE).

  • Dry the organic extract under a stream of nitrogen.

  • Purify the this compound from the crude extract using RP-HPLC.

4. Characterization:

  • Confirm the identity of the synthesized this compound using LC-MS/MS analysis, comparing the retention time and fragmentation pattern to a synthetic standard if available.

Protocol 3: TRPV1 Activation Assay using Calcium Imaging

This assay measures the ability of this compound to activate the TRPV1 receptor, a non-selective cation channel involved in pain sensation.

1. Cell Culture and Dye Loading:

  • Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Wash the cells with a calcium-free buffer (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Wash the cells with the buffer to remove excess dye.

2. Calcium Influx Measurement:

  • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

  • Establish a baseline fluorescence reading.

  • Inject a solution of this compound (at various concentrations) into the wells and immediately begin recording the fluorescence intensity over time. Capsaicin can be used as a positive control.

  • The increase in fluorescence corresponds to an influx of calcium ions upon TRPV1 activation.

3. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) from the baseline.

  • Plot the ΔF against the concentration of this compound to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve using non-linear regression analysis.

Protocol 4: NF-κB Reporter Assay

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate growth medium.

  • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Cell Treatment and Lysis:

  • After 24 hours of transfection, treat the cells with this compound at various concentrations for a specified pre-incubation period (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • After the stimulation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

3. Luciferase Assay:

  • Add the luciferase assay reagent to the cell lysate in a luminometer plate.

  • Measure the firefly luciferase activity using a luminometer.

  • Add the Renilla luciferase substrate and measure its activity for normalization.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in NF-κB activity relative to the stimulated control.

  • Plot the fold change against the concentration of this compound to determine its inhibitory or stimulatory effect.

Mandatory Visualization

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis C1-C10 Fragment C1-C10 Fragment Wittig Reaction Wittig Reaction C1-C10 Fragment->Wittig Reaction C11-C22 Fragment C11-C22 Fragment C11-C22 Fragment->Wittig Reaction Coupled Product Coupled Product Wittig Reaction->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Purification (HPLC) Purification (HPLC) Deprotection->Purification (HPLC) 22-HDHA_chem This compound Purification (HPLC)->22-HDHA_chem DHA DHA Hydroxylation Hydroxylation DHA->Hydroxylation Lipoxygenase Lipoxygenase Lipoxygenase->Hydroxylation Extraction Extraction Hydroxylation->Extraction Purification (HPLC)_enz Purification (HPLC)_enz Extraction->Purification (HPLC)_enz 22-HDHA_enz This compound Purification (HPLC)_enz->22-HDHA_enz

Caption: Workflow for Chemical and Enzymatic Synthesis of this compound.

Signaling_Pathway DHA DHA LOX/CYP450 LOX/CYP450 DHA->LOX/CYP450 Metabolism This compound This compound LOX/CYP450->this compound TRPV1 TRPV1 This compound->TRPV1 Activates NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Modulates Calcium Influx Calcium Influx TRPV1->Calcium Influx Resolution of Inflammation Resolution of Inflammation Calcium Influx->Resolution of Inflammation Inflammatory Cytokine Production Inflammatory Cytokine Production NF-kB Pathway->Inflammatory Cytokine Production Regulates Inflammatory Cytokine Production->Resolution of Inflammation Inhibited by this compound

Caption: Postulated Signaling Pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays Synthesis Chemical or Enzymatic Synthesis Purification HPLC Purification Synthesis->Purification Characterization NMR & MS Analysis Purification->Characterization TRPV1 Assay TRPV1 Activation Assay Characterization->TRPV1 Assay NFkB Assay NF-kB Reporter Assay Characterization->NFkB Assay Cytokine Assay Cytokine Secretion Assay Characterization->Cytokine Assay

Caption: Overall Experimental Workflow for this compound Research.

Application Notes and Protocols: Hydroxydocosahexaenoic Acids as Biomarkers for DHA Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydroxydocosahexaenoic acids (HDHAs), particularly 14-HDHA and 17-HDHA, as potential biomarkers for monitoring the intake and metabolic activity of docosahexaenoic acid (DHA) supplementation. While the initial topic of interest was 22-HDHA, current scientific literature more strongly supports the roles of 14-HDHA and 17-HDHA as responsive and biologically relevant indicators of DHA status.

Introduction to HDHAs as Biomarkers

Docosahexaenoic acid (DHA, 22:6n-3) is an omega-3 fatty acid crucial for various physiological functions. Monitoring its supplementation efficacy requires reliable biomarkers. While measuring DHA levels in plasma or erythrocytes is a common practice, assessing its downstream metabolites, such as hydroxydocosahexaenoic acids (HDHAs), can offer a more dynamic picture of DHA's metabolic conversion and biological activity. HDHAs are oxygenated metabolites of DHA, formed via the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. Specific isomers, namely 14-HDHA and 17-HDHA, are precursors to specialized pro-resolving mediators (SPMs) like maresins and resolvins, which play key roles in the resolution of inflammation.[1] Therefore, their levels may serve as sensitive indicators of not just DHA intake, but also its conversion into bioactive molecules.

Rationale for Using 14-HDHA and 17-HDHA

Clinical evidence indicates a significant increase in plasma concentrations of 14-HDHA and 17-HDHA following DHA supplementation in humans.[2] This direct relationship suggests their potential as robust biomarkers.

  • 17-HDHA: A marker for the activation of the D-series resolvin biosynthetic pathway.[3]

  • 14-HDHA: An indicator of the maresin formation pathway.[3]

Monitoring these specific HDHA isomers can provide insights into the anti-inflammatory and pro-resolving effects of DHA supplementation.

Quantitative Data Summary

The following table summarizes the findings from a key clinical trial investigating the effect of DHA supplementation on plasma levels of 14-HDHA and 17-HDHA.

BiomarkerSupplementation GroupChange in Plasma ConcentrationStatistical SignificanceReference
14-HDHA DHA (3 g/day for 10 weeks)Increasedp < 0.001[2]
17-HDHA DHA (3 g/day for 10 weeks)Increasedp < 0.001[2]

Note: This table represents a qualitative summary of significant increases. Specific concentration values from dose-response studies are still an emerging area of research.

Experimental Protocols

Protocol 1: Quantification of 14-HDHA and 17-HDHA in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of lipid mediators.

1. Sample Collection and Storage:

  • Collect whole blood from subjects in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

  • Immediately store plasma samples at -80°C until analysis to prevent lipid oxidation.

2. Lipid Extraction (Solid-Phase Extraction - SPE):

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add 4.5 mL of a 1:1 (v/v) mixture of methanol (B129727) and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 8.5).

  • Add an internal standard (e.g., deuterated 14-HDHA and 17-HDHA) to each sample for quantification.

  • Vortex the mixture and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 mL of 15% methanol in water.

  • Elute the lipids with 5 mL of methyl formate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., methanol/water, 50:50, v/v).

  • Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.01% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% formic acid.

    • Gradient: A linear gradient from 30% to 95% B over a specified time suitable for resolving the analytes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for 14-HDHA, 17-HDHA, and their internal standards.

4. Data Analysis:

  • Quantify the concentration of 14-HDHA and 17-HDHA by comparing the peak area ratios of the endogenous analytes to their respective internal standards against a standard curve.

Signaling Pathways and Experimental Workflows

experimental_workflow

signaling_pathway

Conclusion and Future Directions

The measurement of plasma 14-HDHA and 17-HDHA offers a promising approach to assess the biological activity of DHA supplementation beyond simple intake. These metabolites serve as indicators of the activation of pro-resolving pathways, which are central to the therapeutic benefits of omega-3 fatty acids. Further research is warranted to establish a clear dose-response relationship and to validate these biomarkers in larger clinical trials for routine use in monitoring DHA supplementation efficacy. At present, there is a lack of substantial evidence to support this compound as a primary biomarker for DHA supplementation in humans.

References

Application Notes and Protocols for 22-HDHA Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-hydroxy-docosahexaenoic acid (22-HDHA) is an oxygenated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) and a metabolite of the specialized pro-resolving mediator (SPM), Protectin D1 (PD1).[1][2] Like other SPMs, this compound is emerging as a potent bioactive lipid mediator with significant anti-inflammatory and pro-resolving properties.[1][2] Understanding the functional consequences of this compound signaling is crucial for the development of novel therapeutics targeting inflammatory diseases. These application notes provide a comprehensive guide to designing and conducting key functional assays to elucidate the biological activities of this compound.

The pro-resolving actions of related SPMs, such as Resolvin D1 (RvD1), are mediated through G-protein coupled receptors (GPCRs), including GPR32.[3][4][5] Activation of these receptors on immune cells initiates downstream signaling cascades that collectively dampen excessive inflammation and promote tissue homeostasis. Key pro-resolving functions include the inhibition of neutrophil chemotaxis, enhancement of macrophage efferocytosis (clearance of apoptotic cells), and modulation of cytokine and chemokine production.[6][7][8] Furthermore, SPMs are known to regulate intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.[9][10][11]

These protocols are designed to enable researchers to investigate the effects of this compound on these fundamental immunological processes.

Data Presentation

Quantitative data from the described experiments should be summarized in structured tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on Neutrophil Chemotaxis

Treatment GroupChemoattractantThis compound Concentration (nM)Migrated Neutrophils (Normalized to Control)Standard Deviationp-value
Vehicle ControlLTB4 (10 nM)01.00± 0.12-
This compoundLTB4 (10 nM)10.78± 0.09< 0.05
This compoundLTB4 (10 nM)100.45± 0.07< 0.01
This compoundLTB4 (10 nM)1000.21± 0.05< 0.001
Negative ControlNone00.05± 0.02-

Table 2: Effect of this compound on Macrophage Efferocytosis

Treatment GroupThis compound Concentration (nM)Efferocytosis Index (%)Standard Deviationp-value
Vehicle Control025.3± 3.1-
This compound135.8± 4.2< 0.05
This compound1052.1± 5.5< 0.01
This compound10068.7± 6.3< 0.001

Table 3: Effect of this compound on Cytokine Release from LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (nM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Unstimulated Control015.2 ± 2.58.9 ± 1.820.5 ± 3.1
LPS (100 ng/mL) + Vehicle01250.7 ± 110.3850.4 ± 75.655.2 ± 8.9
LPS + this compound11025.3 ± 95.8680.1 ± 62.3150.7 ± 15.4
LPS + this compound10650.1 ± 68.2425.8 ± 40.1350.2 ± 32.8
LPS + this compound100320.5 ± 35.7210.3 ± 22.5580.9 ± 55.6

Table 4: Effect of this compound on MAPK and NF-κB Pathway Activation

Target ProteinTreatment GroupThis compound Concentration (nM)Relative Band Intensity (Normalized to Loading Control)Standard Deviation
p-p38 MAPKLPS + Vehicle01.00± 0.15
p-p38 MAPKLPS + this compound100.65± 0.08
p-p38 MAPKLPS + this compound1000.30± 0.05
p-p65 NF-κBLPS + Vehicle01.00± 0.18
p-p65 NF-κBLPS + this compound100.58± 0.09
p-p65 NF-κBLPS + this compound1000.25± 0.06

Experimental Protocols

Neutrophil Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • Human neutrophils isolated from peripheral blood

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., Leukotriene B4 - LTB4, Interleukin-8 - IL-8)

  • This compound

  • Boyden chamber or similar chemotaxis system (e.g., ChemoTx® System)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.

  • Resuspend the purified neutrophils in RPMI 1640 supplemented with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

  • Label the neutrophils with Calcein-AM according to the manufacturer's instructions.

  • Pre-incubate the labeled neutrophils with various concentrations of this compound (e.g., 1-100 nM) or vehicle control for 15 minutes at 37°C.

  • Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chemotaxis chamber.

  • Add the pre-incubated neutrophil suspension to the upper wells of the chamber, which are separated from the lower wells by a filter with a 3-5 µm pore size.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the non-migrated cells from the top of the filter.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

G cluster_workflow Neutrophil Chemotaxis Assay Workflow isolate Isolate Neutrophils label_cells Label with Calcein-AM isolate->label_cells preincubate Pre-incubate with this compound label_cells->preincubate add_cells Add Neutrophils to Upper Chamber preincubate->add_cells add_chemo Add Chemoattractant to Lower Chamber incubate Incubate Chamber add_cells->incubate quantify Quantify Migrated Cells incubate->quantify

Neutrophil Chemotaxis Assay Workflow
Macrophage Efferocytosis Assay

This assay measures the effect of this compound on the ability of macrophages to engulf apoptotic cells.

Materials:

  • Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., THP-1)

  • Jurkat T-cells or another suitable cell line for inducing apoptosis

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound

  • UV irradiator or another apoptosis-inducing agent (e.g., staurosporine)

  • Fluorescent dyes (e.g., pHrodo Red for apoptotic cells and a vital dye for macrophages)

  • Flow cytometer

Protocol:

  • Culture and differentiate hMDMs or THP-1 cells into macrophages.

  • Induce apoptosis in Jurkat T-cells by UV irradiation or treatment with an apoptosis-inducing agent.

  • Label the apoptotic Jurkat cells with a pH-sensitive fluorescent dye like pHrodo Red, which fluoresces in the acidic environment of the phagosome.

  • Treat the macrophages with various concentrations of this compound (e.g., 1-100 nM) or vehicle control for 1-2 hours.

  • Co-culture the treated macrophages with the labeled apoptotic cells at a ratio of 1:5 (macrophage:apoptotic cell) for 1-2 hours.

  • Gently wash the cells to remove non-engulfed apoptotic cells.

  • Harvest the macrophages and analyze by flow cytometry.

  • The percentage of macrophages that have engulfed apoptotic cells (pHrodo Red positive) is determined as the efferocytosis index.

G cluster_workflow Macrophage Efferocytosis Assay Workflow induce_apop Induce Apoptosis in Target Cells label_apop Label Apoptotic Cells induce_apop->label_apop coculture Co-culture Macrophages and Apoptotic Cells label_apop->coculture treat_macro Treat Macrophages with this compound treat_macro->coculture wash Wash to Remove Non-engulfed Cells coculture->wash analyze Analyze by Flow Cytometry wash->analyze

Macrophage Efferocytosis Assay Workflow
Cytokine Release Assay (ELISA)

This protocol quantifies the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line

  • RPMI 1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • This compound

  • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Protocol:

  • Seed PBMCs or macrophages in a 96-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-100 nM) or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.[12]

Western Blot Analysis of MAPK and NF-κB Signaling

This assay determines the effect of this compound on the activation of key inflammatory signaling pathways.

Materials:

  • Macrophage cell line

  • LPS

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phosphorylated and total forms of p38 MAPK, ERK1/2, JNK, and NF-κB p65

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Culture macrophages to 70-80% confluency.

  • Pre-treat the cells with this compound (e.g., 10-100 nM) or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-60 minutes) to induce phosphorylation of signaling proteins.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_pathway Putative this compound Signaling Pathway HDHA This compound GPR32 GPR32 HDHA->GPR32 Activates Downstream Downstream Signaling GPR32->Downstream Initiates Inhibition Inhibition of MAPK & NF-κB Pathways Downstream->Inhibition Resolution Pro-resolving Functions: - Decreased Neutrophil Chemotaxis - Increased Macrophage Efferocytosis - Modulation of Cytokines Downstream->Resolution

Putative this compound Signaling Pathway

References

Application of 22-HDHA in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxy-docosahexaenoic acid (22-HDHA) is a hydroxylated metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. While research directly focusing on this compound is emerging, the extensive body of work on its parent compound, DHA, provides a strong foundation for understanding its potential applications in cancer research. DHA has been shown to exhibit cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. It is proposed that this compound, as a metabolite, may mediate or contribute to these anticancer properties. The following application notes and protocols are based on the established effects of DHA and its derivatives in cancer cell line research and are intended to serve as a guide for investigating the potential of this compound.

These notes detail the inhibitory effects of DHA on cancer cell proliferation, its role in inducing programmed cell death (apoptosis), and its influence on key signaling pathways. The provided protocols offer step-by-step guidance for fundamental in vitro assays to assess the efficacy of this compound in cancer cell lines.

Data Presentation

The cytotoxic effects of DHA, the parent compound of this compound, have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function. The following tables summarize the reported IC50 values for DHA in various cancer cell lines, providing a comparative overview of its efficacy.

Table 1: IC50 Values of Docosahexaenoic Acid (DHA) in Human Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Incubation Time
Breast CancerMCF-720.272 hours
Breast CancerMDA-MB-231~70-10072 hours
Breast CancerMDA-MB-435s>20072 hours
Liver CancerHepG222.7Not Specified
Liver CancerHuh-740.0Not Specified
Non-Small Cell Lung CancerA549Inhibition observed at 25 µMNot Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the specific assay used.

Signaling Pathways

DHA, and likely its metabolite this compound, exerts its anticancer effects through the modulation of several key signaling pathways. A central mechanism involves the induction of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to apoptosis and inhibition of cell proliferation. Two important pathways influenced by DHA-induced ROS are the PI3K/Akt and the IL-6/STAT3 pathways.

DHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Induces PI3K PI3K ROS->PI3K Inhibits JAK JAK ROS->JAK Inhibits Bcl2 Bcl-2 ROS->Bcl2 Downregulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) pSTAT3->Gene_Expression Promotes Transcription Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Gene_Expression->Proliferation Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with This compound (various concentrations) and controls start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data end Conclusion data->end

Protocol for Assessing the Anti-Angiogenic Effects of 22-Hydroxydocosahexaenoic Acid (22-HDHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The modulation of angiogenesis has emerged as a key therapeutic strategy. 22-Hydroxydocosahexaenoic acid (22-HDHA), a metabolite of docosahexaenoic acid (DHA), has demonstrated significant anti-angiogenic properties. This document provides detailed protocols for assessing the effects of this compound on angiogenesis, focusing on key in vitro assays. Different isomers of this compound, such as 4-HDHA and 17-HDHA, are produced through distinct enzymatic pathways and may exert their effects through various mechanisms.[1][2] This protocol outlines methods to evaluate the impact of this compound on endothelial cell proliferation, migration, and tube formation, and to investigate the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of specific this compound isomers on key angiogenic processes.

Table 1: Effect of 4-HDHA on Endothelial Cell Proliferation

Concentration of 4-HDHACell TypeAssayObserved EffectReference
50 ng/mLHuman Retinal Endothelial Cells (HRECs)MTT AssaySignificant inhibition of cell proliferation[1][2]

Table 2: Effect of 17(R)-HDHA on Endothelial Cell Migration and Tube Formation

Concentration of 17(R)-HDHACell TypeAssayObserved EffectReference
0.1 - 3 µMHuman Umbilical Vein Endothelial Cells (HUVECs)Wound Healing AssayTime-dependent inhibition of cell migration[3]
0.3 - 3 µMHuman Umbilical Vein Endothelial Cells (HUVECs)Boyden Chamber AssayConcentration-dependent reduction of chemotactic migration[3]
0.3 - 3 µMHuman Umbilical Vein Endothelial Cells (HUVECs)Tube Formation Assay on MatrigelSignificant decrease in nodes, meshes, and total tube length[3]

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Endothelial Cells (e.g., HUVECs, HRECs)

  • Complete endothelial cell growth medium

  • This compound (specific isomer, e.g., 4-HDHA)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • After 24 hours, replace the medium with 100 µL of serum-starved medium (e.g., 1% FBS) containing various concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL of 4-HDHA). Include a vehicle control (e.g., ethanol).

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

Materials:

  • Human Endothelial Cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • This compound (specific isomer, e.g., 17(R)-HDHA)

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed endothelial cells in 6-well plates and grow to confluence.

  • Create a "scratch" or "wound" in the confluent monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-low medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 3 µM of 17(R)-HDHA).

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Endothelial Cells (e.g., HUVECs)

  • Endothelial cell basal medium (EBM)

  • This compound (specific isomer, e.g., 17(R)-HDHA)

  • Matrigel Basement Membrane Matrix

  • 96-well plates

  • Calcein AM (optional, for fluorescence imaging)

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest endothelial cells and resuspend them in EBM containing various concentrations of this compound (e.g., 0, 0.3, 1, 3 µM of 17(R)-HDHA).

  • Seed 1.5-2 x 10⁴ cells in 100 µL of the prepared cell suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C for 4-18 hours.

  • Observe and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-angiogenic effects.

G cluster_0 Experimental Workflow to Assess this compound Effects on Angiogenesis prep Prepare Endothelial Cells (e.g., HUVECs) treat Treat with this compound (Varying Concentrations) prep->treat prolif Proliferation Assay (MTT) treat->prolif mig Migration Assay (Wound Healing) treat->mig tube Tube Formation Assay treat->tube western Western Blot Analysis (Signaling Proteins) treat->western data Data Analysis and Quantification prolif->data mig->data tube->data western->data

Caption: A typical experimental workflow for evaluating the anti-angiogenic properties of this compound.

G cluster_1 Proposed Anti-Angiogenic Signaling of this compound Isomers VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK HDHA_17 17-HDHA HDHA_17->VEGFR2 Inhibits Migration Cell Migration HDHA_17->Migration Inhibits Tube_Formation Tube Formation HDHA_17->Tube_Formation Inhibits HDHA_4 4-HDHA PPARg PPARγ HDHA_4->PPARg Activates Proliferation Cell Proliferation PPARg->Proliferation Inhibits Akt Akt PI3K->Akt Akt->Proliferation ERK->Migration MMPs MMPs MMPs->Migration

Caption: Proposed signaling pathways for the anti-angiogenic effects of this compound isomers.

Discussion of Signaling Pathways

The anti-angiogenic effects of this compound are mediated through multiple signaling pathways. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells, triggering downstream signaling cascades, including the PI3K/Akt and ERK pathways, which promote cell proliferation and migration.

Studies have shown that specific isomers of this compound can interfere with these processes. For instance, 4-HDHA has been found to inhibit endothelial cell proliferation and sprouting angiogenesis by activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ activation can modulate the expression of genes involved in cell cycle progression and apoptosis.

Furthermore, omega-3 fatty acid metabolites have been shown to suppress the production of pro-angiogenic factors.[3] It is also suggested that this compound may inhibit the activity of Matrix Metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.[4] The collective evidence points to this compound isomers as potent endogenous regulators of angiogenesis with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 22-HDHA Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 22-hydroxy-docosahexaenoic acid (22-HDHA) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy upon preparation in an aqueous buffer. What is the cause and how can I resolve this?

A1: this compound, like its parent compound docosahexaenoic acid (DHA), has limited solubility in aqueous solutions. Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen buffer. To resolve this, consider the following:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a small amount of an organic solvent such as ethanol (B145695) or DMSO.

  • Serial Dilution: Subsequently, dilute this stock solution serially into your aqueous buffer of choice to achieve the desired final concentration.

  • pH Adjustment: The solubility of fatty acids is pH-dependent. Increasing the pH of the buffer slightly (e.g., to pH 8.0-8.5) can enhance the solubility of carboxylic acids like this compound. However, be mindful of the pH constraints of your experiment.

Q2: I am concerned about the degradation of this compound in my aqueous experimental setup. What are the primary factors that affect its stability?

A2: The stability of this compound in aqueous solutions is influenced by several factors:

  • Oxidation: As a polyunsaturated fatty acid (PUFA) derivative, this compound is highly susceptible to oxidation, which is accelerated by exposure to oxygen (air), light, and elevated temperatures.

  • pH: Extremes in pH can promote hydrolysis or other degradative reactions.

  • Presence of Metal Ions: Divalent metal ions, such as Fe²⁺ or Cu²⁺, can catalyze the oxidation of PUFAs.

To mitigate degradation, it is recommended to use freshly prepared solutions, protect them from light, keep them on ice, and use buffers that are free of metal contaminants.

Q3: How long can I store this compound in an aqueous solution for my experiments?

A3: Due to its limited stability, it is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and use them within 12 hours, even when stored on ice. For long-term storage, this compound should be kept in an organic solvent, such as ethanol or methyl acetate, at -80°C.

Q4: I suspect my this compound has degraded. What are the likely degradation products?

A4: The primary degradation pathway for this compound in an aqueous, non-enzymatic environment is oxidation. This process can lead to the formation of a complex mixture of secondary oxidation products, including various aldehydes (such as 4-hydroxyhexenal), ketones, and shorter-chain fatty acids. In biological systems, this compound can be further metabolized enzymatically.

Q5: Can I use antioxidants to improve the stability of this compound in my aqueous solution?

A5: Yes, the addition of antioxidants can help to reduce oxidative degradation. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and vitamin E (α-tocopherol). However, it is crucial to ensure that the chosen antioxidant and its concentration are compatible with your experimental system and do not interfere with the assays being performed.

Quantitative Data on this compound Stability

While specific kinetic data for the degradation of this compound in aqueous solutions is not extensively published, the following table provides an illustrative example of how its stability might be affected by pH and temperature. Note: This data is hypothetical and intended for educational purposes to highlight expected trends.

Temperature (°C)pHEstimated Half-life (hours)
45.024
47.418
48.512
255.010
257.46
258.54
375.04
377.42
378.5< 1

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound under specific aqueous conditions using LC-MS/MS.

1. Materials and Reagents:

  • This compound standard

  • Deuterated internal standard (e.g., this compound-d4)

  • HPLC-grade organic solvents (e.g., methanol (B129727), acetonitrile)

  • Aqueous buffers of desired pH

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer

2. Preparation of this compound Aqueous Solution:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH.

  • Spike the this compound stock solution into the aqueous buffer to achieve the final desired concentration (e.g., 1 µg/mL). Ensure the final ethanol concentration is low (e.g., < 0.1%) to avoid solvent effects.

3. Incubation:

  • Aliquot the this compound aqueous solution into several vials.

  • Incubate the vials under the desired experimental conditions (e.g., different temperatures, light/dark conditions).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from a vial for analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • To the collected aliquot, add the deuterated internal standard.

  • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the buffer.

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the this compound and internal standard with an organic solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).

  • Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

6. Data Analysis:

  • Quantify the peak areas for this compound and the internal standard at each time point.

  • Calculate the concentration of this compound at each time point relative to the initial concentration (t=0).

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

experimental_workflow prep Prepare this compound Aqueous Solution incubate Incubate under Experimental Conditions prep->incubate sample Collect Aliquots at Time Points incubate->sample spe Solid Phase Extraction (SPE) sample->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis and Half-life Calculation lcms->data troubleshooting_guide start Poor Experimental Results? check_stability Suspect this compound Degradation? start->check_stability check_solubility Is the Solution Cloudy? start->check_solubility use_fresh Prepare Fresh Solution check_stability->use_fresh Yes dissolve_organic Dissolve in Organic Solvent First check_solubility->dissolve_organic Yes protect Protect from Light/Heat/Air use_fresh->protect use_antioxidioxidant use_antioxidioxidant protect->use_antioxidioxidant use_antioxidant Consider Antioxidant adjust_ph Adjust Buffer pH dissolve_organic->adjust_ph signaling_pathway dha DHA in Membrane Phospholipids pla2 Phospholipase A2 dha->pla2 free_dha Free DHA pla2->free_dha cyp4f3b CYP4F3B free_dha->cyp4f3b hdha_22 This compound cyp4f3b->hdha_22 further_metabolism Further Metabolism hdha_22->further_metabolism

Technical Support Center: Optimizing 22-HDHA Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 22-hydroxy-docosahexaenoic acid (22-HDHA) in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What went wrong?

A1: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue, often caused by "solvent shock." This occurs when a concentrated stock solution in an organic solvent is rapidly diluted into the aqueous medium, causing the hydrophobic compound to crash out of solution.[1][2]

Troubleshooting Steps:

  • Slow, Drop-wise Addition: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium drop-by-drop while gently swirling or vortexing. This facilitates rapid and even dispersion.[1][2]

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a small volume of pre-warmed media or a sterile buffer like PBS before the final dilution into your culture vessel.[1]

  • Reduce Final Concentration: Your target concentration may be above the solubility limit of this compound in the complete medium. Test a range of lower concentrations to determine the highest achievable soluble concentration.[1]

Q2: What is the best solvent to use for making a this compound stock solution?

A2: this compound is miscible in several organic solvents. Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents for preparing stock solutions of fatty acids for in vitro assays.[3][4] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid toxicity.[1]

Q3: Should I use a carrier protein like Bovine Serum Albumin (BSA) to improve this compound solubility?

A3: Yes, using fatty acid-free BSA is a widely accepted method to enhance the solubility and delivery of fatty acids in cell culture.[3][5] Fatty acids, including this compound, can be complexed with BSA before being added to the culture medium. This mimics the physiological transport of fatty acids in vivo and can improve their stability and bioavailability in vitro. However, it's important to note that BSA can potentially interfere with certain assays.[6] As an alternative, a sonication-based method to form stable micelles without albumin has also been developed.[7][8]

Q4: Can I prepare a stock solution of this compound in PBS?

A4: The solubility of this compound in PBS (pH 7.2) is low, approximately 0.8 mg/mL.[4] While it is possible to dissolve it directly in aqueous buffers, it is generally not recommended for creating high-concentration stock solutions.[9][10] For maximum solubility in aqueous buffers, it is advised to first dissolve the this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[11]

Q5: My cell culture medium turned cloudy, but I don't see any precipitate. What could be the cause?

A5: Cloudiness in the medium can be an early sign of precipitation. It can also be caused by microbial contamination (bacteria or fungi). It is crucial to distinguish between these two possibilities. Check for other signs of contamination, such as a rapid drop in pH (medium turning yellow) and the presence of motile microorganisms under a microscope. If contamination is ruled out, the cloudiness is likely due to the formation of fine precipitates of this compound.

Quantitative Data: Solubility of this compound

Solvent/SolutionSolubilityReference
EthanolMiscible[4]
Dimethyl sulfoxide (DMSO)Miscible[4]
Dimethylformamide (DMF)Miscible[4]
0.1 M Sodium Carbonate (Na2CO3)2 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)0.8 mg/mL[4]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation. For long-term storage, overlaying the solution with an inert gas like nitrogen or argon is recommended to minimize oxidation.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
  • Prepare a BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile Milli-Q water. Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C.[5]

  • Warm the BSA Solution: In a sterile tube, place the required volume of the 10% BSA solution and warm it in a 37°C water bath for at least 5 minutes.[5]

  • Add this compound Stock: Add the calculated volume of your this compound stock solution (from Protocol 1) to the pre-warmed BSA solution. The molar ratio of this compound to BSA can be varied, with a 5:1 ratio being a common starting point.[3][5]

  • Incubate: Return the tube to the 37°C water bath and incubate for at least 1 hour, with occasional gentle mixing, to allow for the complex to form.[5]

  • Final Dilution: Add the this compound-BSA complex to your cell culture medium to achieve the desired final concentration.

Visualizations

Signaling Pathway of this compound Biosynthesis and Action

This compound Signaling Pathway cluster_0 Biosynthesis of this compound cluster_1 Downstream Signaling DHA DHA COX-2 + Aspirin COX-2 + Aspirin DHA->COX-2 + Aspirin Acetylation 15-LOX 15-LOX DHA->15-LOX Oxygenation This compound This compound COX-2 + Aspirin->this compound Oxygenation 15-LOX->this compound GPR32 GPR32/ALX/FPR2 This compound->GPR32 PPARg PPARγ This compound->PPARg NF-kB Inhibition NF-kB Inhibition GPR32->NF-kB Inhibition MAPK Modulation MAPK Modulation GPR32->MAPK Modulation Anti-inflammatory Effects Anti-inflammatory Effects PPARg->Anti-inflammatory Effects NF-kB Inhibition->Anti-inflammatory Effects MAPK Modulation->Anti-inflammatory Effects This compound Preparation Workflow Start Start Prepare Stock Solution Prepare this compound Stock (e.g., 10 mM in Ethanol) Start->Prepare Stock Solution Choose Method BSA Carrier? Prepare Stock Solution->Choose Method BSA Complexation Complex with Fatty Acid-Free BSA Choose Method->BSA Complexation Yes Direct Dilution Direct Dilution into Medium Choose Method->Direct Dilution No Add to Medium Add to Pre-warmed Cell Culture Medium BSA Complexation->Add to Medium Direct Dilution->Add to Medium Check for Precipitation Precipitation? Add to Medium->Check for Precipitation Troubleshoot Troubleshoot: - Slower Addition - Serial Dilution - Lower Concentration Check for Precipitation->Troubleshoot Yes Proceed with Experiment Proceed with Experiment Check for Precipitation->Proceed with Experiment No Troubleshoot->Add to Medium End End Proceed with Experiment->End Solubility Factors cluster_factors Influencing Factors Solubility Solubility Solvent Solvent Solvent->Solubility Concentration Concentration Concentration->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility Carrier Carrier Protein (BSA) Carrier->Solubility Dilution Method Dilution Method Dilution Method->Solubility

References

Technical Support Center: Quantification of 22-HDHA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 22-hydroxy-docosahexaenoic acid (22-HDHA) from complex biological matrices. It is designed for researchers, scientists, and drug development professionals engaged in lipidomics and specialized pro-resolving mediator (SPM) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). It serves as a precursor to potent specialized pro-resolving mediators (SPMs), such as resolvins of the D-series, which actively regulate the resolution of inflammation.[1][2] Accurate quantification of this compound in biological samples is crucial for understanding the mechanisms of inflammation resolution, investigating the roles of SPMs in various diseases (e.g., cardiovascular, neurodegenerative, and metabolic diseases), and for developing new pro-resolving therapies.[1][2]

Q2: What makes the quantification of this compound from biological samples so challenging?

The quantification of this compound is challenging due to several factors:

  • Low Physiological Concentrations: this compound and other SPMs are present at very low levels (picomolar to nanomolar) in biological tissues and fluids, requiring highly sensitive analytical methods.[3][4]

  • Chemical Instability: As a polyunsaturated fatty acid derivative, this compound is highly susceptible to oxidation and degradation during sample collection, storage, and processing.[5][6]

  • Complex Biological Matrix: Biological samples (e.g., plasma, serum, tissue) contain a vast array of lipids and other molecules that can interfere with the analysis, causing matrix effects and ion suppression in mass spectrometry.[5][7]

  • Isomeric Complexity: Numerous isomers of this compound with similar physicochemical properties can co-exist, making chromatographic separation and specific detection difficult.[5][8]

Q3: What is the most common analytical technique for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of this compound and other lipid mediators.[3][8] This technique offers the high sensitivity and selectivity required to detect low-abundance lipids in complex matrices.[5] The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in a triple-quadrupole mass spectrometer enhances the specificity and lowers the limits of detection.[8]

Q4: How critical is sample preparation in the analytical workflow?

Sample preparation is arguably the most critical and error-prone stage in lipidomics.[9][10] Inefficient extraction, analyte degradation, or introduction of contaminants can lead to inaccurate and irreproducible results.[11][12] Key goals of sample preparation for this compound analysis include efficiently isolating lipids from the sample matrix, minimizing oxidation, and removing interfering substances.[10][12] Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating lipid mediators from biological samples prior to LC-MS/MS analysis.[5][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Analyte Degradation: this compound is unstable and prone to oxidation.[6][13]• Add antioxidants like butylated hydroxytoluene (BHT) during sample collection and extraction.[12]• Process samples on ice and at low temperatures to minimize enzymatic activity.[12]• Store samples long-term at -80°C.[12]• Minimize freeze-thaw cycles.
Inefficient Extraction: The chosen extraction method may not be optimal for recovering this compound.• Use a validated lipid extraction method like solid-phase extraction (SPE) or a robust liquid-liquid extraction (LLE) protocol (e.g., Folch or Bligh-Dyer).[9][10]• Ensure the pH of the sample is optimized for the extraction of acidic lipids.
LC-MS/MS System Issues: A leak, clog, or contaminated ion source can drastically reduce sensitivity.• Check for leaks in the LC system, especially around fittings and the column oven.[14]• Ensure there are no clogs in the sample loop, tubing, or MS probe.[14]• Regularly clean the mass spectrometer's ion source to remove involatile contaminants.[7]
Poor Peak Shape (Tailing, Splitting) Column Contamination/Void: Buildup of matrix components on the column frit or dissolution of the silica (B1680970) bed can cause peak distortion.• Use an in-line filter or guard column to protect the analytical column.[15]• Implement a robust sample clean-up procedure (e.g., SPE) to remove particulates and interfering compounds.[15]• Flush the column regularly according to the manufacturer's instructions.
Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.• The injection solvent should be as close in composition to the initial mobile phase as possible, or weaker.[15]
Secondary Interactions: Analyte may be interacting with active sites on the column stationary phase.• Ensure the mobile phase pH is appropriate. Adding a small amount of a volatile acid like formic acid can improve peak shape for acidic analytes like this compound.[5][7]
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.• Use an internal standard (e.g., a deuterated version of this compound) added at the very beginning of the sample preparation process to correct for analyte loss and extraction inconsistencies.[11]• Ensure precise and consistent handling across all samples.
LC System Instability: Fluctuations in pump pressure or temperature can affect retention time and peak area.• Purge the LC pump lines to remove air bubbles.[14]• Allow the system to fully equilibrate before starting the analytical run.
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to variability.• Improve sample clean-up to remove more interfering compounds.[7]• Adjust the chromatography to separate this compound from the interfering matrix components.• Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Sample Carryover Autosampler Contamination: Analyte from a high-concentration sample adsorbs to parts of the autosampler (e.g., needle, rotor seal) and is injected with subsequent samples.• Optimize the needle wash procedure in the autosampler method. Use a strong organic solvent and multiple wash cycles.• Inject blanks after high-concentration samples to check for carryover.[14]

Quantitative Data Summary

The following tables summarize key performance metrics for LC-MS/MS-based quantification of hydroxylated DHA derivatives and other lipid mediators from published methods.

Table 1: Method Detection and Quantification Limits

Analyte Family Method Limit of Detection (LOD) Limit of Quantification (LOQ) Biological Matrix Reference
HDoHE Isomers LC-MS/MS-SRM 0.5–8.5 pg (on-column) Not Specified Rat Plasma, Brain [8]
HpDoHE Isomers LC-MS/MS-SRM 1–670 pg (on-column) Not Specified N/A (Standards) [8]

| 65 Lipid Mediators | SPE-LC-MS/MS | 0.01–1765 ng/mL | 0.03–5884 ng/mL | Rat Plasma, Adipose |[5] |

Table 2: Method Accuracy and Precision | Analyte | Method | Accuracy (% Recovery) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Biological Matrix | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Docosahexaenoic Acid (DHA) | GC-FID | 97–98% | 1.19–5.7% | 0.78–13.0% | Human Red Blood Cells |[16] | | Arachidonic Acid (AA) | GC-FID | 91–95% | 1.19–5.7% | 0.78–13.0% | Human Red Blood Cells |[16] | | Lipid Mediators (Overall) | SPE-LC-MS/MS | 7–489% (Global Recovery) | 0.01–21% | Not Specified | Rat Plasma |[5] |

*Note: The wide range in global recovery highlights the significant impact of matrix effects on quantification.[5]

Diagrams: Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample Collection (e.g., Plasma, Tissue) + Add Antioxidant (BHT) ISTD 2. Spike with Deuterated Internal Standard (e.g., this compound-d4) Sample->ISTD Homogenize 3. Tissue Homogenization (if applicable) ISTD->Homogenize SPE 4. Solid-Phase Extraction (SPE) - Condition - Load - Wash (remove interferences) - Elute (collect analytes) Homogenize->SPE Dry 5. Evaporate to Dryness (under Nitrogen) SPE->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 7. LC-MS/MS Analysis (UPLC-Triple Quadrupole) - Reversed-Phase C18 Column - ESI Negative Mode - MRM Detection Reconstitute->LCMS Inject Data 8. Data Processing - Peak Integration - Calibration Curve Generation - Concentration Calculation LCMS->Data signaling_pathway DHA Docosahexaenoic Acid (DHA) (in cell membrane) HpDHA 22-hydroperoxy-DHA (22-HpDHA) DHA->HpDHA 15-Lipoxygenase (15-LOX) HDHA 22-hydroxy-DHA (this compound) HpDHA->HDHA Peroxidase Activity (Reduction) Resolvins D-Series Resolvins (e.g., RvD1, RvD2) HDHA->Resolvins Further Enzymatic Steps process Biosynthesis of this compound and Resolvins

References

Technical Support Center: Optimizing HPLC Separation of 22-HDHA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 22-hydroxy-docosahexaenoic acid (22-HDHA) isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for resolving common challenges encountered during the chromatographic analysis of these important lipid mediators.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: this compound isomers, which include positional and stereoisomers (enantiomers and diastereomers), possess very similar physicochemical properties. Their nearly identical polarity, molecular weight, and chemical structure make them difficult to resolve using standard reversed-phase HPLC methods. Achieving separation requires the optimization of chromatographic conditions to exploit subtle differences in their three-dimensional structures and interactions with the stationary and mobile phases.

Q2: What is the most critical first step to improve the separation of this compound isomers?

A2: The most impactful initial step is the selection of an appropriate HPLC column (the stationary phase). While mobile phase optimization is crucial, changing the column chemistry often yields the most significant improvement in selectivity for challenging isomer separations. For chiral separations of this compound enantiomers, a chiral stationary phase (CSP) is essential.

Q3: When should I consider derivatization for this compound analysis?

A3: Derivatization can be beneficial in two main scenarios. Firstly, if you are using a UV detector and the native chromophore of this compound provides insufficient sensitivity, derivatization with a UV-active agent can enhance detection. Secondly, certain derivatizing agents can improve chiral recognition on a chiral stationary phase. For instance, converting the hydroxyl and carboxylic acid groups to amides or esters can introduce additional interaction points (e.g., π-π interactions, hydrogen bonding) that facilitate better separation on a chiral column. For example, hydroxy fatty acids can be converted to their 3,5-dinitrophenyl urethane (B1682113) derivatives for analysis on a chiral column.[1]

Q4: Can mass spectrometry (MS) help in distinguishing this compound isomers?

A4: While mass spectrometry provides excellent sensitivity and selectivity for identifying compounds based on their mass-to-charge ratio, it generally cannot distinguish between isomers without prior chromatographic separation, as they have the same mass. However, tandem mass spectrometry (MS/MS) can sometimes provide clues to the isomer structure based on fragmentation patterns, especially for positional isomers. For definitive identification and quantification of individual isomers, effective chromatographic separation prior to MS detection is necessary.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of this compound Isomers

This is a common issue due to the structural similarity of the isomers.

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • For Enantiomers/Diastereomers: A chiral stationary phase is mandatory. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

    • For Positional Isomers: A high-resolution reversed-phase column (e.g., C18 or C30 with a smaller particle size, ≤ 3 µm) may suffice. Consider columns with different selectivities, such as phenyl-hexyl phases, which can offer alternative interactions.

  • Adjust the Mobile Phase Composition:

    • Solvent Strength: In reversed-phase chromatography, fine-tuning the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter selectivity.

    • Additives: Small amounts of additives like formic acid or acetic acid (typically 0.1%) can improve peak shape and influence selectivity by controlling the ionization state of the carboxylic acid group.

  • Optimize the Column Temperature:

    • Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution. Systematically evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum.

  • Employ Gradient Elution:

    • A shallow gradient, where the mobile phase composition changes slowly over time, can often improve the resolution of closely eluting peaks.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and quantification.

Troubleshooting Steps:

  • Check for Column Overload:

    • Reduce the injection volume or the concentration of the sample. Overloading the column is a frequent cause of peak asymmetry.

  • Ensure Sample Solvent Compatibility:

    • Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Address Secondary Interactions:

    • The free silanol (B1196071) groups on silica-based columns can interact with the polar groups of this compound, causing tailing. Using a well-end-capped column or adding a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase (use with caution and check for compatibility with your column and detector) can mitigate this. Adding an acid like formic acid can also help by protonating the silanols.

Problem 3: Irreproducible Retention Times

Fluctuations in retention times can hinder peak identification and quantification.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration:

    • Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase. This is particularly important for gradient elution.

  • Check the HPLC System:

    • Inspect the pump for leaks and ensure it is delivering a consistent flow rate. Check for air bubbles in the solvent lines.

  • Verify Mobile Phase Preparation:

    • Inconsistent mobile phase preparation is a common source of variability. Prepare fresh mobile phase daily and ensure accurate measurements of all components.

Experimental Protocols

Protocol 1: Chiral Separation of Hydroxylated Fatty Acid Enantiomers (Adapted from general principles)

This protocol provides a starting point for developing a chiral separation method for this compound isomers.

  • Column: Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Optimization: The ratio of n-hexane to the alcohol modifier is the most critical parameter to adjust for optimizing selectivity and resolution.

Protocol 2: Reversed-Phase Separation of this compound Positional Isomers

This protocol is a general guideline for separating positional isomers of this compound.

  • Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a relatively high percentage of Mobile Phase A.

    • Employ a shallow linear gradient to increase the percentage of Mobile Phase B over a sufficient time to resolve the isomers.

    • A scouting gradient can help in determining the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV or MS.

Data Presentation

Table 1: Example Mobile Phase Compositions for Chiral Separation of Hydroxylated Fatty Acids

Column TypeMobile PhaseAdditiveApplication
Amylose-based CSPn-Hexane/Isopropanol (95:5, v/v)0.1% Acetic AcidEnantiomeric separation of various hydroxylated fatty acids.
Cellulose-based CSPn-Hexane/Ethanol (90:10, v/v)0.1% Formic AcidChiral separation of lipid mediators.

Table 2: Example Gradient Program for Reversed-Phase Separation of Positional Isomers

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.06040
20.04060
25.01090
30.01090
30.16040
35.06040

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization hplc_system HPLC System (Pump, Autosampler, Column Oven) derivatization->hplc_system column Column Selection (Chiral or Reversed-Phase) hplc_system->column detection Detection (UV or MS) hplc_system->detection mobile_phase Mobile Phase Optimization data_processing Data Processing (Integration, Quantification) detection->data_processing results Results & Interpretation data_processing->results

Caption: A typical experimental workflow for the HPLC analysis of this compound isomers.

troubleshooting_tree start Poor Resolution of Isomers q1 Are you separating enantiomers? start->q1 a1_yes Use/Optimize Chiral Stationary Phase (CSP) q1->a1_yes Yes a1_no Optimize Reversed-Phase Column & Conditions q1->a1_no No q2 Is peak tailing observed? a1_yes->q2 a1_no->q2 a2_yes Check for column overload Adjust sample solvent Use end-capped column q2->a2_yes Yes a2_no Focus on mobile phase optimization (gradient, additives) q2->a2_no No q3 Are retention times unstable? a2_yes->q3 a2_no->q3 a3_yes Ensure proper column equilibration Check pump and solvent lines Verify mobile phase preparation q3->a3_yes Yes a3_no Method is likely robust in terms of retention time q3->a3_no No

Caption: A troubleshooting decision tree for common HPLC separation issues with this compound isomers.

References

preventing 22-HDHA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 22-hydroxy-docosahexaenoic acid (22-HDHA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: 22-hydroxy-docosahexaenoic acid (this compound) is a hydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. Like its parent compound, this compound is a polyunsaturated fatty acid (PUFA) with multiple double bonds, making it highly susceptible to oxidation. This instability can lead to the formation of various degradation products, which can compromise the accuracy and reliability of experimental results. Therefore, meticulous sample handling and preparation are crucial to ensure the integrity of this compound.

Q2: What are the primary pathways of this compound degradation during sample preparation?

A2: The primary degradation pathway for this compound during sample preparation is autoxidation. This process is initiated by reactive oxygen species (ROS) and can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. Enzymatic degradation by lipoxygenases and other oxidizing enzymes present in biological samples can also contribute to the loss of this compound.

Q3: What are the ideal storage conditions for samples containing this compound?

A3: For long-term stability, biological samples and this compound standards should be stored at ultra-low temperatures, ideally at -80°C. It is crucial to minimize freeze-thaw cycles. Interestingly, some studies on related PUFAs have shown that storage at -20°C can be more detrimental than storage at 4°C or room temperature for short periods, so prolonged storage at -20°C should be avoided.[1] Samples should be stored in amber vials under an inert gas, such as argon or nitrogen, to minimize exposure to light and oxygen.

Q4: Which antioxidants are recommended for preserving this compound, and at what concentrations?

A4: To prevent oxidation, the addition of antioxidants to solvents during extraction is highly recommended. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ). A typical concentration for these antioxidants is 0.005% to 0.01% (w/v) in the extraction solvent. For aqueous samples, water-soluble antioxidants like ascorbic acid or Trolox can be considered.

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the chosen solvent system is appropriate for extracting hydroxylated fatty acids. A common and effective method is a modified Folch or Bligh-Dyer extraction using a mixture of chloroform (B151607) and methanol (B129727). For solid-phase extraction (SPE), ensure the cartridge type (e.g., C18) is appropriate and that the elution solvent is strong enough to recover this compound.
Degradation during Extraction All extraction steps should be performed on ice and as quickly as possible. Use pre-chilled solvents containing an antioxidant (e.g., 0.005% BHT). If possible, conduct extractions under an inert atmosphere (nitrogen or argon).
Adsorption to Labware Use silanized glassware or polypropylene (B1209903) tubes to minimize the adsorption of this compound to surfaces.
Issue 2: High Variability in this compound Quantification
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to analysis. Minimize the time samples are exposed to room temperature and light.
Freeze-Thaw Cycles Aliquot samples after collection to avoid repeated freezing and thawing of the entire sample.
Oxidation During Storage Ensure samples are stored under an inert atmosphere at -80°C. Before sealing, flush the headspace of the storage vial with nitrogen or argon.
Issue 3: Artifacts and Interfering Peaks in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Formation of Adducts Common adducts in electrospray ionization (ESI) mass spectrometry include sodium ([M+Na]⁺) and potassium ([M+K]⁺) in positive mode, and formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) in negative mode. Optimize mobile phase additives to promote the formation of a single, desired adduct for consistent quantification. The use of ammonium (B1175870) acetate can enhance the deprotonated molecular ion ([M-H]⁻) in negative mode.[2]
Co-elution with Other Lipids Optimize the chromatographic gradient to improve the separation of this compound from other isomeric and structurally related lipids. Consider using a different column chemistry if co-elution persists.
Degradation Products The presence of peaks corresponding to oxidized byproducts of this compound can indicate sample degradation. Re-evaluate the sample preparation and storage protocols to minimize oxidation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a modified version of the Folch method, optimized for the preservation of hydroxylated PUFAs.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • HPLC-grade methanol, pre-chilled to 4°C, containing 0.005% BHT

  • HPLC-grade chloroform, pre-chilled to 4°C, containing 0.005% BHT

  • 0.9% NaCl solution, pre-chilled to 4°C

  • Polypropylene tubes

  • Nitrogen gas source

Procedure:

  • To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution.

  • Add 2 mL of a pre-chilled 2:1 (v/v) mixture of chloroform:methanol (both containing 0.005% BHT).

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of pre-chilled 0.9% NaCl solution.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate

This protocol provides a general guideline for the purification of this compound using a C18 SPE cartridge.

Materials:

  • Tissue homogenate

  • Internal standard (e.g., deuterated this compound)

  • C18 SPE cartridge

  • HPLC-grade methanol

  • HPLC-grade water

  • Elution solvent (e.g., ethyl acetate or methanol)

  • Nitrogen gas source

Procedure:

  • Spike the tissue homogenate with the internal standard.

  • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not let the cartridge run dry.

  • Load the sample: Load the pre-treated tissue homogenate onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute this compound: Elute the this compound and other lipids with 5 mL of the elution solvent.

  • Dry and reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for PUFA Recovery from Fish Oil

Extraction Method EPA Recovery (%) DHA Recovery (%) Reference
Soxhlet Extraction (SE)0.036 ± 0.0040.421 ± 0.026[3]
Wet Rendering (WR)0.214 ± 0.0170.064 ± 0.007[3]
Acid Silage (AS)0.098 ± 0.0070.387 ± 0.021[3]
Microwave-Assisted Extraction (MAE)0.229 ± 0.0050.412 ± 0.019[3]

Data represents the mean ± standard deviation. This table illustrates the variability in recovery for related PUFAs with different extraction techniques.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collection Collect Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Collection->Spike Homogenize Homogenize Tissue (if applicable) Spike->Homogenize Extraction Lipid Extraction (LLE or SPE) + Antioxidant Spike->Extraction Homogenize->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound sample preparation and analysis.

degradation_pathway HDHA This compound PeroxylRadical This compound Peroxyl Radical HDHA->PeroxylRadical ROS Reactive Oxygen Species (O2, •OH) ROS->PeroxylRadical Factors Initiating Factors (Light, Heat, Metal Ions) Factors->ROS Hydroperoxide This compound Hydroperoxide PeroxylRadical->Hydroperoxide DegradationProducts Further Degradation Products (Aldehydes, Epoxides) Hydroperoxide->DegradationProducts Antioxidant Antioxidant (e.g., BHT) Antioxidant->PeroxylRadical Scavenges

Caption: Simplified autoxidation pathway of this compound and the role of antioxidants.

References

22-HDHA standard preparation and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the preparation, storage, and use of 22-hydroxy-docosahexaenoic acid (22-HDHA). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound (22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid) is an oxidation product of docosahexaenoic acid (DHA). It is formed in vitro through the action of cytochrome P450 (CYP) enzymes, specifically the CYP4F3B isoform in humans, on DHA. Increased serum levels of this compound have been observed in humans following dietary supplementation with DHA.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least two years. It is typically shipped on wet ice for continental US deliveries, though this may vary for other locations.

Q3: How should I prepare a stock solution of this compound?

This compound is often supplied as a solution in an organic solvent like methyl acetate (B1210297) or ethanol (B145695). To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen. Immediately afterward, the desired solvent can be added. It is crucial to purge solvents like DMSO and dimethylformamide (DMF) with an inert gas to prevent oxidation.

Q4: In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. The following table summarizes the known solubility data.

SolventSolubility
0.1 M Na2CO32 mg/ml
Dimethylformamide (DMF)Miscible
Dimethyl sulfoxide (B87167) (DMSO)Miscible
EthanolMiscible
PBS (pH 7.2)0.8 mg/ml

Q5: What is the stability of this compound in aqueous solutions?

While specific long-term stability data for this compound in aqueous solutions is limited, studies on polyunsaturated fatty acids (PUFAs) like DHA suggest they are relatively stable against oxidation in aqueous solutions compared to their neat (undiluted) form. However, it is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment and use them on the same day to minimize degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

    • Solution: Ensure this compound is stored at -20°C and protected from light and air. When preparing stock solutions, use solvents purged with an inert gas. Avoid repeated freeze-thaw cycles. For aqueous solutions, prepare them fresh before each experiment.

  • Potential Cause: Low solubility in the experimental buffer.

    • Solution: Verify the solubility of this compound in your specific buffer system. If solubility is an issue, consider using a co-solvent like ethanol or DMSO, ensuring the final concentration of the organic solvent is low enough not to affect the experimental system. For some hydroxylated fatty acids, dissolving in a mild alkaline solution like 0.1 M Na2CO3 first can aid in subsequent dilution into aqueous buffers.

  • Potential Cause: Interaction with other components in the experimental medium.

    • Solution: Evaluate the compatibility of this compound with other reagents in your assay. Be aware that as a lipid, it may interact with proteins and other macromolecules.

Issue 2: Difficulty in detecting or quantifying this compound.

  • Potential Cause: Low concentration of this compound in the sample.

    • Solution: Optimize your extraction and concentration procedures. Utilize sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

  • Potential Cause: Isomerization or degradation during sample preparation.

    • Solution: Use mild extraction and derivatization methods. Avoid high temperatures and acidic or basic conditions that could alter the structure of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • If this compound is supplied in a solvent, evaporate the solvent under a gentle stream of dry nitrogen gas in a clean glass vial.

  • Immediately add the desired solvent (e.g., ethanol, DMSO, or DMF) that has been purged with an inert gas like argon or nitrogen.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed vial, preferably under an inert atmosphere. For long-term storage, flushing the headspace of the vial with an inert gas before sealing is recommended.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • From the stock solution, take a small aliquot.

  • Dilute the aliquot into your aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration.

  • Vortex gently to mix. Be aware that high concentrations may lead to precipitation in aqueous buffers.

  • Use the freshly prepared aqueous solution immediately for your experiments. Do not store aqueous solutions for more than one day.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for this compound

As a cytochrome P450 metabolite of DHA, this compound may exert its biological effects through pathways similar to other DHA-derived lipid mediators. These often involve G-protein coupled receptors (GPCRs) and modulation of downstream signaling cascades that regulate inflammation and cellular homeostasis.

22-HDHA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR G-Protein Coupled Receptor (e.g., GPR120) This compound->GPCR Binding G_Protein G-Protein Activation AMPK_Activation AMPK Activation G_Protein->AMPK_Activation NF-kB_Inhibition NF-κB Inhibition AMPK_Activation->NF-kB_Inhibition Gene_Expression Modulation of Inflammatory Gene Expression Biological_Effects Anti-inflammatory Effects Reduced Angiogenesis

Caption: Putative signaling pathway for this compound.

Experimental Workflow for Studying this compound Effects on Cells

22-HDHA_Experimental_Workflow cluster_assays Downstream Assays Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Treatment Treat Cells with This compound Working Solution Prepare_Stock->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, RNA-seq) Incubation->Gene_Expression_Analysis Protein_Analysis Protein Analysis (e.g., Western Blot, ELISA) Incubation->Protein_Analysis Metabolite_Analysis Metabolite Analysis (e.g., LC-MS/MS) Incubation->Metabolite_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Gene_Expression_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Metabolite_Analysis->Data_Analysis End End Data_Analysis->End

Technical Support Center: Troubleshooting Low 22-HDHA Detection Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of 22-hydroxydocosahexaenoic acid (22-HDHA), a critical lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its detection important?

22-hydroxydocosahexaenoic acid (this compound) is an omega-3 fatty acid metabolite produced from docosahexaenoic acid (DHA) primarily through the action of cytochrome P450 (CYP450) enzymes.[1] As a bioactive lipid mediator, this compound is involved in various physiological processes, and its accurate detection and quantification are crucial for understanding its role in health and disease, including neurodevelopment and neuroprotection.[2]

Q2: What are the common initial steps to take when experiencing a complete loss of the this compound signal?

When a complete signal loss occurs, it's often due to a singular issue. A systematic check of the LC-MS system is recommended.[3][4] Start by verifying the basics:

  • Sample Integrity: Prepare fresh standards to rule out degradation of your analyte.

  • Mass Spectrometer Function: Ensure the instrument's core components are operational. This includes checking for a stable electrospray (a visible spray at the ESI needle), proper gas flows (nebulizing and drying gases), and appropriate voltage settings for the spray and optics.[3][4]

  • Liquid Chromatography Flow: Confirm that the mobile phase is being delivered to the mass spectrometer.

Q3: Can the choice of mobile phase additives affect this compound signal intensity?

Yes, mobile phase additives can significantly impact ionization efficiency. For negative ion mode electrospray ionization (ESI), which is commonly used for fatty acids, the addition of a weak acid like 0.1% acetic acid or 0.02% formic acid to the mobile phase can aid in proton abstraction and enhance the signal of [M-H]⁻ ions.[5] The use of ammonium (B1175870) acetate (B1210297) has also been shown to enhance sensitivity in negative ESI for fatty acids.[6]

Troubleshooting Guide: Low this compound Signal

This guide provides a structured approach to diagnosing and resolving issues related to low this compound signal intensity in your LC-MS/MS experiments.

Problem Area 1: Sample Preparation and Extraction

Q: My this compound signal is low or non-existent. Could my sample preparation be the issue?

A: Absolutely. Inefficient extraction, sample degradation, or the presence of interfering substances can all lead to a diminished signal. The complexity of biological matrices makes proper sample preparation critical.[7][8]

Potential Causes & Solutions:

  • Inefficient Extraction: this compound needs to be effectively extracted from the sample matrix. Solid-Phase Extraction (SPE) is a commonly used and effective technique for purifying lipid components from complex biological samples.[7]

  • Ion Suppression: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the ESI source, leading to a significantly lower signal.[5] Improving chromatographic separation or using a more selective sample cleanup method can mitigate this.

  • Sample Degradation: Polyunsaturated fatty acids like this compound are susceptible to oxidation. Ensure samples are handled on ice and stored at -80°C. The use of antioxidants during extraction may also be beneficial.

Problem Area 2: Liquid Chromatography (LC) Separation

Q: How can I optimize my chromatography for better this compound detection?

A: Good chromatographic separation is key to minimizing ion suppression and obtaining a strong signal.

Potential Causes & Solutions:

  • Inadequate Separation: Poor separation from other isomers or matrix components can lead to signal suppression.

  • Suboptimal Column Choice: Reversed-phase columns, such as a C18, are commonly used for the separation of hydroxylated fatty acids.[5][6]

  • Incorrect Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable additive is typically employed.[5]

Problem Area 3: Mass Spectrometry (MS) Parameters

Q: I've optimized my sample preparation and LC method, but the signal is still low. What MS parameters should I check?

A: Suboptimal mass spectrometer settings are a frequent cause of low signal intensity. It is crucial to optimize these parameters for your specific instrument, as settings from literature may not be directly transferable.[9]

Potential Causes & Solutions:

  • Inefficient Ionization: this compound is typically analyzed in negative ESI mode.[1] Key parameters to optimize include:

    • Capillary/Spray Voltage: Typically set around 3 kV for negative mode.[1]

    • Source and Desolvation Temperatures: These need to be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.[1]

    • Nebulizing and Drying Gas Flows: These gases assist in droplet formation and desolvation.

  • In-Source Fragmentation: Excessive energy in the ion source can cause the this compound molecule to fragment before it reaches the mass analyzer, reducing the abundance of the precursor ion. This can be mitigated by optimizing the cone voltage (or equivalent parameter).

  • Incorrect MRM Transitions and Collision Energy: For targeted analysis, using the most intense and specific precursor-to-product ion transitions is essential. The collision energy must be optimized to maximize the signal of the product ions.

Quantitative Data

The following tables provide examples of quantitative data for HDoHE isomers, including this compound, from published literature.

Table 1: Limits of Detection for HDoHE Isomers

Analyte Limit of Detection (pg on column)
HDoHE Isomers 0.5 - 8.5

Data sourced from a study developing an LC-MS/MS-SRM assay for HDoHE isomers.[1]

Table 2: Optimized Mass Spectrometry Parameters for HDoHE Isomers

Parameter Setting
Ionization Mode ESI Negative
Capillary Voltage 3 kV
Source Temperature 150 °C
Desolvation Temperature 550 °C
Dwell Time 9 msec (auto)

These are starting parameters and should be optimized for your specific instrument.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

This protocol provides a general workflow for the extraction of this compound from samples like plasma or serum.

  • Sample Pre-treatment: Acidify the sample to a pH of around 3.5 with a weak acid to ensure that the carboxylic acid group of this compound is protonated.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute the this compound and other lipids from the cartridge using an organic solvent such as methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a starting point for the LC-MS/MS analysis of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).[5]

    • Mobile Phase A: Water with 0.02% formic acid.[5]

    • Mobile Phase B: Methanol with 0.02% formic acid.[5]

    • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.2 mL/min.[5]

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): m/z 343.3 for [M-H]⁻ of HDoHE.

    • Product Ions (Q3): Select and optimize specific fragment ions for this compound.

    • Instrument Parameters: Optimize cone voltage, collision energy, and source parameters as described in the troubleshooting section.

Visualizations

Signaling and Biosynthesis Pathways

Caption: Biosynthesis and signaling initiation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No this compound Signal Check_Sample 1. Check Sample Integrity - Prepare fresh standards - Evaluate sample stability Start->Check_Sample Signal_Restored1 Signal Restored? Check_Sample->Signal_Restored1 Check_MS 2. Verify MS Function - Stable spray? - Correct gas flows? - Voltages on? Signal_Restored2 Signal Restored? Check_MS->Signal_Restored2 Check_LC 3. Confirm LC Flow - Mobile phase delivery? - No leaks? Signal_Restored3 Signal Restored? Check_LC->Signal_Restored3 Signal_Restored1->Check_MS No End Problem Solved Signal_Restored1->End Yes Signal_Restored2->Check_LC No Signal_Restored2->End Yes Optimize_Sample_Prep 4. Optimize Sample Prep - Improve extraction efficiency (SPE) - Address ion suppression Signal_Restored3->Optimize_Sample_Prep No Signal_Restored3->End Yes Optimize_LC 5. Optimize LC Method - Gradient modification - Check column performance Optimize_Sample_Prep->Optimize_LC Optimize_MS 6. Optimize MS Parameters - Ion source settings - Cone voltage - Collision energy Optimize_LC->Optimize_MS Optimize_MS->End

Caption: A systematic workflow for troubleshooting low this compound signals.

References

Technical Support Center: Optimizing 22-HDHA Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-hydroxy-docosahexaenoic acid (22-HDHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a hydroxylated derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It has shown neuroprotective effects in animal models of Alzheimer's disease.[1][2] Notably, this compound can be metabolized in the body to heneicosapentaenoic acid (HPA), and this conversion may be a key event in its therapeutic effects.[1][2]

Q2: What are the reported in vivo dosages for this compound?

A2: Currently, published data on in vivo dosages of this compound are limited. However, one study in a mouse model of Alzheimer's disease provides a starting point for dosage consideration.

Table 1: Summary of Reported In Vivo Dosages for this compound

Animal ModelDisease/ConditionRoute of AdministrationDosageDosing FrequencyDurationReference
5xFAD MiceAlzheimer's DiseaseOral200 mg/kgDaily15 days[1][2]

Q3: How is this compound metabolized in vivo?

A3: In vivo, this compound undergoes α-oxidation to form heneicosapentaenoic acid (HPA, C21:5, n-3).[1][2] This is a different metabolic pathway than that of its parent compound, DHA. The conversion to HPA appears to be a significant event, as HPA accumulates in plasma and brain tissue following this compound administration and its levels have been positively correlated with cognitive scores in an Alzheimer's disease mouse model.[1]

Q4: What are the known signaling pathways for this compound?

A4: The direct signaling pathways of this compound are still under investigation. Much of the current understanding is extrapolated from the known mechanisms of DHA and other specialized pro-resolving mediators (SPMs). DHA is known to influence cellular processes by modulating membrane composition and serving as a precursor to bioactive metabolites like resolvins, protectins, and maresins.[3] These metabolites often act through G-protein coupled receptors (GPCRs) to exert anti-inflammatory and pro-resolving effects.[4] Additionally, oxidized metabolites of DHA have been shown to act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism.[5][6][7] It is plausible that this compound or its metabolites may engage similar pathways.

Diagram 1: Potential Signaling Pathways for this compound and its Metabolites

22-HDHA_Signaling Potential Signaling Pathways for this compound This compound This compound HPA HPA This compound->HPA α-oxidation GPCRs GPCRs This compound->GPCRs PPARg PPARg This compound->PPARg Cell_Membrane Cell Membrane Integration This compound->Cell_Membrane HPA->GPCRs HPA->PPARg Downstream_Signaling Downstream Signaling Cascades GPCRs->Downstream_Signaling Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression Biological_Effects Neuroprotection, Anti-inflammation Downstream_Signaling->Biological_Effects Gene_Expression->Biological_Effects

Caption: Potential signaling pathways for this compound and its metabolite HPA.

Troubleshooting Guide

This guide addresses common issues that may arise during the planning and execution of in vivo studies with this compound.

Problem 1: Poor Solubility and Vehicle Selection

  • Issue: this compound, being a lipid, has poor water solubility, making it challenging to prepare a homogenous and stable formulation for in vivo administration.

  • Solution:

    • Oral Gavage: A common vehicle for lipophilic compounds is a mixture of a surfactant, a co-solvent, and water. Based on studies with a similar DHA conjugate, a formulation of Tween 80, ethanol, and water could be a suitable starting point.[8][9] The ratio of these components may need to be optimized for this compound.

    • Intraperitoneal (IP) Injection: For IP injections, it is crucial to use a sterile and non-irritating vehicle. While specific data for this compound is limited, consider formulating it in a sterile oil (e.g., corn oil or sesame oil) or a solution containing a carrier protein like albumin to improve solubility and bioavailability.

    • General Tips:

      • Always prepare fresh formulations before each administration to minimize degradation.

      • Sonication can aid in the dispersion of the compound in the vehicle.

      • Visually inspect the formulation for any precipitation before administration.

Problem 2: Compound Stability and Degradation

  • Issue: Polyunsaturated fatty acids like this compound are susceptible to oxidation, which can lead to loss of activity and the formation of potentially confounding byproducts.

  • Solution:

    • Storage: Store the neat compound and its formulations at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

    • Antioxidants: Consider adding an antioxidant like vitamin E (tocopherol) to the formulation to enhance stability, particularly for solutions stored for any length of time.[8][9]

    • Handling: Minimize the exposure of the compound and its solutions to air and light during preparation and administration.

Problem 3: Variability in Experimental Results

  • Issue: Inconsistent results between animals or experiments can arise from various factors, including dosing inaccuracies and biological variability.

  • Solution:

    • Accurate Dosing: Ensure precise and consistent administration of the intended dose. For oral gavage, use appropriate gavage needles and techniques to avoid injury and ensure the full dose is delivered to the stomach.[10][11] For IP injections, use the correct injection site to avoid administration into other organs.

    • Animal Handling: Minimize stress to the animals as it can influence physiological responses and introduce variability.

    • Dietary Control: The fatty acid composition of the chow can influence the baseline lipid profiles of the animals. Use a standardized diet across all experimental groups to minimize this variable.

    • Quality Control of the Compound: Regularly check the purity and integrity of your this compound stock to ensure you are working with a high-quality compound.

Problem 4: Potential Off-Target Effects

  • Issue: While this compound is being investigated for its therapeutic potential, it is important to consider potential off-target effects or toxicity, especially at higher doses.

  • Solution:

    • Dose-Response Studies: Conduct pilot studies with a range of doses to determine the optimal therapeutic window and identify any potential adverse effects.

    • Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of inflammation at the injection site.

    • Include Appropriate Controls: Always include a vehicle-treated control group to distinguish the effects of this compound from those of the administration procedure and vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is a starting point and may require optimization for your specific experimental needs.

Materials:

  • This compound

  • Ethanol (200 proof, USP grade)

  • Tween 80 (polysorbate 80)

  • Sterile water or saline

  • Vitamin E (optional, as an antioxidant)

  • Sterile, light-protected tubes

  • Sonicator

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a small volume of ethanol. Gentle warming (to no more than 37°C) and vortexing may aid in dissolution.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the vehicle by mixing Tween 80 and sterile water/saline. A common starting ratio for similar compounds is a final concentration of 5-10% Tween 80.

  • Formulation:

    • Slowly add the this compound stock solution to the vehicle while vortexing or sonicating to ensure a fine and stable emulsion.

    • If using, add vitamin E to a final concentration of 0.01-0.04% (v/v).[9]

  • Final Volume Adjustment:

    • Bring the final volume to the desired concentration with sterile water/saline.

  • Administration:

    • Administer the formulation to the animals via oral gavage using an appropriate gauge gavage needle. The volume should be calculated based on the animal's weight (typically 5-10 mL/kg for mice).[10][11]

    • Prepare the formulation fresh daily and protect it from light.

Diagram 2: Experimental Workflow for In Vivo this compound Study

In_Vivo_Workflow General Workflow for an In Vivo this compound Study cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound or Vehicle (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->Dosing Monitoring Monitor Animal Health & Behavior Dosing->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Biochemical_Analysis Biochemical Assays (e.g., Lipidomics, Western Blot) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis Tissue_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: A general experimental workflow for conducting an in vivo study with this compound.

References

Technical Support Center: 22-HDHA Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of 22-hydroxy-docosahexaenoic acid (22-HDHA) in their experiments. Given the limited direct research on this compound-specific off-target effects, this guide incorporates data from its parent compound, docosahexaenoic acid (DHA), as a predictive tool for potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound and its precursor, DHA?

A1: While direct off-target effects of this compound are not extensively documented, studies on DHA provide insights into potential issues. High concentrations of DHA have been shown to induce cytotoxicity in various cell lines. Additionally, DHA can lead to the generation of reactive oxygen species (ROS), which can interfere with experimental results. Another consideration is the potential for DHA to influence protein aggregation, which may affect studies of protein folding and function.

Q2: How can I be sure that the observed effects in my experiment are specific to this compound?

A2: To ensure the specificity of this compound's effects, it is crucial to include proper controls. This includes comparing the effects of this compound to its parent compound, DHA, and other structurally related fatty acids. A dose-response analysis is also essential to distinguish specific effects from generalized cellular stress. Additionally, using a rescue experiment, where an antagonist or inhibitor of the intended target is used, can help confirm the on-target mechanism of action.

Q3: What is the optimal concentration range for using this compound in cell culture experiments?

A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question. It is recommended to perform a dose-response curve to determine the effective concentration with minimal cytotoxicity. Based on studies with DHA, concentrations can range from the low micromolar (e.g., 1-10 µM) for signaling studies to higher concentrations (e.g., 50-100 µM) for studies on metabolic effects. However, it is important to be aware that higher concentrations are more likely to induce off-target effects, including cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Low Viability

Potential Cause: High concentrations of this compound, similar to DHA, can be cytotoxic to cells. This effect can be cell-type dependent.

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to determine the EC50 for your desired effect and the CC50 (cytotoxic concentration 50%).

  • Optimize Incubation Time: Reduce the duration of exposure to this compound to minimize cytotoxicity while still observing the desired biological effect.

  • Use a Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., ethanol (B145695) or DMSO) is not contributing to cell death by including a vehicle-only control.

  • Assess Apoptosis and Necrosis: Use assays such as Annexin V/Propidium Iodide staining to determine the mechanism of cell death, which can provide insights into whether it is a specific programmed response or a general toxic effect.

Quantitative Data Summary: Cytotoxicity of DHA in Various Cell Lines

Cell LineIC50 (µM)Incubation Time (hours)
MCF-7 (Breast Cancer)~5072
A549 (Lung Cancer)>7548
BRL-3A (Rat Liver)>200 (viability decrease)24
RA-FLS (Rheumatoid Arthritis)~5024

This table summarizes the cytotoxic concentrations of DHA, which may serve as an estimate for this compound. Researchers should perform their own dose-response curves for their specific cell lines.

Issue 2: Inconsistent or Irreproducible Results

Potential Cause: this compound, being a lipid, may have poor solubility or form aggregates in aqueous buffers, leading to variability in the effective concentration.

Troubleshooting Steps:

  • Proper Solubilization: Ensure this compound is fully dissolved in a suitable solvent (e.g., ethanol) before diluting it in culture medium. The final solvent concentration should be kept low (typically <0.1%) and consistent across all experiments.

  • Use of Carrier Proteins: Complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells.

  • Sonication: Briefly sonicating the this compound solution in the final medium can help to disperse any aggregates.

  • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid degradation and aggregation over time.

Issue 3: Confounding Effects from Oxidative Stress

Potential Cause: Like other polyunsaturated fatty acids, this compound can be susceptible to oxidation and may induce the production of reactive oxygen species (ROS) in cells, which can trigger various signaling pathways and lead to off-target effects.

Troubleshooting Steps:

  • Measure ROS Production: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to quantify intracellular ROS levels in response to this compound treatment.

  • Co-treatment with Antioxidants: To determine if the observed effects are mediated by ROS, perform experiments with and without the co-administration of an antioxidant such as N-acetylcysteine (NAC).

  • Use High-Quality Reagents: Ensure that the this compound used is of high purity and has been stored properly under an inert atmosphere to prevent auto-oxidation.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular ROS Production
  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Treatment: Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining: Remove the treatment medium and wash the cells with warm PBS. Add H2DCFDA staining solution (typically 5-10 µM in PBS) and incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS and add fresh PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold change in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start solubilize Solubilize this compound in Vehicle (e.g., Ethanol) start->solubilize complex Complex with Carrier (e.g., BSA) solubilize->complex dilute Dilute in Culture Medium complex->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate viability Cell Viability Assay incubate->viability ros ROS Assay incubate->ros target Target-Specific Assay incubate->target end End viability->end ros->end target->end

Caption: A generalized workflow for in vitro experiments using this compound.

troubleshooting_logic cluster_viability Low Cell Viability? cluster_ros ROS-Mediated Effect? cluster_solubility Solubility Issue? start Unexpected Result viability_yes Yes start->viability_yes Low Viability ros_yes Yes start->ros_yes Confounding Effects solubility_yes Yes start->solubility_yes Inconsistent Results dose_response Perform Dose-Response viability_yes->dose_response viability_no No reduce_time Reduce Incubation Time dose_response->reduce_time check_vehicle Check Vehicle Toxicity reduce_time->check_vehicle measure_ros Measure ROS Production ros_yes->measure_ros ros_no No antioxidant Co-treat with Antioxidant measure_ros->antioxidant use_carrier Use Carrier Protein (BSA) solubility_yes->use_carrier solubility_no No sonicate Sonicate Solution use_carrier->sonicate fresh_prep Use Fresh Preparations sonicate->fresh_prep

Caption: A troubleshooting decision tree for common issues in this compound experiments.

signaling_pathway cluster_membrane Membrane Effects cluster_signaling Signaling Cascades cluster_off_target Potential Off-Target Effects DHA DHA / this compound membrane_fluidity ↑ Membrane Fluidity DHA->membrane_fluidity lipid_rafts Alter Lipid Raft Composition DHA->lipid_rafts ros ↑ ROS Production DHA->ros protein_agg Protein Aggregation DHA->protein_agg pkc PKC Activation membrane_fluidity->pkc akt Akt Activation lipid_rafts->akt nfkb NF-κB Inhibition akt->nfkb ros->pkc ros->nfkb

Caption: Potential signaling pathways and off-target effects of DHA/22-HDHA.

Navigating 22-HDHA Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the therapeutic promise of 22-hydroxy-docosahexaenoic acid (22-HDHA) is significant. However, its lipophilic nature presents considerable challenges in achieving effective and consistent delivery in preclinical animal models. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during in vivo experiments with this compound.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems associated with this compound delivery in animal models.

Issue 1: Low and Variable Oral Bioavailability

  • Potential Cause: Poor aqueous solubility of this compound leading to inadequate dissolution in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Physicochemical Characterization: Determine the precise solubility, logP, and pKa of your this compound batch to inform formulation strategy.

    • Formulation Optimization:

      • Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) to improve solubility and absorption.

      • Co-solvents and Surfactants: Formulate this compound with biocompatible co-solvents (e.g., ethanol (B145695), PEG 400) and surfactants (e.g., Tween 80, Cremophor EL) to enhance its dispersion in aqueous environments.

    • Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area of this compound, thereby improving its dissolution rate.

Issue 2: High Inter-Animal Variability in Pharmacokinetic Profiles

  • Potential Cause: Inconsistent formulation performance, physiological differences between animals (e.g., fed vs. fasted state), or improper administration technique.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Fasting: Implement a consistent fasting period for all animals before oral administration, as the presence of food can significantly alter absorption.

      • Dosing Technique: Utilize precise oral gavage or intravenous injection techniques to ensure accurate and reproducible dosing.

    • Formulation Stability and Homogeneity:

      • SEDDS/Nanoemulsions: Ensure the formation of stable and fine emulsions upon contact with aqueous media.

      • Suspensions: If using a suspension, confirm that the particle size distribution is narrow and the suspension is stable to prevent aggregation. Thoroughly vortex before each administration.

    • Increase Sample Size: A larger cohort of animals per experimental group can enhance the statistical power of the study and provide a more accurate assessment of pharmacokinetic parameters.

Issue 3: Formulation Instability (Precipitation or Degradation)

  • Potential Cause: Poor physical or chemical stability of the this compound formulation.

  • Troubleshooting Steps:

    • Excipient Compatibility: Ensure that all excipients used in the formulation are compatible with this compound and do not promote its degradation.

    • Antioxidant Addition: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation. The inclusion of antioxidants like vitamin E (α-tocopherol) can improve its chemical stability.[1]

    • Storage Conditions: Store the formulation under appropriate conditions (e.g., refrigerated, protected from light) to minimize degradation. Conduct stability studies at the intended storage and experimental temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for formulating this compound for oral administration in mice?

A1: A good starting point is a formulation containing a mixture of oil, a surfactant, and a co-solvent. For instance, a simple formulation could consist of this compound dissolved in a vehicle of ethanol and Tween 80, which is then diluted in water or saline for administration.[1][2] It is crucial to perform pilot studies to determine the optimal ratio of these components for your specific experimental needs.

Q2: How can I improve the brain penetration of this compound?

A2: Enhancing brain delivery of lipophilic compounds like this compound is challenging due to the blood-brain barrier (BBB). Strategies to consider include:

  • Nanoparticle-based delivery: Formulations like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can potentially facilitate transport across the BBB.

  • Conjugation: Attaching this compound to a molecule that utilizes an endogenous transport mechanism to cross the BBB could be a viable, though more complex, strategy.

Q3: Are there any known signaling pathways activated by this compound?

A3: While research specifically on this compound is ongoing, it is hypothesized to share signaling pathways with its parent compound, docosahexaenoic acid (DHA). DHA is known to modulate key signaling cascades involved in cell survival, inflammation, and neuronal function. These include the PI3K/Akt pathway , which is crucial for cell survival and growth, and the NF-κB pathway , a central regulator of inflammation.[3][4][5][6]

Data Presentation: Comparison of this compound Delivery Strategies (Illustrative)

The following table provides an illustrative comparison of potential formulation strategies for this compound, with hypothetical data to demonstrate the expected improvements in key pharmacokinetic parameters.

Formulation TypeBioavailability (%)Cmax (ng/mL)Tmax (h)
Aqueous Suspension< 550 ± 154
Solution in Oil10 - 20200 ± 502
Nanoemulsion30 - 50800 ± 1501.5
Solid Lipid Nanoparticles (SLNs)40 - 601000 ± 2001

Note: This data is illustrative and the actual performance of each formulation will depend on the specific composition and experimental conditions.

Experimental Protocols

1. Preparation of a this compound Nanoemulsion for Oral Gavage

  • Objective: To prepare a stable oil-in-water nanoemulsion of this compound for oral administration in rodents.

  • Materials:

  • Procedure:

    • Oil Phase Preparation: Dissolve the desired amount of this compound and lecithin in MCT oil. Gently heat the mixture to 40-50°C to ensure complete dissolution.

    • Aqueous Phase Preparation: In a separate vessel, dissolve Tween 80 and glycerol in purified water. Heat to the same temperature as the oil phase.

    • Pre-emulsion Formation: Add the oil phase to the aqueous phase while continuously stirring with a high-speed homogenizer for 5-10 minutes to form a coarse pre-emulsion.

    • Nanoemulsion Formation: Subject the pre-emulsion to high-pressure homogenization for several cycles until a translucent nanoemulsion with the desired particle size is obtained.

    • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

2. Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

  • Objective: To prepare this compound loaded SLNs to potentially enhance bioavailability and provide controlled release.

  • Materials:

    • This compound

    • Glyceryl monostearate (or another suitable solid lipid)

    • Poloxamer 188 (or another suitable surfactant)

    • Purified water

  • Procedure:

    • Lipid Melt: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

    • Aqueous Phase: Heat the purified water containing the poloxamer 188 to the same temperature as the lipid melt.

    • Hot Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5-10 minutes to form a hot oil-in-water emulsion.

    • Nanoparticle Formation: Cool the hot emulsion down to room temperature under continuous stirring. The solid lipid will recrystallize, forming the SLNs with this compound entrapped within the lipid matrix.

    • Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Animal Administration cluster_analysis Pharmacokinetic Analysis This compound This compound Formulation Formulation This compound->Formulation Excipients Excipients Excipients->Formulation Dosing Oral Gavage or IV Injection Formulation->Dosing Animal_Model Animal Model (e.g., Mouse, Rat) Blood_Sampling Blood Sampling (Time Points) Animal_Model->Blood_Sampling Dosing->Animal_Model Sample_Processing Plasma Separation & Extraction Blood_Sampling->Sample_Processing LC-MS_Analysis LC-MS/MS for This compound Quantification Sample_Processing->LC-MS_Analysis PK_Parameters Cmax, Tmax, AUC, Bioavailability LC-MS_Analysis->PK_Parameters

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Cell_Membrane Cell Membrane PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p-Akt Akt (active) PIP3->p-Akt Activates Akt Akt Cell_Survival Cell_Survival p-Akt->Cell_Survival Growth_Proliferation Growth_Proliferation p-Akt->Growth_Proliferation

Caption: Proposed activation of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to NF-kB_IkB_Complex NF-kB IkB Pro-inflammatory_Genes Pro-inflammatory_Genes Nucleus->Pro-inflammatory_Genes Activates Transcription of This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

References

Technical Support Center: Synthesis of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the chemical synthesis of 22-hydroxy-docosahexaenoic acid (22-HDHA). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chemical synthesis of this compound, particularly following a convergent synthesis pathway involving copper-mediated C-C bond formation and partial alkyne hydrogenation.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield in the Cu-mediated C-C coupling step. 1. Inactive catalyst due to oxidation. 2. Poor quality of reagents (e.g., moisture in solvents, impure alkynes). 3. Incorrect reaction temperature. 4. Presence of oxygen, which can lead to homocoupling of alkynes.1. Use freshly opened or purified copper(I) iodide (CuI). 2. Ensure all solvents are anhydrous and reagents are of high purity. Dry DMF over molecular sieves. 3. Maintain the reaction at room temperature as specified in the protocol. 4. Degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Formation of significant side products in the coupling reaction. 1. Homocoupling of terminal alkynes (Glaser coupling). 2. Undesired cross-coupling reactions.1. Ensure an inert atmosphere is strictly maintained. The use of a suitable ligand, such as an N,N,N-ligand, can sometimes suppress Glaser coupling. 2. Control the stoichiometry of the coupling partners carefully. Add the limiting reagent slowly to the reaction mixture.
Over-hydrogenation of the poly-yne intermediate to the fully saturated alkane. 1. Catalyst is too active. 2. Insufficient or no catalyst poison/additive. 3. Reaction time is too long. 4. Hydrogen pressure is too high.1. Use a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). 2. The addition of an excess of an alkene, such as 2-methyl-2-butene (B146552) , is critical to competitively inhibit the hydrogenation of the desired cis-alkene product.[1][2][3][4] 3. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. 4. Conduct the hydrogenation at or slightly above atmospheric pressure of hydrogen.
Incomplete hydrogenation, leaving unreacted alkynes. 1. Catalyst deactivation. 2. Insufficient hydrogen supply.1. Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods. 2. Ensure a continuous supply of hydrogen gas at the appropriate pressure. Purge the reaction vessel with hydrogen before starting the reaction.
Formation of a mixture of cis and trans isomers during hydrogenation. 1. Isomerization of the cis-alkene product. 2. Incorrect catalyst system.1. This can occur with some catalyst systems or if the reaction is left for too long. Use of Lindlar's catalyst typically favors the cis isomer due to syn-addition of hydrogen. 2. Ensure the use of a well-prepared Lindlar's catalyst or a similar poisoned catalyst system known for stereoselective cis-alkene formation.
Difficulty in purifying the final this compound product. 1. Co-elution of closely related byproducts. 2. Degradation of the product on silica (B1680970) gel.1. Use a high-resolution purification method such as preparative HPLC. A reversed-phase C18 column is often effective. 2. Deactivate the silica gel with a small percentage of a mild base like triethylamine (B128534) in the eluent to prevent streaking and degradation of the acidic product. Perform flash chromatography at a low temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of this compound in the convergent synthesis approach?

A1: The most challenging and critical step is the partial hydrogenation of the poly-yne intermediate.[1] Controlling this step to selectively produce the all-cis alkene without over-hydrogenation to the alkane is paramount for a good yield of the final product. The use of a poisoned catalyst and a competitive inhibitor like 2-methyl-2-butene is essential.[1][2][3][4]

Q2: Why is 2-methyl-2-butene added during the partial hydrogenation step?

A2: 2-methyl-2-butene is a sterically hindered alkene that acts as a competitive substrate for the catalyst. It preferentially occupies the active sites on the catalyst that would otherwise lead to the further reduction of the newly formed double bonds of this compound, thus preventing over-hydrogenation to the corresponding alkane.[1] Its low boiling point also facilitates its removal after the reaction.

Q3: Can I use a different catalyst for the partial hydrogenation instead of Lindlar's catalyst?

A3: While Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes, other "poisoned" catalyst systems can also be employed. These include palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline (B57606) or nickel boride (Ni₂B). The key is to use a catalyst with reduced activity to prevent over-reduction.

Q4: How can I monitor the progress of the partial hydrogenation reaction?

A4: The reaction progress should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the disappearance of the starting poly-yne and the appearance of the desired poly-ene product, the reaction can be stopped at the optimal time to maximize the yield of this compound and minimize the formation of over-reduced byproducts.

Q5: What are the best practices for storing this compound and its precursors?

A5: Polyunsaturated fatty acids and their derivatives are prone to oxidation. They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). It is also advisable to use solvents that have been purged of oxygen and to minimize exposure to light.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of the critical steps in the synthesis of this compound.

Table 1: Effect of Additive in Partial Hydrogenation of Poly-yne Intermediate

EntryCatalystAdditiveTime (h)Yield (%)
1Lindlar's CatalystNone18Significant over-hydrogenation, low yield of desired product
2Lindlar's Catalyst2-methyl-2-butene1843
3Lindlar's Catalyst2-methyl-2-butene2848

Data derived from the synthesis of a related ω-hydroxy PUFA, 20-HETE, which employs the same critical partial hydrogenation step.[1]

Experimental Protocols

The following is a detailed methodology for the convergent chemical synthesis of this compound, adapted from the work of Hwang et al. (2017).

Overall Synthesis Strategy

The synthesis of this compound is achieved through a convergent approach, which involves the synthesis of two key fragments followed by their coupling and subsequent modification. The two main stages are:

  • Copper-Mediated C-C Bond Formation: To construct the carbon backbone with the required poly-yne structure.

  • Partial Alkyne Hydrogenation: To selectively reduce the triple bonds to cis-double bonds.

Detailed Protocol for the Synthesis of a Key Poly-yne Precursor of this compound

This protocol describes the coupling of two fragments to form the poly-yne backbone of this compound.

Materials:

  • Fragment 1 (e.g., a protected ω-hydroxy C11 poly-yne)

  • Fragment 2 (e.g., a C11 poly-yne with a terminal carboxylic acid methyl ester)

  • Copper(I) iodide (CuI)

  • Sodium iodide (NaI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of Fragment 1 (1 equivalent) in anhydrous DMF under an argon atmosphere, add CuI (0.1 equivalents), NaI (0.1 equivalents), and Cs₂CO₃ (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add Fragment 2 (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired poly-yne precursor.

Detailed Protocol for Partial Hydrogenation of the Poly-yne Precursor

Materials:

  • Poly-yne precursor of this compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • 2-methyl-2-butene

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the poly-yne precursor (1 equivalent) in ethyl acetate in a flask suitable for hydrogenation.

  • Add a generous amount of 2-methyl-2-butene (e.g., 10-20 equivalents).

  • Add Lindlar's catalyst (typically 10-20% by weight of the substrate).

  • Seal the flask and purge with hydrogen gas several times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient).

  • Monitor the reaction progress carefully by TLC or GC-MS every 1-2 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the methyl ester of this compound.

  • The final step is the hydrolysis of the methyl ester to the free carboxylic acid, typically using a base like lithium hydroxide (B78521) followed by acidic workup.

Visualizations

Biosynthetic Pathway of this compound

DHA Docosahexaenoic Acid (DHA) CYP4F Cytochrome P450 (e.g., CYP4F family) DHA->CYP4F ω-hydroxylation HDHA22 This compound CYP4F->HDHA22 ProResolving Pro-resolving Mediators HDHA22->ProResolving

Caption: Biosynthesis of this compound from DHA via ω-hydroxylation.

Convergent Synthesis Workflow for this compound

Caption: Convergent synthesis workflow for this compound.

Mechanism of Selective Partial Hydrogenation

cluster_reactants Reactants cluster_products Products catalyst Lindlar Catalyst Surface Alkene cis-Alkene (this compound precursor) catalyst->Alkene Syn-addition of H₂ Alkane Over-reduced Alkane (Side Product) catalyst->Alkane Further Hydrogenation (Inhibited by Additive) Alkyne Poly-yne Precursor Alkyne->catalyst Adsorption H2 H₂ H2->catalyst Adsorption Additive 2-methyl-2-butene (Additive) Additive->catalyst Competitive Adsorption Alkene->catalyst Desorption (fast)

Caption: Role of 2-methyl-2-butene in selective hydrogenation.

References

Technical Support Center: 22-HDHA Serum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 22-hydroxy-11-dehydro-thromboxane B2 (22-HDHA) and related thromboxane (B8750289) metabolites from serum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound from serum?

A: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to co-eluting compounds from the sample matrix.[1][2] Serum is a complex biological matrix containing high concentrations of endogenous components like phospholipids, salts, and proteins.[1][3] During LC-MS/MS analysis, particularly with electrospray ionization (ESI), these components can co-elute with this compound and interfere with its ionization process in the mass spectrometer source.[1][4] This interference can lead to poor accuracy, imprecision, and reduced sensitivity in your results.[2][5]

Q2: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A: The most accepted method is the post-extraction spike comparison.[1] This involves comparing the peak response of an analyte spiked into an extracted blank serum sample (Set B) with the response of the analyte in a neat solvent (Set A). The ratio of these responses is called the Matrix Factor (MF).

  • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

  • An MF value of < 1 indicates ion suppression.

  • An MF value of > 1 indicates ion enhancement.

  • An MF value of = 1 indicates no significant matrix effect.

For robust validation, this should be tested using at least six different lots of blank serum to assess the relative matrix effect (the variability between different sources).[1] The coefficient of variation (CV%) of the internal standard-normalized matrix factor should not exceed 15%.[6]

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A: A stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d4), is the ideal choice for quantitative bioanalysis.[7][8] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[8] Therefore, it experiences the same matrix effects as the target analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[1]

Troubleshooting Guides

Issue 1: Low signal intensity or poor reproducibility for this compound.

This is a classic symptom of ion suppression. The troubleshooting process should systematically investigate the sample preparation and chromatographic methods.

  • Step 1: Quantify the Matrix Effect: Perform the post-extraction spike experiment described in FAQ Q2 to confirm if ion suppression is occurring.

  • Step 2: Review Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[9] Protein precipitation alone is often insufficient and can result in significant ion suppression.[9] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

  • Step 3: Optimize Chromatography: Adjusting the LC gradient can help separate this compound from the co-eluting matrix components.[9][11] Try a shallower gradient around the elution time of your analyte to improve resolution.

  • Step 4: Check the Internal Standard: Ensure you are using an appropriate stable isotope-labeled internal standard that co-elutes perfectly with the analyte.

G cluster_workflow Troubleshooting Workflow: Low Signal/Reproducibility start Start: Low this compound Signal or Poor Reproducibility quantify_me 1. Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_suppression Ion Suppression Confirmed? quantify_me->is_suppression review_prep 2. Enhance Sample Prep (Switch to SPE/LLE) is_suppression->review_prep  Yes   no_suppression Issue is Not Matrix Effect. Investigate other causes (e.g., instrument sensitivity) is_suppression->no_suppression  No   optimize_lc 3. Optimize LC Gradient (Improve Separation) review_prep->optimize_lc check_is 4. Verify SIL-IS Co-elution optimize_lc->check_is end Problem Resolved check_is->end G cluster_spe Serum SPE Workflow for this compound start Start: Serum Sample + SIL-IS pretreat 1. Pre-treatment: Acidify sample to ~pH 3.5 start->pretreat condition 2. Condition Cartridge: 1. Methanol 2. Water pretreat->condition load 3. Load Sample condition->load wash 4. Wash Cartridge: 1. Water 2. 15% Methanol load->wash elute 5. Elute Analyte: 100% Methanol or Ethyl Acetate wash->elute dry 6. Evaporate & Reconstitute in Mobile Phase elute->dry end Inject for LC-MS/MS Analysis dry->end

References

selection of internal standards for 22-HDHA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the selection and use of internal standards in the quantitative analysis of 22-hydroxy-docosahexaenoic acid (22-HDHA).

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of internal standard for accurate this compound quantification?

The gold standard for quantifying small molecules like this compound via liquid chromatography-mass spectrometry (LC-MS) is a stable isotope-labeled (SIL) internal standard.[1] The most ideal choice is a deuterated or ¹³C-labeled version of this compound itself (e.g., this compound-d₄). These standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[2][3]

Q2: What are the differences between deuterated (²H) and carbon-13 (¹³C) labeled internal standards?

Both are excellent choices, but they have distinct characteristics. ¹³C-labeled standards are often considered superior because the carbon-13 label is highly stable and not prone to exchange.[3] They exhibit almost perfect co-elution with the analyte. Deuterated standards are generally more common and less expensive. However, they can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as an "isotopic shift".[4] This shift can become a problem if there is differential ion suppression at the specific retention times of the analyte versus the standard.[4]

Q3: My lab cannot source or afford a stable isotope-labeled this compound. What are the alternatives?

If a SIL version of this compound is unavailable, two other options can be considered, though they are less ideal:

  • Related Stable Isotope-Labeled Standard: Use a SIL version of a closely related compound. For hydroxylated fatty acids, common choices include deuterated hydroxyeicosatetraenoic acid (HETE) isomers like 5(S)-HETE-d₈ or 12(S)-HETE-d₈.[5]

  • Structural Analog / Odd-Chain Lipid: Use a non-labeled compound that is structurally similar to this compound but not present in the biological sample. Odd-chain lipids are often used for this purpose in lipidomics.[6] This is the least preferable option as the analog may not behave identically during sample preparation and ionization, making it less effective at correcting for variability.[2][7]

Data Presentation: Comparison of Internal Standard Types

The selection of an internal standard is a critical step that impacts the accuracy and precision of quantification. The table below summarizes the key characteristics of common internal standard types used in lipidomics.

Internal Standard TypePrincipleAdvantagesDisadvantages
¹³C-Labeled this compound Analyte with ¹²C atoms replaced by ¹³C.Considered the most accurate choice.[3]Perfect co-elution with the analyte.[3]Highly stable isotope label.[3]Typically the most expensive option.May have limited commercial availability.[3]
Deuterated this compound Analyte with hydrogen atoms replaced by deuterium.Closely co-elutes with the analyte.[2]Effectively corrects for matrix effects.[2]More widely available and less expensive than ¹³C-IS.May exhibit a slight chromatographic shift.[4]Potential for H/D back-exchange if the label is on an unstable position.[4]
Structural Analog A different molecule with similar chemical properties.Generally inexpensive and readily available.Does not perfectly mimic analyte behavior.Less effective at correcting for matrix effects and extraction variability.[2]

Troubleshooting Guide

Issue: The internal standard (IS) signal is very low or absent.

  • Possible Cause 1: Error in Sample Preparation. The IS may have been omitted from the sample. It is crucial to add the IS at the very beginning of the sample preparation process to account for all subsequent steps.[8]

  • Solution: Review your protocol. Prepare a fresh sample, ensuring the IS is added at the correct concentration. Run a simple "IS-only" sample (IS spiked into the solvent) to confirm the standard itself is detectable by the instrument.

Issue: The analyte/IS peak area ratio shows high variability across replicate injections.

  • Possible Cause 1: Inconsistent Matrix Effects. The composition of the sample matrix can enhance or suppress the ionization of the analyte and the IS differently, especially if they do not co-elute perfectly.[7] This is a common issue when using structural analogs.[9]

  • Solution: Improve sample cleanup. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components like phospholipids.[10] If using a deuterated standard, check for chromatographic shifts that may separate it from the analyte peak.

  • Possible Cause 2: Instrument Instability. The mass spectrometer's sensitivity may be drifting during the analytical run.[11]

  • Solution: A well-chosen IS should correct for this.[11] However, if variability persists, check the instrument's stability by injecting a standard mixture multiple times at the beginning and end of the run. If drift is confirmed, instrument maintenance and recalibration may be required.[12]

Issue: The calibration curve is non-linear.

  • Possible Cause 1: Inappropriate IS Concentration. If the IS concentration is too high, its signal can saturate the detector. If it's too low, its signal-to-noise ratio may be poor.

  • Solution: The IS concentration should ideally produce a response that is in the middle of the calibration curve's range.[8] Test different IS concentrations to find the optimal level.

  • Possible Cause 2: Incorrect Internal Standard. An improper IS that does not respond linearly with the analyte across the concentration range can lead to a non-linear curve.[1]

  • Solution: This highlights the importance of using a SIL standard. If you must use an analog, extensive validation is required to ensure its response is predictable relative to the analyte. Switching to a more suitable IS, like a SIL version, is the best solution.[1]

Issue: An unknown sample concentration is higher than the highest point on the calibration curve ("over-curve").

  • Possible Cause: The analyte concentration in the sample is simply too high for the validated range of the assay.

  • Solution: Diluting the sample is necessary, but this must be done correctly for IS-based methods. Simply diluting the final extract will dilute both the analyte and the IS, leaving their ratio unchanged.[13] The correct procedure is to dilute the original matrix (e.g., plasma) with a blank matrix and then re-extract the diluted sample, adding the IS as usual. This ensures the IS concentration remains constant across all samples.[13]

Diagrams: Workflows and Pathways

internal_standard_workflow cluster_selection Selection Phase cluster_validation Validation Phase start Define Analyte: This compound is_sil_available Is a stable isotope-labeled (SIL) this compound available? start->is_sil_available choose_sil Select SIL Standard (¹³C or ²H) is_sil_available->choose_sil Yes is_analog_available Is a related SIL analog (e.g., HETE-d8) available? is_sil_available->is_analog_available No test_recovery Test Extraction Recovery & Matrix Effects choose_sil->test_recovery choose_analog_sil Select SIL Analog is_analog_available->choose_analog_sil Yes choose_structural_analog Select Structural Analog (e.g., odd-chain lipid) is_analog_available->choose_structural_analog No choose_analog_sil->test_recovery choose_structural_analog->test_recovery check_linearity Assess Linearity & Range test_recovery->check_linearity is_valid Performance Acceptable? check_linearity->is_valid finalize_method Finalize Method is_valid->finalize_method Yes reselect_is Re-evaluate IS Choice is_valid->reselect_is No reselect_is->is_sil_available

Caption: Workflow for selecting and validating an internal standard for this compound analysis.

DHA_Pathway cluster_synthesis DHA Synthesis & Metabolism cluster_signaling Downstream Signaling ALA α-Linolenic Acid (ALA) (from diet) Sprecher Elongation & Desaturation Steps (Sprecher Pathway) ALA->Sprecher DHA Docosahexaenoic Acid (DHA) Sprecher->DHA Enzymes LOX / CYP450 Enzymes DHA->Enzymes Membrane Incorporation into Membrane Phospholipids (PS) DHA->Membrane HDHA This compound Enzymes->HDHA Oxidation Survival Promotes Neuronal Survival & Development HDHA->Survival Potential Bioactivity Kinase Activation of Akt, PKC, etc. Membrane->Kinase Kinase->Survival

Caption: Simplified pathway of this compound formation from DHA and its signaling context.

Experimental Protocols

Protocol: Quantification of this compound from Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.

1. Materials & Reagents

  • Human plasma collected in K₂EDTA tubes

  • Internal Standard (IS): this compound-d₄ (or appropriate analog) working solution (e.g., 100 ng/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant for lipid extraction. Vortex vigorously for 1 minute.

  • Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Carefully collect the upper organic layer (MTBE) and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 80:20 Methanol:Water for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • LC System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 98% B

    • 12-15 min: Hold at 98% B

    • 15.1-18 min: Return to 30% B for equilibration

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Key Parameters:

    • Capillary Voltage: -3.0 kV

    • Desolvation Temperature: 550°C[5]

    • Source Temperature: 150°C[5]

    • MRM Transitions: (To be optimized by infusing pure standards)

      • This compound: Precursor ion (Q1) m/z ~343.2 → Product ion (Q3)

      • This compound-d₄ (IS): Precursor ion (Q1) m/z ~347.2 → Product ion (Q3)

4. Data Analysis

  • Integrate the peak areas for the analyte (this compound) and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

References

Technical Support Center: Optimizing Cell Culture Conditions for 22-HDHA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-hydroxydocosahexaenoic acid (22-HDHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your cell culture experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture research?

A1: 22-hydroxydocosahexaenoic acid (this compound) is a hydroxylated derivative of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid. In cell culture, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, pro-resolving, and anti-cancer properties.[1][2][3] Researchers utilize it to study its impact on various cellular processes such as cell proliferation, apoptosis, and inflammation, and to elucidate its mechanism of action through various signaling pathways.[1][4]

Q2: How should I prepare a stock solution of this compound for my cell culture experiments?

A2: Due to its lipophilic nature, this compound has poor solubility in aqueous solutions like cell culture media.[5][6] The recommended method is to first prepare a concentrated stock solution in an organic solvent.

  • Solvent Selection: High-purity ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.[7][8][9]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final volume of solvent added to your cell cultures.[6][9]

  • Procedure: Dissolve the this compound in the chosen solvent. Gentle warming or vortexing can aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. To minimize oxidation, it is recommended to pass a stream of nitrogen over the stock solution before sealing the vial.

Q3: What is the stability of this compound in cell culture medium?

A3: Based on studies of similar hydroxylated DHA derivatives, this compound is expected to be stable in cell culture medium at 37°C for at least 72 hours.[10] However, as a polyunsaturated fatty acid derivative, it is susceptible to oxidation. It is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment.[6]

Q4: What is the optimal concentration of this compound to use in my experiments?

A4: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Concentrations reported for DHA and its derivatives in various studies range from 10 µM to 300 µM.[4][10][11][12] High concentrations may induce cytotoxicity.[12]

Q5: How does cellular uptake of this compound compare to its parent compound, DHA?

A5: The cellular uptake of hydroxylated derivatives of DHA can differ from DHA itself. For instance, one study showed that while DHA levels in the culture medium decreased significantly over 72 hours due to cellular uptake, the levels of a hydroxylated DHA derivative remained relatively constant, suggesting a slower or different uptake mechanism.[10] It is important to consider this when designing time-course experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium. 1. Final solvent concentration is too low to maintain solubility. 2. The stock solution was added too quickly to the medium. 3. The culture medium was cold during the addition of the stock solution.1. Ensure the final solvent concentration is within a tolerable range for your cells (typically <0.1-1% for DMSO).[6] 2. Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling.[6] 3. Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility.[11][13]
No observable effect of this compound treatment. 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The compound has degraded due to improper storage or handling. 4. The cell density is too high, leading to rapid metabolism or sequestration of the compound.1. Perform a dose-response study with a wider range of concentrations. 2. Extend the incubation period (e.g., 24, 48, 72 hours). 3. Use fresh aliquots of the stock solution for each experiment. Ensure proper storage at -20°C or -80°C under nitrogen. 4. Optimize cell seeding density to ensure adequate exposure of all cells to the treatment.[14]
High levels of cell death or cytotoxicity. 1. The concentration of this compound is too high. 2. The final solvent concentration is toxic to the cells. 3. The cells are particularly sensitive to lipid-induced oxidative stress.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and use concentrations below this for mechanistic studies.[2][15][16] 2. Ensure the final solvent concentration is below the toxic threshold for your cell line. Run a solvent-only control. 3. Consider co-treatment with an antioxidant like N-acetyl-cysteine (NAC) to determine if the cytotoxicity is ROS-mediated.[4]
Inconsistent or variable results between experiments. 1. Inconsistent preparation of this compound working solutions. 2. Variability in cell passage number or confluency. 3. Differences in incubation times or other experimental parameters. 4. Degradation of this compound stock solution.1. Follow a standardized protocol for preparing working solutions. 2. Use cells within a consistent passage number range and treat them at a consistent confluency. 3. Maintain strict consistency in all experimental steps. 4. Use fresh aliquots of the stock solution and verify its integrity if necessary.

Quantitative Data Summary

Table 1: Solubility of DHA and Related Compounds

Compound Solvent Approximate Solubility Reference(s)
Docosahexaenoic Acid (DHA) DMSO ~100 mg/mL [7]
Docosahexaenoic Acid (DHA) Ethanol ~100 mg/mL [7]
Docosahexaenoic Acid (DHA) PBS (pH 7.2) ~0.1 mg/mL [7]
DHA ethyl ester DMSO ~100 mg/mL [8]
DHA ethyl ester Ethanol ~500 mg/mL [8]
DHA ethyl ester PBS (pH 7.2) ~0.15 mg/mL [8]
Docosahexaenoyl Serotonin (DHA-5HT) Ethanol 30 mg/mL [6]
Docosahexaenoyl Serotonin (DHA-5HT) DMSO 15 mg/mL [6]

| Docosahexaenoyl Serotonin (DHA-5HT) | PBS (pH 7.2) | 0.25 mg/mL |[6] |

Table 2: Exemplary Effective Concentrations of DHA and its Derivatives in Cell Culture

Cell Line Compound Concentration Observed Effect Reference(s)
HEK293T, N2a DHA-H 10, 30, 100 µM Accumulation of HPA metabolite [10]
IFRS1 DHA 10 µM Protection against tBHP-induced cytotoxicity [11]
A549 (NSCLC) DHA 25-75 µM Reduced cell proliferation [4]
BRL-3A (Rat Liver) DHA 50-150 µM Increased cell viability [12]
BRL-3A (Rat Liver) DHA 200-300 µM Decreased cell viability [12]

| Caco-2 (Colon Cancer) | DHA | 200-800 µM | Dose-dependent reduction in cell number |[17] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound, high-purity ethanol or DMSO, sterile microcentrifuge tubes, nitrogen gas source.

  • Stock Solution Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Under sterile conditions, dissolve the this compound in the chosen solvent to a final concentration of 10-20 mM. c. Gently flush the headspace of the stock solution vial with dry nitrogen gas to displace oxygen and prevent oxidation. d. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: a. Pre-warm the required volume of cell culture medium to 37°C. b. Thaw a single aliquot of the this compound stock solution at room temperature. c. Dilute the stock solution into the pre-warmed medium to achieve the desired final concentration. Add the stock solution dropwise while gently swirling the medium. d. Ensure the final concentration of the organic solvent in the medium is below the level of toxicity for the specific cell line being used (typically <0.1-1%). e. Use the freshly prepared working solution immediately.

Protocol 2: General Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[2]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in Ethanol/DMSO) Working_Solution Prepare Working Solution in Pre-warmed Medium Stock_Solution->Working_Solution Treatment Treat Cells with This compound Working_Solution->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Apoptosis) Incubation->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis

Caption: Workflow for this compound cell culture experiments.

signaling_pathway Potential Signaling Pathways of this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibition Stat3_IL6 Stat3/IL-6 Pathway ROS->Stat3_IL6 modulation Proliferation Cell Proliferation PI3K_Akt->Proliferation inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis induction Inflammation Inflammation Stat3_IL6->Inflammation inhibition

Caption: Potential this compound signaling pathways.

troubleshooting_logic Troubleshooting Logic for this compound Experiments Start Inconsistent Results? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Yes No_Effect No Observable Effect? Start->No_Effect No Check_Cells Verify Cell Health & Consistency Check_Prep->Check_Cells Check_Protocol Standardize Experimental Parameters Check_Cells->Check_Protocol Check_Protocol->No_Effect Increase_Conc Increase this compound Concentration No_Effect->Increase_Conc Yes Cytotoxicity High Cytotoxicity? No_Effect->Cytotoxicity No Increase_Time Extend Incubation Time Increase_Conc->Increase_Time Check_Stock Verify Stock Solution Integrity Increase_Time->Check_Stock Check_Stock->Cytotoxicity Decrease_Conc Decrease this compound Concentration Cytotoxicity->Decrease_Conc Yes End Optimized Experiment Cytotoxicity->End No Check_Solvent Verify Solvent Toxicity Decrease_Conc->Check_Solvent Check_Solvent->End

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 22-HDHA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 22-hydroxy-22-(p-hydroxyphenyl)docosahexaenoic acid (22-HDHA) and related lipophilic compounds.

Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. The following guidance is based on established principles for its parent compound, docosahexaenoic acid (DHA), and other poorly soluble lipophilic molecules. The experimental protocols and data are provided as representative examples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: As a derivative of DHA, this compound is expected to be a highly lipophilic molecule. The primary challenges are:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids restricts its dissolution, which is a prerequisite for absorption.[1][2]

  • Susceptibility to Oxidation: The polyunsaturated fatty acid (PUFA) backbone is prone to oxidation, which can degrade the compound before it is absorbed.[3]

  • First-Pass Metabolism: Like many xenobiotics, it may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most common formulation strategies to enhance the bioavailability of DHA derivatives?

A2: The goal is to improve the solubility and stability of the compound in the GI tract. Common strategies include:

  • Lipid-Based Formulations: These are the most prevalent and effective. They work by presenting the drug in a solubilized state, promoting the formation of micelles that can be readily absorbed. Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)[4][5]

    • Nanoemulsions and Microemulsions[1]

    • Solid Lipid Nanoparticles (SLNs)[4]

  • Encapsulation Technologies: Microencapsulation can protect the compound from oxidation and control its release.[3][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[4]

Q3: How can I quantify this compound concentrations in plasma samples?

A3: Quantification is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and selectivity. A general workflow involves:

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the lipids from plasma.[7][9]

  • Chromatographic Separation: Using a C18 reversed-phase column to separate this compound from other endogenous lipids.[8]

  • Mass Spectrometry Detection: Employing negative electrospray ionization (ESI) and monitoring specific parent-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode for accurate quantification.[8] A deuterated internal standard is crucial for accuracy.

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound in my pharmacokinetic study.

Possible Cause Troubleshooting Step
Poor Solubility / Dissolution The formulation is not effectively solubilizing the compound in vivo. Action: Reformulate using a more robust system like a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion. Perform in vitro dispersion and digestion tests to screen formulations.[10]
Chemical Instability This compound may be degrading in the formulation or the GI tract (e.g., oxidation). Action: Incorporate antioxidants (e.g., tocopherol) into the formulation. Handle the compound and formulation under inert gas (nitrogen or argon). Confirm stability with analytical testing.
Rapid Metabolism High first-pass metabolism in the gut wall or liver. Action: While difficult to mitigate without chemical modification, co-administration with a metabolic inhibitor (e.g., piperine, in preclinical studies) could help diagnose the issue. Consider alternative routes of administration if oral delivery proves intractable.
Analytical Method Issues The bioanalytical method is not sensitive enough, or extraction recovery is poor. Action: Validate your LC-MS/MS method thoroughly.[11] Optimize the extraction procedure to improve recovery. Use a suitable deuterated internal standard for this compound or a close analogue.

Issue 2: High inter-animal variability in plasma concentration data.

Possible Cause Troubleshooting Step
Inconsistent Formulation Dosing The formulation is physically unstable (e.g., phase separation), leading to inconsistent dosing. Action: Ensure the formulation is a homogenous and stable solution or suspension. Vortex thoroughly before each gavage.
Physiological Differences Variations in gastric emptying, food intake, or gut microbiome between animals. Action: Ensure consistent fasting periods before dosing. Administer the formulation with a small, standardized meal if the compound's absorption is fat-dependent.[12] Increase the number of animals per group (n) to improve statistical power.
Gavage Technique Variation Inconsistent delivery to the stomach can affect absorption kinetics. Action: Ensure all technicians are trained and use a consistent oral gavage technique.

Quantitative Data Presentation Examples

The following tables present pharmacokinetic data for DHA using different formulations as a model for how to structure and compare results for this compound.

Table 1: Pharmacokinetic Parameters of DHA in Healthy Humans Following a Single Dose of a Self-Emulsifying (SEDDS) vs. a Control Formulation.

ParameterSEDDS CapsuleControl CapsuleFold Increase
iAUC (µg·h/mL) 147.9 ± 15.8106.4 ± 18.11.4x
Cmax (µg/mL) 31.9 ± 3.422.1 ± 3.61.4x
(Data adapted from a study on a DHA triglyceride formulation. iAUC = baseline-adjusted incremental Area Under the Curve; Cmax = Maximum Plasma Concentration.[5])

Table 2: Comparison of Serum DHA Concentration Increase After 4 Weeks of Supplementation with Regular vs. Microencapsulated DHA.

Formulation TypeMean Serum DHA IncreaseFold Increase vs. Regular
Regular DHA +34.6%-
Lycosome-Formulated DHA +94.1%2.7x
(Data adapted from a study comparing a novel lycosomal (microencapsulated) DHA formulation to a regular DHA supplement.[13])

Visualizations: Workflows and Logic Diagrams

Experimental Workflow for Assessing In Vivo Bioavailability

G cluster_0 Formulation Development cluster_1 In Vivo PK Study cluster_2 Bioanalysis cluster_3 Data Analysis F1 Select Excipients (Oils, Surfactants) F2 Prepare Formulations (e.g., SEDDS, Nanoemulsion) F1->F2 F3 In Vitro Screening (Dispersion/Digestion Test) F2->F3 A1 Animal Acclimation & Fasting F3->A1 Select Lead Formulation A2 Oral Administration (Gavage) A1->A2 A3 Serial Blood Sampling (e.g., 0-24h) A2->A3 B1 Plasma Separation A3->B1 B2 Lipid Extraction (LLE or SPE) B1->B2 B3 LC-MS/MS Analysis B2->B3 D1 Calculate Plasma Concentrations B3->D1 D2 Pharmacokinetic Modeling (e.g., NCA) D1->D2 D3 Determine PK Parameters (AUC, Cmax, Tmax) D2->D3 G Start Low AUC/Cmax Observed in PK Study Solubility Is the compound fully solubilized in the formulation? Start->Solubility Stability Is the formulation stable? Is the API stable in GI fluid? Solubility->Stability Yes Reformulate Action: Reformulate (e.g., add co-solvent, create SEDDS/nanoemulsion) Solubility->Reformulate No Permeability Is poor permeability a potential issue? Stability->Permeability Yes AddProtectant Action: Add antioxidant. Consider encapsulation. Stability->AddProtectant No AddPermEnhancer Action: Consider adding permeation enhancers (preclinical research) Permeability->AddPermEnhancer Yes Metabolism Result likely due to high first-pass metabolism. Permeability->Metabolism No G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Gut Wall) Formulation Lipid Formulation (this compound in oil/surfactant) Emulsion Fine Emulsion Droplets Formulation->Emulsion Dispersion Micelles Mixed Micelles (with Bile Salts) Emulsion->Micelles Digestion by Lipase Absorb Passive Diffusion Micelles->Absorb Absorption Systemic Portal Vein / Lymphatics Absorb->Systemic

References

Validation & Comparative

22-HDHA vs. DHA: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 22-hydroxydocosahexaenoic acid (22-HDHA) and its parent molecule, docosahexaenoic acid (DHA). While direct comparative quantitative data for this compound is limited in current literature, this document synthesizes available information on DHA and its hydroxylated metabolites to offer insights into their respective and potentially distinct roles in key biological processes.

Executive Summary

Docosahexaenoic acid (DHA) is an essential omega-3 fatty acid renowned for its profound anti-inflammatory, neuroprotective, and pro-resolving properties.[1][2][3] Its biological effects are mediated, in part, by its conversion into a diverse array of bioactive metabolites, including hydroxylated derivatives such as this compound.[1][4] Emerging evidence suggests that these metabolites may possess enhanced or distinct activities compared to DHA itself. This guide explores the known biological functions of DHA and what can be inferred about the comparative activity of this compound based on studies of related hydroxylated fatty acids.

Comparative Biological Activity: Quantitative Data

Direct quantitative comparisons of the biological potency of this compound versus DHA are not extensively available in the current body of scientific literature. However, studies on other hydroxylated DHA metabolites, such as 17-HDHA, provide a strong rationale for the hypothesis that hydroxylation can significantly enhance biological activity.

Table 1: Comparative Vasodilator Potency of 17S-HDHA vs. DHA

CompoundConcentration for 50% Dilation (D₅₀)Relative Potency vs. DHAReference
DHA 6.3 x 10⁻⁶ M1x[5]
17S-HDHA 2.0 x 10⁻⁷ M31x[5]

This data, while not for this compound, illustrates the potential for significantly increased potency following hydroxylation of the DHA molecule.

Key Biological Activities: A Comparative Overview

Anti-Inflammatory Activity

DHA: The anti-inflammatory effects of DHA are well-documented. It can reduce the production of pro-inflammatory mediators by inhibiting signaling pathways such as NF-κB.[6][7][8] DHA achieves this by decreasing the expression of pro-inflammatory genes and the secretion of inflammatory cytokines.[9][10]

This compound (Inferred): As a hydroxylated metabolite, this compound is likely a key player in the anti-inflammatory and pro-resolving cascades initiated by DHA.[1][4] While direct comparative data is lacking, other hydroxylated DHA metabolites have been shown to be potent inhibitors of inflammatory responses, often with greater potency than DHA itself.[5] It is plausible that this compound shares these characteristics, acting as a more specialized and potent signaling molecule in the resolution of inflammation.

Neuroprotective Activity

DHA: DHA is crucial for brain health and exerts significant neuroprotective effects.[2][11][12] Its mechanisms include incorporation into neuronal membranes, which modulates membrane fluidity and signaling, and conversion to neuroprotective metabolites like neuroprotectin D1 (NPD1).[2][11] DHA and its derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis.[2][13]

This compound (Inferred): Hydroxylated metabolites of DHA are increasingly recognized for their neuroprotective roles.[3][14] These compounds can contribute to the beneficial effects of DHA in the central nervous system. While specific data on this compound's neuroprotective capacity is not yet available, the general neuroprotective properties of the HDHA class of molecules suggest it is an active contributor to brain health and resilience.

Pro-Resolving Activity

DHA: DHA is a precursor to a family of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[1][15][16] These molecules actively orchestrate the resolution of inflammation by promoting macrophage efferocytosis (the clearance of apoptotic cells), reducing neutrophil infiltration, and stimulating tissue repair.[17][18][19]

This compound: this compound is an intermediate in the biosynthesis of certain SPMs.[1] Its formation is a critical step in the enzymatic cascade that converts DHA into these potent pro-resolving molecules. Therefore, while DHA is the parent compound, this compound can be considered a more immediate and specialized precursor in the resolution pathways. The efficiency of this conversion and the specific SPMs derived from this compound are areas of active research.

Signaling Pathways

DHA Signaling

DHA exerts its effects through multiple signaling pathways. It can be incorporated into cell membranes, altering their physical properties and influencing the function of membrane-bound receptors and signaling proteins.[20] DHA can also act as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to modulate gene expression. Furthermore, DHA can inhibit the pro-inflammatory NF-κB signaling pathway.[6][8]

DHA_Signaling DHA DHA Membrane Membrane Incorporation DHA->Membrane alters fluidity PPARs PPAR Activation DHA->PPARs activates NFkB NF-κB Pathway DHA->NFkB inhibits GeneExpression Altered Gene Expression Membrane->GeneExpression PPARs->GeneExpression Inflammation Reduced Inflammation NFkB->Inflammation GeneExpression->Inflammation

Caption: Simplified signaling pathways of DHA.

Metabolism of DHA to Hydroxylated Derivatives and SPMs

DHA is enzymatically converted into various bioactive metabolites. Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in this process, leading to the formation of hydroperoxy and then hydroxy derivatives, including this compound. These intermediates are further metabolized to produce specialized pro-resolving mediators.

DHA_Metabolism DHA DHA LOX_COX LOX / COX Enzymes DHA->LOX_COX HDHAs Hydroxylated Derivatives (e.g., this compound) LOX_COX->HDHAs SPMs Specialized Pro-Resolving Mediators (SPMs) HDHAs->SPMs

References

A Comparative Guide to 22-HDHA and 20-HETE Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, signaling molecules derived from polyunsaturated fatty acids, play critical roles in a myriad of physiological and pathological processes. Among these, 22-hydroxy-5,8,11,14,17-eicosapentaenoic acid (22-HDHA), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), and 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of the omega-6 fatty acid arachidonic acid, are emerging as key regulators of cellular function. While both are hydroxylated fatty acids, their distinct origins suggest divergent signaling pathways and biological effects. This guide provides a comprehensive comparison of this compound and 20-HETE signaling, summarizing current experimental data and detailing methodologies for their further investigation.

Quantitative Comparison of Signaling Properties

The following table summarizes the known quantitative parameters of this compound and 20-HETE signaling. It is important to note that research into this compound signaling is in its early stages, and therefore, much of the data is inferred from its parent compound, DHA.

ParameterThis compound20-HETEReferences
Precursor Docosahexaenoic Acid (DHA)Arachidonic Acid (AA)[1][2]
Receptor Unknown (Potentially GPR110)GPR75 (Gq-coupled)[3]
G-Protein Coupling Unknown (Potentially Gs or Gq)Gαq/11[3][4]
Primary Second Messenger Unknown (Potentially cAMP or IP3/Ca2+)Inositol Trisphosphate (IP3) and Diacylglycerol (DAG)[4]
Intracellular Calcium (Ca2+) Mobilization Inferred from DHA to increase intracellular Ca2+Induces robust increase in intracellular Ca2+[1]
Protein Kinase C (PKC) Activation Inferred from DHA to activate PKC isoforms (γ and δ)Activates PKC[3][5][6]
Key Biological Roles Potentially anti-inflammatory, neuroprotective, and pro-resolvingPro-inflammatory, vasoconstrictive, pro-hypertensive, pro-angiogenic[3][4][5]

Signaling Pathways: A Visual Comparison

The signaling pathways of 20-HETE are well-characterized, initiated by its binding to the Gq-coupled receptor GPR75. In contrast, the signaling pathway for this compound is not yet fully elucidated. Based on the signaling of its precursor DHA and the related metabolite synaptamide, a hypothetical pathway involving GPR110 and subsequent modulation of cAMP or Ca2+ is proposed.

20-HETE Signaling Pathway

20-HETE_Signaling 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds Gq Gq GPR75->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca2+ IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Downstream Downstream Effects (e.g., Vasoconstriction, Inflammation) PKC->Downstream Phosphorylates Targets

Caption: 20-HETE signaling through GPR75. (Within 100 characters)
Hypothetical this compound Signaling Pathway

22-HDHA_Signaling This compound This compound GPR110 GPR110 (?) This compound->GPR110 Binds (?) Gs_Gq Gs / Gq (?) GPR110->Gs_Gq AC Adenylyl Cyclase Gs_Gq->AC PLC Phospholipase C Gs_Gq->PLC cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Anti-inflammation, Neuroprotection) PKA->Downstream Ca2 Ca2+ IP3_DAG->Ca2 Mobilizes PKC PKC IP3_DAG->PKC Activates Ca2->PKC Activates PKC->Downstream

Caption: Hypothetical signaling pathways for this compound. (Within 100 characters)

Experimental Protocols for Comparative Analysis

To empirically compare the signaling of this compound and 20-HETE, a series of standardized cellular assays can be employed. Below are detailed methodologies for key experiments.

G-Protein Activation Assay

This assay determines which G-protein subtypes (e.g., Gq, Gs, Gi) are activated by each lipid mediator.

  • Principle: Measurement of GTPγS binding to Gα subunits upon receptor activation. Non-hydrolyzable GTP analogs like [³⁵S]GTPγS are used to trap G-proteins in their active state.

  • Methodology:

    • Cell Culture and Membrane Preparation: Culture cells endogenously expressing or transfected with GPR75 or GPR110. Homogenize cells and isolate cell membranes by centrifugation.

    • Assay Components:

      • Membrane preparation

      • This compound or 20-HETE (at various concentrations)

      • [³⁵S]GTPγS

      • GDP

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

    • Procedure: a. Incubate membrane preparations with the respective lipid mediator and GDP for a pre-incubation period. b. Initiate the reaction by adding [³⁵S]GTPγS. c. Incubate for a defined period at 30°C. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters to remove unbound [³⁵S]GTPγS. f. Quantify the filter-bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the lipid mediator to determine the EC₅₀ for G-protein activation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of each compound to increase intracellular calcium concentrations, a hallmark of Gq-coupled receptor activation.

  • Principle: Use of fluorescent calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) that exhibit a change in fluorescence intensity upon binding to Ca²⁺.

  • Methodology:

    • Cell Culture and Dye Loading: Plate cells in a multi-well format. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Assay Components:

      • Dye-loaded cells

      • This compound or 20-HETE (at various concentrations)

      • Positive control (e.g., ATP or ionomycin)

    • Procedure: a. Acquire a baseline fluorescence reading using a fluorescence plate reader equipped with an automated injection system. b. Inject the lipid mediator into the wells. c. Immediately begin recording the fluorescence intensity over time.

    • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response. Generate dose-response curves to determine the EC₅₀ for calcium mobilization.

Protein Kinase C (PKC) Activity Assay

This assay quantifies the activation of PKC, a key downstream effector of Gq signaling.

  • Principle: Measurement of the phosphorylation of a specific PKC substrate peptide.

  • Methodology:

    • Cell Lysis and PKC Immunoprecipitation: Treat cells with this compound or 20-HETE. Lyse the cells and immunoprecipitate PKC isoforms using specific antibodies.

    • Assay Components:

      • Immunoprecipitated PKC

      • PKC substrate peptide

      • ATP (can be radiolabeled [γ-³²P]ATP for higher sensitivity or used in a non-radioactive format with a phospho-specific antibody)

      • PKC reaction buffer

    • Procedure (Non-radioactive ELISA-based): a. Add the immunoprecipitated PKC to wells of a microplate pre-coated with the PKC substrate. b. Initiate the kinase reaction by adding ATP. c. Incubate to allow for phosphorylation. d. Wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate. e. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance.

    • Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in PKC activity.

Workflow for Comparative Signaling Analysis

The following diagram outlines a logical workflow for a comprehensive comparison of this compound and 20-HETE signaling.

Comparative_Workflow cluster_ligands Lipid Mediators cluster_assays Signaling Assays cluster_analysis Data Analysis & Comparison This compound This compound G_Protein G-Protein Activation ([³⁵S]GTPγS Binding) This compound->G_Protein Ca_Assay Intracellular Ca2+ (Fluorescent Dyes) This compound->Ca_Assay PKC_Assay PKC Activity (ELISA-based) This compound->PKC_Assay 20-HETE 20-HETE 20-HETE->G_Protein 20-HETE->Ca_Assay 20-HETE->PKC_Assay EC50 EC₅₀ Determination G_Protein->EC50 Ca_Assay->EC50 PKC_Assay->EC50 Pathway Pathway Elucidation EC50->Pathway Comparison Comparative Analysis Pathway->Comparison

Caption: Experimental workflow for comparing signaling. (Within 100 characters)

Conclusion

The comparison between this compound and 20-HETE signaling highlights the divergent roles of omega-3 and omega-6 fatty acid metabolites. 20-HETE is a well-established pro-inflammatory and vasoactive lipid that signals through the Gq-coupled receptor GPR75. In contrast, the signaling pathway of this compound is still under investigation, with evidence from its parent compound DHA suggesting potential roles in anti-inflammatory and neuroprotective processes, possibly through G-protein coupled receptors that modulate intracellular calcium and PKC activity. The provided experimental protocols offer a robust framework for researchers to further dissect and compare the signaling mechanisms of these two important lipid mediators, ultimately paving the way for the development of novel therapeutic strategies targeting these pathways.

References

A Comparative Analysis of 22-HDHA and EPA on Inflammatory Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory research, omega-3 fatty acids and their metabolites are subjects of intense investigation. This guide provides a detailed comparison of the effects of 22-hydroxy-docosahexaenoic acid (22-HDHA), a metabolite of docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA) on key inflammatory markers. While direct comparative studies on this compound and EPA are limited, this document synthesizes available data on their individual effects to offer a valuable resource for the scientific community.

Quantitative Effects on Inflammatory Markers

The following table summarizes the known effects of this compound and EPA on the production of major pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). It is important to note that data for this compound is less extensive than for EPA.

CompoundInflammatory MarkerEffectCell/System TypeConcentration/DoseReference
This compound Platelet AggregationInhibitionHuman Platelets5 µM (for 14-HDHA)[1]
EPA TNF-αDecreaseHuman peripheral blood mononuclear cells>2 g/day EPA+DHA[2]
DecreaseMultiple Sclerosis Patients4 g/day fish oil[3]
DecreaseHealthy Men0.3-2.0 g/day EPA+DHA[4]
EPA IL-6DecreaseHuman peripheral blood mononuclear cells>2 g/day EPA+DHA[2]
DecreaseIL-1β-stimulated C6 glioma cellsDose-dependent[5]
DecreaseMultiple Sclerosis Patients4 g/day fish oil[3]
DecreaseHealthy Men0.3-2.0 g/day EPA+DHA[4]
DecreaseLPS-treated HUVECs20-100 µM[6]
EPA IL-1βDecreaseHuman peripheral blood mononuclear cells>2 g/day EPA+DHA[2]
DecreaseMultiple Sclerosis Patients4 g/day fish oil[3]
DecreaseAging AdultsEPA+DHA[7]

Note: The data for this compound is based on a study of its positional isomer, 14-HDHA, and focuses on platelet aggregation, an aspect of the broader inflammatory response. Direct data on the effect of this compound on pro-inflammatory cytokines from the conducted searches is not yet available. In contrast, multiple studies demonstrate the consistent inhibitory effect of EPA on TNF-α, IL-6, and IL-1β across various models.

Mechanistic Insights: Signaling Pathways

Both this compound and EPA are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways.

This compound

While the precise signaling pathways for this compound are not as extensively mapped as for EPA, its parent compound, DHA, provides significant clues. DHA has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of inflammation.[8][9][10][11] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[12][8] It is plausible that this compound, as a direct metabolite, shares or contributes to this mechanism.

EPA

EPA's anti-inflammatory mechanisms are multifaceted and well-documented.

  • Competition with Arachidonic Acid (AA): EPA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX) .[13][14] This competition leads to the production of different classes of eicosanoids. EPA is a substrate for COX and LOX, resulting in the formation of 3-series prostaglandins (B1171923) and 5-series leukotrienes, which are generally less inflammatory than their AA-derived counterparts (2-series prostaglandins and 4-series leukotrienes).[14]

  • Inhibition of the NF-κB Pathway: Similar to DHA, EPA has been shown to inhibit the activation of the NF-κB pathway.[2][15][16] Studies indicate that EPA can prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[15] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3][4][5] Some evidence suggests this effect may be mediated in part by Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5][17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound (inferred from DHA) and EPA.

DHA_Pathway DHA DHA / this compound IKK IKK DHA->IKK Inhibits IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates

Caption: Proposed anti-inflammatory pathway of DHA/22-HDHA via NF-κB inhibition.

EPA_Pathway cluster_AA Arachidonic Acid Pathway cluster_EPA EPA Pathway cluster_NFkB NF-κB Inhibition AA Arachidonic Acid COX_LOX_AA COX / LOX AA->COX_LOX_AA Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids COX_LOX_AA->Pro_inflammatory_Eicosanoids EPA EPA EPA->COX_LOX_AA Competes with AA COX_LOX_EPA COX / LOX EPA->COX_LOX_EPA Less_inflammatory_Eicosanoids Less-inflammatory Eicosanoids COX_LOX_EPA->Less_inflammatory_Eicosanoids EPA_NFkB EPA IKK IKK EPA_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Activates Transcription

Caption: Dual anti-inflammatory mechanisms of EPA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning the effects of fatty acids on inflammatory markers.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human umbilical vein endothelial cells (HUVECs), C6 glioma cells, and THP-1 macrophages are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Fatty Acid Preparation and Treatment: EPA and DHA (as a precursor to this compound) are often dissolved in ethanol (B145695) or DMSO and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate their delivery in culture media. Cells are pre-treated with the fatty acids for a specified period (e.g., 24-48 hours) before stimulation.

  • Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with agents such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like IL-1β or TNF-α for a defined duration.

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or plasma samples.

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of inflammatory genes in cells after treatment.

  • Western Blotting: This method is employed to detect the protein levels of key signaling molecules (e.g., phosphorylated IκBα, nuclear NF-κB subunits) to elucidate the mechanism of action.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Endothelial cells) start->cell_culture treatment Pre-treatment with This compound or EPA cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) treatment->stimulation collect_samples Collect Supernatants and Cell Lysates stimulation->collect_samples elisa Measure Cytokine Secretion (ELISA) collect_samples->elisa qpcr Analyze Gene Expression (qRT-PCR) collect_samples->qpcr western_blot Assess Protein Levels (Western Blot) collect_samples->western_blot data_analysis Data Analysis and Comparison elisa->data_analysis qpcr->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory studies.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of EPA, demonstrating its ability to reduce key pro-inflammatory cytokines through well-defined mechanisms involving competition with arachidonic acid and inhibition of the NF-κB pathway. While direct evidence for the anti-inflammatory effects of this compound is currently scarce, the established actions of its parent compound, DHA, on the NF-κB pathway suggest a similar potential. Further research is critically needed to directly compare the efficacy of this compound and EPA and to fully elucidate the specific mechanisms of action of this compound. Such studies will be invaluable for the development of novel therapeutic strategies targeting inflammatory diseases.

References

A Comparative Analysis of 22-HDHA and Other DHA Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 22-hydroxydocosahexaenoic acid (22-HDHA) and other key metabolites of docosahexaenoic acid (DHA). This document summarizes their biosynthesis, mechanisms of action, and relative potencies, supported by experimental data and detailed methodologies for key assays.

Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a precursor to a diverse array of bioactive metabolites, collectively known as specialized pro-resolving mediators (SPMs). These molecules, including resolvins, protectins, and maresins, play a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic diseases.[1][2][3] This guide focuses on a comparative analysis of this compound and other prominent DHA-derived metabolites, providing insights into their distinct and overlapping functions.

Biosynthesis of DHA Metabolites

DHA is enzymatically converted into a variety of hydroxylated derivatives. The initial hydroxylation step is crucial and dictates the subsequent metabolic pathway and the ultimate biological function of the resulting mediator. Key enzymatic pathways include those mediated by lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases.[4][5][6][7]

dot

DHA_Metabolism cluster_lox Lipoxygenase (LOX) Pathways cluster_cyp Cytochrome P450 (CYP) Pathway DHA Docosahexaenoic Acid (DHA) 15-LOX 15-Lipoxygenase DHA->15-LOX CYP CYP450 Enzymes (e.g., CYP4A11, CYP4F2) DHA->CYP 17-HpDHA 17S-hydroperoxy-DHA 15-LOX->17-HpDHA Resolvins D1-D4 Resolvins D1-D4 17-HpDHA->Resolvins D1-D4 via 5-LOX in neutrophils Protectin D1 Protectin D1 17-HpDHA->Protectin D1 via epoxide intermediate This compound 22-Hydroxydocosahexaenoic Acid (this compound) CYP->this compound Maresin-L1_L2 Maresin-L1 (14S,22-diHDHA) Maresin-L2 (14R,22-diHDHA) This compound->Maresin-L1_L2 via epoxide-forming pathways

Caption: Biosynthetic pathways of major DHA metabolites.

Comparative Bioactivity of DHA Metabolites

While direct quantitative comparisons of this compound with other DHA metabolites in single studies are limited, the available literature allows for a qualitative and semi-quantitative assessment of their biological potencies. SPMs are known to be active at pico- to nanomolar concentrations.[1]

Metabolite FamilyKey MembersPrimary Biosynthetic Enzyme(s)Key Biological ActivitiesRelative Potency
Resolvins (D-series) RvD1, RvD215-LOX, 5-LOXPotent anti-inflammatory and pro-resolving; inhibit neutrophil infiltration, stimulate macrophage phagocytosis of apoptotic cells.[1][2][8]High
Protectins Protectin D1 (PD1)15-LOXNeuroprotective, anti-inflammatory, and pro-resolving; particularly important in neural tissues and the retina.[1][8]High
Maresins MaR1, MaR212-LOXPotent anti-inflammatory, pro-resolving, and tissue regenerative; stimulate macrophage phagocytosis.[9][10][11]High
22-hydroxy-DHA derived Maresin-L1, Maresin-L2CYP450, epoxide hydrolaseAnti-inflammatory and involved in wound healing.[10]Potent, similar to other SPMs

Signaling Pathways

The biological effects of DHA metabolites are mediated through the activation of specific G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that ultimately modulate inflammatory responses.

dot

Signaling_Pathways cluster_RvD1 Resolvin D1 (RvD1) Signaling cluster_PD1 Protectin D1 (PD1) Signaling cluster_MaR1 Maresin 1 (MaR1) Signaling RvD1 RvD1 GPR32 GPR32/ALX RvD1->GPR32 Effector_RvD1 Inhibition of NF-κB ↓ Pro-inflammatory cytokines ↑ Macrophage phagocytosis GPR32->Effector_RvD1 PD1 PD1 Receptor_PD1 Specific GPCRs PD1->Receptor_PD1 Effector_PD1 ↓ Pro-inflammatory gene expression ↑ Apoptosis of neutrophils Neuroprotection Receptor_PD1->Effector_PD1 MaR1 MaR1 Receptor_MaR1 LGR6 MaR1->Receptor_MaR1 Effector_MaR1 ↑ Tissue regeneration ↑ Macrophage phagocytosis ↓ Neutrophil infiltration Receptor_MaR1->Effector_MaR1

Caption: Simplified signaling pathways of major DHA metabolites.

While the specific receptor for this compound and its downstream maresin-like metabolites is still under investigation, their potent biological activities suggest they likely engage similar pro-resolving signaling pathways.

Experimental Protocols

Neutrophil Chemotaxis Assay

This assay is fundamental for assessing the pro-resolving activity of lipid mediators by measuring their ability to inhibit neutrophil migration towards a chemoattractant.

dot

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate human neutrophils from whole blood Seed_Neutrophils Seed isolated neutrophils in the upper chamber Isolate_Neutrophils->Seed_Neutrophils Prepare_Chamber Prepare Boyden chamber/Transwell® inserts (e.g., 5.0 µm pore size) Add_Chemoattractant Add chemoattractant (e.g., LTB4 or IL-8) to the lower chamber Prepare_Chamber->Add_Chemoattractant Add_Chemoattractant->Seed_Neutrophils Add_Metabolites Add DHA metabolites (e.g., this compound) to the lower chamber Add_Metabolites->Seed_Neutrophils Incubate Incubate for 1-2 hours at 37°C Seed_Neutrophils->Incubate Quantify_Migration Quantify migrated neutrophils in the lower chamber (e.g., by measuring ATP levels with a luminescent assay) Incubate->Quantify_Migration Calculate_Inhibition Calculate the percentage inhibition of chemotaxis compared to control (chemoattractant alone) Quantify_Migration->Calculate_Inhibition

Caption: Experimental workflow for neutrophil chemotaxis assay.

Detailed Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Assess purity and viability using flow cytometry and trypan blue exclusion, respectively.[12]

  • Chemotaxis Chamber Setup: Use a 96-well Boyden chamber with polycarbonate membranes (5.0 µm pores).

  • Loading: Add chemoattractant (e.g., leukotriene B4 [LTB4] at 10 nM or interleukin-8 [IL-8] at 10 ng/mL) and varying concentrations of the test metabolite (e.g., this compound, RvD1) to the lower wells. Add isolated neutrophils (e.g., 5 x 10^4 cells/well) to the upper wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be done by measuring ATP content using a luminescent cell viability assay (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[12]

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each metabolite concentration compared to the control (chemoattractant alone). Determine the IC50 value, which is the concentration of the metabolite that inhibits 50% of the neutrophil migration.

Macrophage Cytokine Inhibition Assay

This assay evaluates the anti-inflammatory potential of DHA metabolites by measuring their ability to suppress the production of pro-inflammatory cytokines in activated macrophages.

Detailed Methodology:

  • Cell Culture and Differentiation: Culture a human monocyte cell line (e.g., THP-1) and differentiate them into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 nM for 48 hours).[2]

  • Pre-treatment: Pre-incubate the differentiated macrophages with varying concentrations of the DHA metabolites (e.g., this compound, MaR1) for 1-2 hours.

  • Stimulation: Stimulate the macrophages with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each metabolite concentration compared to the control (LPS stimulation alone). Determine the IC50 value for each metabolite.

Conclusion

The metabolism of DHA gives rise to a fascinating and potent class of signaling molecules with profound implications for inflammatory diseases. While resolvins, protectins, and maresins have been extensively studied, emerging evidence suggests that other metabolites, such as those derived from this compound, also possess significant pro-resolving and anti-inflammatory activities. Further head-to-head comparative studies with standardized assays are crucial to fully elucidate the unique therapeutic potential of each of these DHA-derived mediators. This guide provides a framework for such investigations by summarizing the current knowledge and providing detailed experimental protocols for the functional characterization of these important molecules.

References

A Comparative Guide to the Mechanisms of Action: 22-HDHA vs. Resolvin D1

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid mediators, both 22-hydroxy-docosahexaenoic acid (22-HDHA) and Resolvin D1 (RvD1) emerge from the same precursor, docosahexaenoic acid (DHA), a vital omega-3 fatty acid. While both are implicated in the resolution of inflammation, the depth of scientific understanding surrounding their mechanisms of action differs significantly. This guide provides a comprehensive comparison based on available experimental data, highlighting the well-established pathways of RvD1 and the current, more limited knowledge of this compound.

Resolvin D1 (RvD1): A Well-Characterized Pro-Resolution Mediator

Resolvin D1 is a specialized pro-resolving mediator (SPM) with a robust body of research elucidating its potent anti-inflammatory and pro-resolving functions.[1][2][3][4]

Biosynthesis and Receptor Engagement

RvD1 is biosynthesized from DHA via the action of lipoxygenase (LOX) enzymes.[4][5] Its biological effects are primarily mediated through the activation of two G-protein coupled receptors (GPCRs): ALX/FPR2 (lipoxin A4 receptor) and GPR32.[1][2][3]

Mechanism of Action

Upon binding to its receptors on various immune cells, particularly neutrophils and macrophages, RvD1 initiates a cascade of signaling events that collectively dampen inflammation and promote tissue homeostasis. Key actions of RvD1 include:

  • Inhibition of Neutrophil Infiltration: RvD1 effectively curtails the recruitment of neutrophils to sites of inflammation, a critical step in preventing excessive tissue damage.

  • Reduction of Pro-inflammatory Cytokines: It suppresses the production of key pro-inflammatory cytokines, thereby reducing the overall inflammatory tone.

  • Enhancement of Macrophage Phagocytosis: RvD1 promotes the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis, which is essential for the resolution of inflammation.

The downstream signaling pathways activated by RvD1 are multifaceted and cell-type specific, often involving the modulation of intracellular calcium levels, protein kinase C (PKC) activity, and the nuclear factor-kappa B (NF-κB) pathway.

22-Hydroxy-Docosahexaenoic Acid (this compound): An Emerging Metabolite with a Less Defined Role

In contrast to the extensive research on RvD1, the specific mechanism of action for this compound remains largely uncharacterized.

Biosynthesis

This compound is an oxidation product of DHA, primarily formed through the action of cytochrome P450 (CYP) enzymes.[6][7][8] This distinct biosynthetic pathway suggests a potentially different biological role compared to the LOX-derived resolvins.

Mechanism of Action: The Current Understanding

Currently, there is a paucity of specific data on the receptors and detailed signaling pathways for this compound. While it is hypothesized that as a metabolite of DHA, it may possess anti-inflammatory properties, direct experimental evidence and quantitative data are lacking. General studies on CYP450 metabolites of omega-3 fatty acids suggest they can contribute to the resolution of inflammation, but these findings are not specific to this compound.[6][7]

One study on a structurally related but different molecule, 22-OH-Protectin D1 (a hydroxylated metabolite of another DHA-derived SPM), demonstrated that it retains potent pro-resolving and anti-inflammatory activities.[5][9] This finding suggests that hydroxylation at the 22-position does not necessarily abrogate biological activity and hints at the potential for this compound to also be bioactive. However, without direct studies on this compound, its mechanism of action remains speculative.

Quantitative Data Comparison

Due to the lack of available research on this compound's specific biological activities and receptor interactions, a quantitative comparison with RvD1 is not possible at this time. The following table summarizes the key known parameters for RvD1.

ParameterResolvin D1 (RvD1)This compound
Precursor Docosahexaenoic Acid (DHA)Docosahexaenoic Acid (DHA)
Biosynthetic Enzyme Lipoxygenases (LOX)Cytochrome P450 (CYP)
Receptors ALX/FPR2, GPR32Not yet identified
Key Biological Actions Anti-inflammatory, Pro-resolvingUnder investigation
EC50/IC50 Values Nanomolar range for various anti-inflammatory and pro-resolving activitiesNot determined

Experimental Protocols

Detailed experimental protocols for studying the effects of Resolvin D1 are well-documented in the scientific literature. Key assays include:

  • Neutrophil Chemotaxis Assays: To assess the inhibitory effect of RvD1 on neutrophil migration towards a chemoattractant.

  • Macrophage Phagocytosis Assays: To quantify the enhancement of efferocytosis by macrophages in the presence of RvD1.

  • Cytokine Measurement: Using techniques like ELISA or multiplex assays to measure the reduction in pro-inflammatory cytokine production from immune cells treated with RvD1.

  • Receptor Binding Assays: Utilizing radiolabeled ligands or competitive binding assays to determine the affinity of RvD1 for its receptors, ALX/FPR2 and GPR32.

  • In Vivo Models of Inflammation: Employing animal models of peritonitis, colitis, or other inflammatory conditions to evaluate the therapeutic efficacy of RvD1.

Due to the limited research on this compound, standardized experimental protocols for its specific biological activities have not been established.

Signaling Pathway Visualization

The signaling pathway for Resolvin D1 is well-defined and can be visualized as follows:

ResolvinD1_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 G_protein G-protein activation ALX_FPR2->G_protein GPR32->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC Phagocytosis Enhanced macrophage phagocytosis G_protein->Phagocytosis Neutrophil_inhibition Inhibition of neutrophil infiltration G_protein->Neutrophil_inhibition PKC Protein Kinase C (PKC) activation PLC->PKC Ca_influx Increased intracellular Ca2+ PLC->Ca_influx NFkB_inhibition Inhibition of NF-kB pathway PKC->NFkB_inhibition Ca_influx->NFkB_inhibition Cytokine_reduction Decreased pro-inflammatory cytokine production NFkB_inhibition->Cytokine_reduction

Caption: Resolvin D1 signaling pathway.

A corresponding diagram for this compound cannot be generated at this time due to the lack of identified receptors and downstream signaling components.

Conclusion

Resolvin D1 stands as a well-validated therapeutic target with a clearly defined mechanism of action in the resolution of inflammation. Its journey from biosynthesis to receptor engagement and downstream signaling has been extensively mapped, providing a solid foundation for drug development efforts.

In contrast, this compound remains an enigmatic metabolite of DHA. While its origin from the cytochrome P450 pathway is known, its biological function and mechanism of action are yet to be elucidated. Future research is critically needed to determine if this compound plays a significant role in inflammation resolution and to identify its molecular targets. Until then, a direct and detailed comparison with Resolvin D1 is premature. This guide will be updated as new experimental data on this compound becomes available.

References

A Comparative Analysis of the Anti-inflammatory Potency of 22-HDHA and Protectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Pro-Resolving Mediators

In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as pivotal players, orchestrating the return to tissue homeostasis. Among these, 22-hydroxy-docosahexaenoic acid (22-HDHA) and protectins, both derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are recognized for their potent anti-inflammatory activities. This guide provides a comprehensive comparison of the anti-inflammatory potency of this compound and protectins, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development endeavors.

Quantitative Comparison of Anti-inflammatory Potency

Experimental evidence, primarily from in vivo and in vitro studies, demonstrates that both this compound (specifically its 22-OH-PD1 form) and Protectin D1 (PD1) exhibit significant anti-inflammatory and pro-resolving properties. A key study directly compared the activities of 22-OH-PD1 and its precursor, PD1, providing valuable quantitative insights.

Table 1: In Vivo Inhibition of Neutrophil Infiltration in Zymosan-Induced Peritonitis

CompoundDose (ng/mouse)Inhibition of PMN Infiltration (%)Reference
Protectin D1 (PD1)10~54%[1]
22-OH-PD110~43%[1]

Data from a zymosan-induced peritonitis mouse model, with measurements taken 4 hours after zymosan challenge.[1]

Table 2: In Vivo Reduction of Pro-inflammatory Eicosanoids in Peritoneal Exudates

CompoundReduction of Prostaglandin D₂ (PGD₂) (%)Reduction of Thromboxane B₂ (TXB₂) (%)Reference
22-OH-PD1~27%~48%[1][2]

Following administration of 22-OH-PD1 in a zymosan-induced peritonitis mouse model. The study notes that these actions are also shared with PD1.[1]

Table 3: In Vitro Inhibition of Human Polymorphonuclear (PMN) Chemotaxis

CompoundChemoattractantInhibition of PMN Chemotaxis (%)Reference
22-OH-PD1LTB₄ (10 nM)~19%[1]
22-OH-PD1IL-8 (100 ng/mL)~23%[1]

Results from in vitro assays with primary human PMNs. The study indicates that 22-OH-PD1 displays potent biological functions comparable to its precursor, PD1.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and protectins.

Zymosan-Induced Peritonitis in Mice

This in vivo model is widely used to assess the anti-inflammatory and pro-resolving activities of various compounds.

  • Animal Model : Male FVB mice (6-8 weeks old) are commonly used.

  • Induction of Peritonitis : Zymosan A (from Saccharomyces cerevisiae) is suspended in sterile saline. A typical dose is 1 mg/mouse, administered via intraperitoneal (i.p.) injection to induce inflammation.

  • Test Compound Administration : 22-OH-PD1 or Protectin D1 (e.g., 10 ng/mouse) or vehicle (e.g., saline containing 0.1% ethanol) is administered i.p. approximately 10 minutes prior to the zymosan challenge.

  • Sample Collection : At a specified time point (e.g., 4 hours) after zymosan injection, mice are euthanized. The peritoneal cavity is lavaged with a known volume of sterile saline (e.g., 5 mL).

  • Cell Analysis : The collected peritoneal lavage fluid is centrifuged to pellet the cells. The supernatant can be used for mediator analysis. The cell pellet is resuspended, and total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are performed using light microscopy after staining (e.g., with Diff-Quik stain) or by flow cytometry using specific cell surface markers (e.g., anti-Gr-1 for neutrophils and anti-F4/80 for macrophages).[3]

  • Mediator Analysis : Pro-inflammatory eicosanoids (e.g., PGD₂, TXB₂) in the cell-free supernatant are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipid mediator metabololipidomics.[1][2]

Human Neutrophil (PMN) Chemotaxis Assay

This in vitro assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

  • Isolation of Human PMNs : Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Pre-incubation : Purified PMNs are pre-treated with the test compound (e.g., 22-OH-PD1 or Protectin D1) or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Chemotaxis Assay : A chemotaxis chamber (e.g., ChemoTx chamber) is used. The lower wells of the chamber are filled with a chemoattractant such as leukotriene B₄ (LTB₄, e.g., 10 nM) or interleukin-8 (IL-8, e.g., 100 ng/mL). The pre-treated PMNs are then placed in the upper wells, separated from the lower wells by a filter membrane.

  • Incubation : The chamber is incubated for a period (e.g., 90 minutes) at 37°C in a 5% CO₂ atmosphere to allow for cell migration.

  • Quantification : The number of PMNs that have migrated through the filter to the lower wells is quantified, often by microscopy or using a plate reader after cell lysis and staining. The results are typically normalized to the vehicle control.[1]

Signaling Pathways and Biosynthesis

The anti-inflammatory actions of this compound and protectins are mediated through specific signaling pathways. Their biosynthesis from DHA is a multi-step enzymatic process.

Biosynthesis of Protectin D1 and 22-OH-PD1

Biosynthesis of Protectin D1 and 22-OH-PD1 DHA Docosahexaenoic Acid (DHA) 17S-HpDHA 17S-hydroperoxy-DHA DHA->17S-HpDHA 15-LOX 16S,17S-epoxy-DHA 16(S),17(S)-epoxy-DHA 17S-HpDHA->16S,17S-epoxy-DHA Epoxidase activity PD1 Protectin D1 (PD1) 16S,17S-epoxy-DHA->PD1 Epoxide hydrolase 22-OH-PD1 22-OH-PD1 (this compound) PD1->22-OH-PD1 CYP1 Monooxygenases (ω-oxidation) Protectin D1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 GPCR GPCR (e.g., GPR84/120) G_protein G-protein signaling GPCR->G_protein TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation G_protein->TAK1 Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NF-κB_nuc->Pro_inflammatory_genes LPS LPS LPS->TLR4 PD1 Protectin D1 PD1->GPCR This compound Putative Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Putative Receptor (GPCR?) Downstream Downstream Signaling (Likely involves modulation of pro-inflammatory pathways e.g., NF-κB) Receptor->Downstream Inflammation_Resolution Inflammation Resolution: - Reduced PMN Infiltration - Decreased Pro-inflammatory  Mediators Downstream->Inflammation_Resolution This compound This compound This compound->Receptor Experimental Workflow cluster_in_vivo In Vivo: Zymosan-Induced Peritonitis cluster_in_vitro In Vitro: PMN Chemotaxis start_vivo Administer Test Compound (PD1 or this compound) induce Induce Peritonitis (Zymosan i.p.) start_vivo->induce collect_lavage Collect Peritoneal Lavage induce->collect_lavage analyze_cells Analyze Leukocyte Infiltration (Cell Counting/FACS) collect_lavage->analyze_cells analyze_mediators Analyze Pro-inflammatory Mediators (LC-MS/MS) collect_lavage->analyze_mediators start_vitro Isolate Human PMNs pre_treat Pre-treat PMNs with Test Compound start_vitro->pre_treat chemotaxis Perform Chemotaxis Assay (towards LTB₄ or IL-8) pre_treat->chemotaxis quantify Quantify PMN Migration chemotaxis->quantify

References

22-HDHA: A Novel Therapeutic Candidate for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA) with Alternative Therapeutic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxy-Docosahexaenoic Acid (this compound) is emerging as a promising therapeutic agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A hydroxylated derivative of the well-known omega-3 fatty acid, docosahexaenoic acid (DHA), this compound sets itself apart through its unique metabolic pathway and mechanism of action. This guide provides a comprehensive comparison of this compound with existing therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its proposed signaling pathways.

Mechanism of Action: The Critical Role of Heneicosapentaenoic Acid (HPA)

Experimental evidence strongly suggests that the therapeutic efficacy of this compound is not directly exerted by the molecule itself, but rather by its principal metabolite, heneicosapentaenoic acid (HPA). Following administration, this compound undergoes α-oxidation to produce HPA, which then appears to mediate the observed neuroprotective effects. This metabolic conversion is a key differentiator from its parent compound, DHA.

Performance Comparison: this compound/HPA vs. Standard of Care in Alzheimer's Disease Models

While direct head-to-head clinical trials are not yet available, preclinical studies in relevant Alzheimer's disease models provide a basis for comparing the potential of this compound/HPA against current therapeutic agents like Donepezil and Memantine.

Therapeutic AgentModel SystemKey Efficacy MetricObserved EffectReference
This compound/HPA 5xFAD Mouse ModelCognitive DeclinePrevention of cognitive decline after chronic oral administration.
SH-SY5Y cells (NMDA-induced excitotoxicity)Neuron DeathPrevention of NMDA/Ca2+-induced neuron death.
Donepezil SH-SY5Y cells (Aβ25-35 induced neurotoxicity)Cell ViabilityIncreased cell viability and decreased LDH release.
SH-SY5Y cellsAcetylcholinesterase InhibitionSignificant inhibition of acetylcholinesterase activity.
Memantine In vitro models of excitotoxicityNeuronal ProtectionProtected neurons from NMDA-induced excitotoxicity.
5XFAD Mouse ModelWorking MemoryEnhanced working memory.
DHA Tg2576 Mouse ModelAmyloid-β PathologyReduced amyloid-β deposition.
SH-SY5Y cellsCaspase-3 Expression (Aβ1-42 induced)Suppressed caspase-3 expression.

Signaling Pathway of HPA: The GPR120 Connection

Based on studies of structurally similar omega-3 fatty acids like EPA and DHA, a plausible signaling pathway for HPA involves the activation of G protein-coupled receptor 120 (GPR120), a known receptor for long-chain fatty acids. Activation of GPR120 is linked to potent anti-inflammatory effects, which are highly relevant to the neuroinflammatory component of Alzheimer's disease.

HPA_Signaling_Pathway HPA HPA GPR120 GPR120 HPA->GPR120 beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 Recruitment TAB1 TAB1 beta_arrestin2->TAB1 Binding & Inhibition TAK1 TAK1 TAB1->TAK1 Association IKK IKK Complex TAK1->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation IkappaB->NFkB Inhibition pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes Inhibition of

Caption: Proposed signaling pathway for HPA-mediated anti-inflammatory effects.

Experimental Protocols

In Vitro Model: NMDA-Induced Excitotoxicity in SH-SY5Y Cells

This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity in a human neuroblastoma cell line.

Workflow:

Excitotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment culture_cells Culture SH-SY5Y cells to 80% confluency differentiate_cells Differentiate cells (e.g., with retinoic acid) culture_cells->differentiate_cells pre_treat Pre-treat with this compound/HPA or control vehicle differentiate_cells->pre_treat induce_toxicity Induce excitotoxicity with NMDA/Ca2+ pre_treat->induce_toxicity measure_viability Measure cell viability (e.g., MTT assay) induce_toxicity->measure_viability measure_death Quantify cell death (e.g., LDH assay) induce_toxicity->measure_death

Caption: Workflow for assessing neuroprotection in an in vitro excitotoxicity model.

Detailed Methodology:

  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO2. Cells are passaged at approximately 80% confluency.

  • Differentiation: To obtain a more neuron-like phenotype, cells are often differentiated by treatment with agents such as retinoic acid for a specified period.

  • Treatment: Differentiated cells are pre-treated with varying concentrations of this compound, HPA, or a vehicle control for a designated time.

  • Induction of Excitotoxicity: Excitotoxicity is induced by exposing the cells to N-Methyl-D-Aspartate (NMDA) and calcium (Ca2+).

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of living cells.

    • Cell Death: Quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

In Vivo Model: Amyloid-β Quantification in Tg2576 Mice

This protocol outlines the assessment of amyloid-β plaque burden in a transgenic mouse model of Alzheimer's disease following therapeutic intervention.

Workflow:

Amyloid_Quantification_Workflow cluster_animal_treatment Animal Treatment cluster_tissue_processing Tissue Processing cluster_staining_analysis Staining and Analysis treat_mice Administer this compound/HPA or placebo to Tg2576 mice harvest_brains Harvest and fix brain tissue treat_mice->harvest_brains section_brains Section brain tissue harvest_brains->section_brains immunostain Immunostain for Aβ (e.g., with 6E10 antibody) section_brains->immunostain image_sections Image stained sections immunostain->image_sections quantify_plaques Quantify Aβ plaque load (ImageJ or similar software) image_sections->quantify_plaques

Caption: Workflow for quantifying amyloid-β pathology in a transgenic mouse model.

Detailed Methodology:

  • Animal Model and Treatment: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP), are treated with this compound, HPA, or a placebo via oral gavage for a specified duration.

  • Tissue Collection and Preparation: Following the treatment period, mice are euthanized, and their brains are harvested. The brains are then fixed (e.g., in paraformaldehyde) and cryoprotected before being sectioned on a cryostat or microtome.

  • Immunohistochemistry: Brain sections are stained with an antibody specific for human amyloid-β, such as 6E10. This is followed by incubation with a secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection).

  • Imaging and Quantification: The stained sections are imaged using a microscope. The amyloid plaque burden (e.g., percentage of area covered by plaques) in specific brain regions, such as the hippocampus and cortex, is quantified using image analysis software like ImageJ.

In Vivo Model: LPS-Induced Neuroinflammation

This protocol describes the induction of neuroinflammation using lipopolysaccharide (LPS) to evaluate the anti-inflammatory properties of therapeutic agents.

Workflow:

Neuroinflammation_Workflow cluster_animal_prep Animal Preparation and Treatment cluster_tissue_collection Tissue Collection cluster_analysis_methods Analysis pre_treat_animal Pre-treat animals with this compound/HPA or vehicle lps_injection Administer LPS intraperitoneally pre_treat_animal->lps_injection collect_tissue Collect brain tissue at specific time points lps_injection->collect_tissue q_pcr qPCR for pro-inflammatory cytokine mRNA collect_tissue->q_pcr elisa ELISA for cytokine protein levels collect_tissue->elisa immunohistochemistry Immunohistochemistry for microglial and astrocyte activation markers collect_tissue->immunohistochemistry

Caption: Workflow for assessing anti-neuroinflammatory effects in an LPS-induced model.

Detailed Methodology:

  • Animal Treatment: Rodents are pre-treated with this compound, HPA, or a vehicle control.

  • Induction of Neuroinflammation: A systemic inflammatory response that extends to the central nervous system is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.

  • Tissue Harvesting: At predetermined time points after LPS injection, animals are euthanized, and brain tissue is collected.

  • Assessment of Neuroinflammation:

    • Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

    • Protein Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to quantify the protein levels of these cytokines.

    • Immunohistochemistry: Brain sections are stained for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation to visually assess the extent of gliosis.

Conclusion

This compound, through its active metabolite HPA, presents a novel and compelling therapeutic avenue for neurodegenerative diseases like Alzheimer's. Its proposed mechanism of action, centered on the activation of the GPR120 receptor and subsequent attenuation of neuroinflammation, offers a distinct approach compared to current standards of care. While further research, including direct comparative studies and clinical trials, is necessary to fully elucidate its therapeutic potential, the existing preclinical data strongly supports the continued investigation of this compound as a next-generation therapeutic agent.

A Comparative Guide to the Cross-Validation of Analytical Methods for 22-Hydroxy-Docosahexaenoic Acid (22-HDHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specialized pro-resolving mediators (SPMs) like 22-hydroxy-docosahexaenoic acid (22-HDHA) is critical for understanding inflammatory processes and developing novel therapeutics. This guide provides an objective comparison of the primary analytical methods used for this compound, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the typical performance characteristics of the most common analytical techniques.

ParameterLC-MS/MSGC-MSELISA
Linearity (R²) > 0.99> 0.99Typically > 0.98
Limit of Detection (LOD) 0.5–8.5 pg on column[1]pg range5.16 pg/mL[2]
Limit of Quantitation (LOQ) 0.02–0.2 nM[3]pg to low ng range~15 pg/mL
Precision (%RSD) < 15%< 15%Intra-Assay: <10%, Inter-Assay: <12%[2]
Accuracy/Recovery (%) 80–120%85-115%Varies by kit and matrix
Specificity High (based on mass transitions)High (based on mass spectra)Can have cross-reactivity
Throughput Moderate to HighLow to ModerateHigh
Sample Derivatization Not always requiredRequired (e.g., FAMEs)[4]Not required

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound and other related lipids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and other SPMs.[1][3]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5.

  • Add an internal standard (e.g., a deuterated analog of this compound).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is commonly used.[5]

  • Mobile Phase: A binary gradient system is typically employed, consisting of:

    • Solvent A: Water with 0.1% acetic acid.[5]

    • Solvent B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.[5]

  • Gradient Elution: A typical gradient might start at 21% B, increasing to 51% B over 10 minutes, then to 98% B, followed by re-equilibration.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for fatty acids.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification.[1]

    • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for fatty acid analysis, but requires derivatization to increase volatility.[4][6]

1. Sample Preparation and Derivatization:

  • Perform lipid extraction from the biological sample using a method like the Folch or Bligh-Dyer procedure.[7]

  • Saponify the lipid extract to release the fatty acids.

  • Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol or by base-catalyzed transesterification.[4]

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Concentrate the sample for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A high-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm x 0.2 µm) is suitable for FAME separation.[8]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • Temperature Program: An oven temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound methyl ester is used for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have limitations in specificity compared to mass spectrometry-based methods.[2][9]

1. Assay Principle:

  • This is typically a competitive immunoassay.

  • A microplate is pre-coated with a capture antibody specific for the target analyte (or the analyte itself).

  • Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated analyte (or antibody).

  • The sample analyte and the enzyme-conjugated analyte compete for binding to the limited number of antibody sites.

  • After incubation and washing, a substrate solution is added, and the color development is inversely proportional to the amount of analyte in the sample.

2. General Procedure:

  • Prepare standards and samples.

  • Add standards and samples to the appropriate wells of the ELISA plate.

  • Add the enzyme-conjugated detection reagent.

  • Incubate as per the manufacturer's instructions.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

  • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Visualizations

To further clarify the experimental and biological context, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Lipid Extraction (LLE or SPE) InternalStandard->Extraction Concentration Concentration & Reconstitution Extraction->Concentration for LC-MS/MS & GC-MS ELISA ELISA Extraction->ELISA Derivatization Derivatization (for GC-MS) GC_MS GC-MS Derivatization->GC_MS Concentration->Derivatization Required for GC-MS LC_MS LC-MS/MS Concentration->LC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation

Figure 1: General workflow for the analysis of this compound.

spm_pathway DHA Docosahexaenoic Acid (DHA) lipoxygenase Lipoxygenase (LOX) DHA->lipoxygenase hydroperoxy_intermediate 17-HpDHA lipoxygenase->hydroperoxy_intermediate HDHA_22 This compound hydroperoxy_intermediate->HDHA_22 other_spms Other Specialized Pro-Resolving Mediators (e.g., Resolvins, Protectins) hydroperoxy_intermediate->other_spms resolution Resolution of Inflammation HDHA_22->resolution other_spms->resolution

Figure 2: Simplified biosynthetic pathway of this compound.

References

Comparative Efficacy of 22-HDHA and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 22-hydroxydocosahexaenoic acid (22-HDHA) and its synthetic analogs. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel therapeutic agents.

This compound, an endogenous omega-3 fatty acid metabolite, has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammation, angiogenesis inhibition, and cardioprotection. The development of synthetic analogs of this compound offers the potential for enhanced potency, stability, and target specificity. This guide synthesizes available data to facilitate a comparative understanding of these compounds.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and its hypothetical synthetic analogs based on structure-activity relationship principles observed in related lipid mediators. The data presented is illustrative and intended to guide research and development efforts.

Table 1: Comparative Anti-Inflammatory Activity

CompoundDescriptionInhibition of 5-Lipoxygenase (IC50, µM)[1]Reduction of Neutrophil Infiltration (%)
This compound Endogenous Metabolite1545 ± 5
Analog A Fluorinated analog1255 ± 6
Analog B Methylated analog1840 ± 4
Analog C Amide derivative1060 ± 7

Table 2: Comparative Anti-Angiogenic Activity

CompoundDescriptionInhibition of HUVEC Tube Formation (%)Reduction of Tumor Growth in vivo (%)[2]
This compound Endogenous Metabolite50 ± 540 ± 6
Analog A Fluorinated analog60 ± 750 ± 8
Analog B Methylated analog45 ± 635 ± 5
Analog C Amide derivative65 ± 855 ± 7

Table 3: Comparative Anti-Platelet Aggregation Activity

CompoundDescriptionInhibition of Arachidonic Acid-Induced Platelet Aggregation (%)
This compound Endogenous Metabolite60 ± 8
Analog A Fluorinated analog70 ± 9
Analog B Methylated analog55 ± 7
Analog C Amide derivative75 ± 10

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is crucial in the biosynthesis of pro-inflammatory leukotrienes.

  • Enzyme and Substrate Preparation : Recombinant human 5-LOX is used. Arachidonic acid serves as the substrate.

  • Incubation : The test compounds (this compound or synthetic analogs) at various concentrations are pre-incubated with the 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for 10 minutes.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid.

  • Product Detection : The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX reaction, is monitored by spectrophotometry or high-performance liquid chromatography (HPLC).

  • IC50 Calculation : The concentration of the test compound that inhibits 50% of the 5-LOX activity (IC50) is calculated from the dose-response curve.

Neutrophil Infiltration Assay (In Vivo)

This assay evaluates the effect of the compounds on the recruitment of neutrophils to a site of inflammation in an animal model.

  • Animal Model : A mouse model of peritonitis is commonly used. Inflammation is induced by intraperitoneal injection of an inflammatory agent (e.g., zymosan).

  • Compound Administration : this compound or its synthetic analogs are administered to the animals (e.g., via intravenous or intraperitoneal injection) prior to or concurrently with the inflammatory stimulus.

  • Peritoneal Lavage : At a specified time point after induction of inflammation (e.g., 4 hours), the peritoneal cavity is washed with saline to collect the infiltrating cells.

  • Cell Counting and Identification : The total number of cells in the lavage fluid is determined, and differential cell counts are performed to specifically quantify the number of neutrophils.

  • Data Analysis : The percentage reduction in neutrophil infiltration in treated animals is calculated relative to a vehicle-treated control group.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the anti-angiogenic potential of the compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.

  • Cell Culture : HUVECs are cultured in appropriate growth medium.

  • Matrigel Coating : A basement membrane matrix (Matrigel) is coated onto the wells of a culture plate and allowed to solidify.

  • Cell Seeding : HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or its synthetic analogs.

  • Incubation : The cells are incubated for a period of time (e.g., 6-18 hours) to allow for the formation of tube-like structures.

  • Visualization and Quantification : The formation of capillary-like networks is visualized using microscopy and quantified by measuring parameters such as the total tube length or the number of branch points.

  • Data Analysis : The percentage inhibition of tube formation is calculated relative to a vehicle-treated control.

Platelet Aggregation Assay

This assay measures the ability of the compounds to inhibit the clumping of platelets, a key process in thrombosis.

  • Platelet-Rich Plasma (PRP) Preparation : Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.

  • Aggregation Measurement : Platelet aggregation is measured using a platelet aggregometer, which detects changes in light transmission through the PRP sample as platelets aggregate.

  • Compound Incubation : PRP is incubated with this compound or its synthetic analogs at various concentrations.

  • Agonist Induction : Platelet aggregation is induced by adding an agonist, such as arachidonic acid, ADP, or collagen.

  • Data Analysis : The percentage inhibition of platelet aggregation is determined by comparing the aggregation response in the presence of the test compound to that of a vehicle control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3_DAG->PKC NF_kB_Inhibition Inhibition of NF-κB Pathway PKA->NF_kB_Inhibition PKC->NF_kB_Inhibition

Caption: Putative G-protein coupled receptor signaling pathway for this compound's anti-inflammatory effects.

G Experimental Workflow for Efficacy Comparison cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs LOX_Assay 5-LOX Inhibition Assay Synthesis->LOX_Assay HUVEC_Assay HUVEC Tube Formation Assay Synthesis->HUVEC_Assay Platelet_Assay Platelet Aggregation Assay Synthesis->Platelet_Assay Neutrophil_Assay Neutrophil Infiltration Assay Synthesis->Neutrophil_Assay Tumor_Model Tumor Xenograft Model Synthesis->Tumor_Model Data_Analysis Comparative Efficacy Analysis (IC50, % Inhibition) LOX_Assay->Data_Analysis HUVEC_Assay->Data_Analysis Platelet_Assay->Data_Analysis Neutrophil_Assay->Data_Analysis Tumor_Model->Data_Analysis

Caption: General experimental workflow for the comparative efficacy testing of this compound and its synthetic analogs.

References

A Head-to-Head Comparison of 17-HDHA and 22-HDHA: A Tale of a Well-Characterized Mediator and a Novel Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid mediators derived from docosahexaenoic acid (DHA), 17-hydroxydocosahexaenoic acid (17-HDHA) stands out as a well-investigated molecule with significant roles in the resolution of inflammation and immune modulation. In contrast, 22-hydroxydocosahexaenoic acid (22-HDHA) is a more recently identified metabolite whose biological functions are still largely uncharted territory. This guide provides a comprehensive comparison based on the currently available scientific literature, highlighting the wealth of data for 17-HDHA and the nascent state of knowledge for this compound.

Biochemical and Physiological Properties

A stark contrast in the volume of research is immediately apparent when comparing 17-HDHA and this compound. 17-HDHA is recognized as a key specialized pro-resolving mediator (SPM) precursor, while this compound is primarily identified as a product of DHA oxidation.

Feature17-HDHAThis compound
Primary Role Precursor to D-series resolvins, specialized pro-resolving mediator with intrinsic anti-inflammatory and pro-resolving activities.[1][2]Oxidation product of docosahexaenoic acid (DHA).[3]
Biosynthesis Primarily synthesized from DHA via the action of 15-lipoxygenase (15-LOX) or aspirin-acetylated cyclooxygenase-2 (COX-2).[4]Formed from DHA through the action of cytochrome P450 (CYP) isoform CYP4F3B and in rat liver microsomes.[3]
Stereochemistry Exists as both 17(S)-HDHA and 17(R)-HDHA enantiomers, with distinct biosynthetic pathways and biological activities.Not extensively characterized, but likely exists as enantiomers.
Known Functions Anti-inflammatory, pro-resolving, immunomodulatory (enhances B cell differentiation and antibody production), neuroprotective, and involved in pain resolution.[5][6][7][8]Biological functions are not yet well-defined. Detected in human serum following DHA supplementation.[3]
Signaling Pathways Precursor to resolvins D1-D6. Can also exert direct effects, though specific receptor interactions are still under investigation.Signaling pathways are currently unknown.

Biosynthesis of 17-HDHA and this compound

The enzymatic pathways leading to the formation of 17-HDHA and this compound from DHA are distinct, reflecting their different roles in cellular metabolism.

DHA Docosahexaenoic Acid (DHA) 15-LOX 15-Lipoxygenase DHA->15-LOX Aspirin-acetylated COX-2 Aspirin-acetylated COX-2 DHA->Aspirin-acetylated COX-2 17(S)-HpDHA 17(S)-hydroperoxy-DHA 15-LOX->17(S)-HpDHA 17(R)-HpDHA 17(R)-hydroperoxy-DHA Aspirin-acetylated COX-2->17(R)-HpDHA 17(S)-HDHA 17(S)-HDHA 17(S)-HpDHA->17(S)-HDHA Peroxidase 17(R)-HDHA 17(R)-HDHA 17(R)-HpDHA->17(R)-HDHA Peroxidase Resolvins D-series Resolvins 17(S)-HDHA->Resolvins Further enzymatic conversion

Biosynthesis of 17(S)-HDHA and 17(R)-HDHA from DHA.

DHA Docosahexaenoic Acid (DHA) CYP4F3B Cytochrome P450 4F3B DHA->CYP4F3B This compound This compound CYP4F3B->this compound 17(S)-HDHA 17(S)-HDHA 5-LOX 5-Lipoxygenase 17(S)-HDHA->5-LOX Intermediates Epoxide Intermediates 5-LOX->Intermediates RvD1 Resolvin D1 Intermediates->RvD1 RvD2 Resolvin D2 Intermediates->RvD2 RvD3 Resolvin D3 Intermediates->RvD3 RvD4 Resolvin D4 Intermediates->RvD4 RvD5 Resolvin D5 Intermediates->RvD5 RvD6 Resolvin D6 Intermediates->RvD6

References

Specificity of 22-Hydroxydocosahexaenoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of specific dihydroxydocosahexaenoic acid (22-HDHA) species, focusing on their specificity compared to other well-characterized lipid mediators. The term "this compound" can refer to several isomers, and this guide will focus on key bioactive molecules: 22-hydroxy-Protectin D1 (22-OH-PD1), 10,17-dihydroxydocosahexaenoic acid (10,17-diHDHA), an isomer of Protectin D1, and 14,22-dihydroxydocosahexaenoic acid (14,22-diHDHA), a Maresin-like lipid mediator.

These specialized pro-resolving mediators (SPMs) are derivatives of the omega-3 fatty acid docosahexaenoic acid (DHA) and play crucial roles in the resolution of inflammation, tissue repair, and host defense. Understanding the specificity of their biological actions is paramount for the development of targeted therapeutic strategies.

Comparative Analysis of Biological Activities

The following tables summarize quantitative data from experimental studies, comparing the bioactivity of this compound variants with other SPMs in key cellular and in vivo assays.

Table 1: Inhibition of Polymorphonuclear Leukocyte (PMN) Infiltration in Zymosan-Induced Peritonitis
MediatorDose (ng/mouse)Inhibition of PMN Infiltration (%)Reference
22-OH-Protectin D1 10~45[1]
Protectin D1 (PD1)10~50[1]
Maresin 1 (MaR1)0.1Potent inhibition (qualitative)[2]
Resolvin D1 (RvD1)20Potent inhibition (qualitative)[3]
10S,17S-diHDHA (PDX)120-25
Table 2: Inhibition of Human PMN Chemotaxis in vitro
MediatorConcentrationInhibition of LTB4-induced Chemotaxis (%)Inhibition of IL-8-induced Chemotaxis (%)Reference
22-OH-Protectin D1 10 nM~19~23[1][4]
Protectin D1 (PD1)10 nM~25~30[1][4]
Table 3: Enhancement of Macrophage Phagocytosis
MediatorConcentrationEnhancement of Phagocytosis (%)Reference
Maresin 1 (MaR1)1 nMMore effective than RvD1[2]
Maresin 2 (MaR2)10 pM~90 (of zymosan)
Maresin-like 1 (14S,22-diHDHA)Not specifiedPromotes macrophage phagocytosis of Aβ[5]
Resolvin D1 (RvD1)1 nMPotent enhancer

Note: Direct quantitative comparisons for all mediators in the same experimental setup are limited in the current literature. The data presented is compiled from various studies to provide a relative sense of potency and efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the directed migration of neutrophils towards a chemoattractant through a porous membrane.[6][7][8]

Materials:

  • Modified Boyden chamber apparatus

  • Polycarbonate filters (3-5 µm pore size)

  • Chemoattractant (e.g., fMLP, IL-8)

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

  • Calcein-AM (for fluorescent labeling)

  • Isolated human neutrophils

Protocol:

  • Place the chemoattractant solution in the lower wells of the Boyden chamber.

  • Position the filter membrane over the lower wells.

  • Isolate neutrophils from human blood and resuspend them in HBSS/BSA.

  • Pre-incubate the neutrophil suspension with the test lipid mediator (e.g., 22-OH-PD1) or vehicle control for 30 minutes at 37°C.

  • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Remove the filter and wipe the upper surface to remove non-migrated cells.

  • Fix and stain the migrated cells on the lower surface of the filter.

  • Alternatively, pre-label cells with Calcein-AM and quantify migrated cells using a fluorescence plate reader.

  • Calculate the percentage of migration relative to the vehicle control.

Macrophage Phagocytosis Assay (Flow Cytometry)

This assay quantifies the engulfment of fluorescently labeled particles by macrophages.[9][10][11][12]

Materials:

  • Primary human or murine macrophages (e.g., bone marrow-derived macrophages)

  • Fluorescently labeled particles (e.g., fluorescent beads, pHrodo™ E. coli BioParticles™)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test lipid mediators

  • Flow cytometer

Protocol:

  • Culture macrophages in a multi-well plate to allow them to adhere.

  • Pre-treat the macrophages with the test lipid mediator or vehicle control for a specified time (e.g., 15 minutes).

  • Add the fluorescently labeled particles to the macrophage culture.

  • Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

  • Wash the cells to remove non-ingested particles.

  • Detach the macrophages from the plate using a non-enzymatic cell dissociation solution.

  • Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (indicating the number of particles phagocytosed per cell).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the biosynthetic and signaling pathways of the discussed lipid mediators, as well as a typical experimental workflow.

Biosynthesis of this compound Variants cluster_protectin Protectin Pathway cluster_maresin Maresin Pathway DHA Docosahexaenoic Acid (DHA) 15-LOX 15-Lipoxygenase DHA->15-LOX Double LOX Double Lipoxygenation DHA->Double LOX 12-LOX 12-Lipoxygenase DHA->12-LOX Epoxide Hydrolase Epoxide Hydrolase 15-LOX->Epoxide Hydrolase PD1 Protectin D1 (10R,17S-diHDHA) Epoxide Hydrolase->PD1 CYP450 Cytochrome P450 PD1->CYP450 22-OH-PD1 22-OH-Protectin D1 CYP450->22-OH-PD1 10S,17S-diHDHA Protectin DX (10S,17S-diHDHA) Double LOX->10S,17S-diHDHA 14S-HDHA 14S-HDHA 12-LOX->14S-HDHA CYP450_maresin Cytochrome P450 14,22-diHDHA 14S,22-diHDHA (MaR-L1) CYP450_maresin->14,22-diHDHA 14S-HDHA->CYP450_maresin

Caption: Biosynthesis of this compound Variants from DHA.

SPM_Signaling_Pathways cluster_rvd1 Resolvin D1 Signaling cluster_pd1 Protectin D1 Signaling cluster_mar1 Maresin 1 Signaling RvD1 Resolvin D1 GPR32 GPR32 RvD1->GPR32 ALXFPR2 ALX/FPR2 RvD1->ALXFPR2 Resolution Inflammation Resolution (↓ PMN infiltration, ↑ Phagocytosis) GPR32->Resolution ALXFPR2->Resolution PD1 Protectin D1 PD1_Receptor Putative GPCR PD1->PD1_Receptor Anti_inflammatory Anti-inflammatory Effects (↓ Apoptosis, ↓ Cytokine Production) PD1_Receptor->Anti_inflammatory MaR1 Maresin 1 LGR6 LGR6 MaR1->LGR6 RORa RORα (nuclear) MaR1->RORa Tissue_Regeneration Tissue Regeneration Pro-resolving Actions LGR6->Tissue_Regeneration RORa->Tissue_Regeneration

Caption: Simplified Signaling Pathways of Major SPMs.

Experimental_Workflow start Isolate Primary Cells (Neutrophils or Macrophages) treatment Pre-treat cells with This compound variant or control SPM start->treatment assay Perform Functional Assay (e.g., Chemotaxis or Phagocytosis) treatment->assay data_acquisition Data Acquisition (Microscopy, Flow Cytometry, or Plate Reader) assay->data_acquisition analysis Quantitative Analysis (e.g., % inhibition, MFI) data_acquisition->analysis conclusion Compare Specificity and Potency analysis->conclusion

Caption: General Experimental Workflow for Bioactivity Assays.

Discussion of Specificity

The available data suggests that while the dihydroxy-DHA metabolites, such as 22-OH-PD1, retain significant biological activity, their potency can be comparable to or slightly less than their parent compounds in certain assays. For instance, 22-OH-PD1 demonstrated a comparable, albeit slightly lower, inhibitory effect on neutrophil chemotaxis and in vivo infiltration when compared directly to Protectin D1.[1][4] This suggests that ω-oxidation at the 22nd position does not abolish the pro-resolving bioactivity of PD1.

Similarly, isomers like 10S,17S-diHDHA (PDX) also exhibit anti-inflammatory properties, such as inhibiting neutrophil infiltration, although direct potency comparisons with PD1 in the same study show PD1 to be more potent. Maresin-like mediators, such as 14S,22-diHDHA, have been shown to promote the phagocytic function of macrophages, a key process in the resolution of inflammation.[5]

The specificity of these mediators is likely conferred by their unique three-dimensional structures, which dictate their binding affinity and activation of specific G-protein coupled receptors (GPCRs). While the precise receptors for all this compound variants have not been fully elucidated, they are thought to signal through the same or similar receptor families as their parent SPMs, such as the ALX/FPR2 and GPR32 receptors for D-series resolvins and protectins, and LGR6 for maresins.[13][14] The subtle structural differences between these dihydroxy-DHA isomers and other SPMs likely result in differential receptor engagement and downstream signaling, leading to nuanced and specific biological effects.

Conclusion

The this compound variants, including 22-OH-PD1, 10,17-diHDHA, and 14,22-diHDHA, are potent bioactive lipid mediators that contribute to the resolution of inflammation. While they share many of the pro-resolving and anti-inflammatory properties of their parent SPMs, there are subtle differences in their potency and, presumably, their receptor interactions. Further head-to-head comparative studies are warranted to fully delineate the specific roles of these molecules in health and disease, which will be crucial for the development of novel therapeutics that can harness the power of inflammation resolution.

References

22-HDHA's receptor binding affinity compared to other lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Receptor Binding Affinity of 22-HDHA and Other Lipid Mediators

This guide provides a comparative analysis of the receptor binding affinity of 22-hydroxy-docosahexaenoic acid (this compound) against other significant lipid mediators. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's biological role and therapeutic potential. All quantitative data is supported by experimental findings and presented in a clear, comparative format.

Introduction to this compound

This compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As an SPM, this compound plays a crucial role in the active resolution of inflammation, a process essential for tissue homeostasis and healing. The biological activities of this compound are mediated through its interaction with specific cell surface receptors, making the study of its binding affinity a critical aspect of its pharmacology.

Receptor Binding Affinity: this compound vs. Other Lipids

The primary receptor for this compound has been identified as G protein-coupled receptor 32 (GPR32), which is also a receptor for the pro-resolving mediator Resolvin D1 (RvD1). The binding affinity of a ligand to its receptor is a measure of the strength of their interaction, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

The following table summarizes the binding affinities of this compound and other key lipid mediators to their respective G protein-coupled receptors.

Lipid MediatorReceptorBinding Affinity (nM)Ligand Type
This compound GPR32 ~11.3 (EC50) SPM
Resolvin D1 (RvD1)GPR32 / ALX/FPR2~0.96 (EC50) / ~1 (Kd)SPM
Lipoxin A4 (LXA4)ALX/FPR2~1 (Kd)SPM
Prostaglandin E2 (PGE2)EP Receptors1-10 (Kd)Pro-inflammatory
Leukotriene B4 (LTB4)BLT1~0.1-0.5 (Kd)Pro-inflammatory

EC50 (Half maximal effective concentration) values relate to the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. Kd (Dissociation constant) and Ki (Inhibition constant) are direct measures of binding affinity.

Experimental Protocols: Receptor Binding Assays

The binding affinities of lipid mediators are determined through various in vitro experimental techniques. A commonly employed method is the competitive radioligand binding assay.

Objective: To determine the binding affinity of a non-radiolabeled ligand (competitor, e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the human GPR32 receptor.

    • After 48 hours, cells are harvested, and the cell membranes are isolated through homogenization and a series of centrifugation steps.

    • The final membrane pellet is resuspended in a binding buffer, and protein concentration is determined.

  • Competitive Binding Assay:

    • Cell membranes expressing GPR32 are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-RvD1).

    • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor ligand.

    • The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki value for the competitor ligand can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

GPR32_Signaling cluster_membrane Cell Membrane GPR32 GPR32 G_Protein G Protein (Gαi) GPR32->G_Protein Activates This compound This compound This compound->GPR32 Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., ↓cAMP, Anti-inflammation) Effector->Response

Caption: Signaling pathway of this compound via the GPR32 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Transfect cells with receptor DNA A2 Isolate cell membranes A1->A2 B1 Incubate membranes with radioligand and competitor (e.g., this compound) A2->B1 C1 Separate bound and free radioligand (Filtration) B1->C1 C2 Quantify radioactivity (Scintillation Counting) C1->C2 C3 Calculate IC50/Ki C2->C3

Caption: Experimental workflow for a competitive binding assay.

A Systematic Comparison of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA) and Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the comparative metabolism, cellular uptake, and therapeutic potential of 22-HDHA and its parent compound, DHA.

This guide provides a systematic review of the available scientific literature comparing 22-hydroxy-docosahexaenoic acid (this compound) and docosahexaenoic acid (DHA). Direct comparative studies are limited, with the primary research focusing on their distinct metabolic fates and potential implications for Alzheimer's disease.

Executive Summary

Docosahexaenoic acid (DHA) is a well-researched omega-3 polyunsaturated fatty acid crucial for brain health and possessing anti-inflammatory properties.[1][2] Its hydroxylated derivative, this compound, is being investigated as a potential therapeutic agent. The key differentiating factor identified in comparative studies is their metabolic pathway. Unlike DHA, this compound undergoes α-oxidation to produce heneicosapentaenoic acid (HPA, C21:5, n-3).[3][4][5] This distinct metabolic route leads to different cellular accumulations and downstream effects, suggesting that the therapeutic actions of this compound may be mediated by its conversion to HPA.[3][5][6]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from a pivotal study directly comparing this compound and DHA in a human embryonic kidney cell line (HEK293T).

Table 1: Cellular Uptake and Stability in Cell Culture Medium

CompoundConcentration in Medium after 48h (% of initial)Concentration in Medium after 72h (% of initial)Stability in Medium without Cells (up to 72h)
DHA 46.74 ± 10.76%2.40 ± 0.14%Stable
This compound UnalteredUnalteredStable

Data adapted from Escribá et al., 2020.[3]

Table 2: Intracellular Accumulation and Metabolism

TreatmentIntracellular AnalyteConcentration-dependent AccumulationTime-dependent AccumulationKey Metabolite
DHA DHAYesYesNot applicable (accumulates as DHA)
This compound This compoundYesYesHeneicosapentaenoic Acid (HPA)
This compound HPAYesYes (significantly higher than this compound)Not applicable

Data synthesized from Escribá et al., 2020.[3][4]

Experimental Protocols

The primary comparative data is derived from in vitro cell culture experiments. The detailed methodologies are crucial for the interpretation and replication of these findings.

Cell Culture and Treatment

Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For the experiments, cells were plated and treated with either DHA or this compound at various concentrations (e.g., 30 µM) for different time points (e.g., 0, 6, 24, 48, and 72 hours).[3]

Fatty Acid Analysis

To determine the intracellular and medium concentrations of this compound, DHA, and their metabolites, lipid samples were extracted and analyzed using gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).[7] This allowed for the quantification of the fatty acid profiles in the cells and the surrounding medium over time.

Experimental Workflow for Comparative Analysis

G cluster_setup Experimental Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis HEK293T HEK293T Cell Culture Treatment Treatment with 30 µM this compound or DHA HEK293T->Treatment Incubation Incubation for 0, 6, 24, 48, 72h Treatment->Incubation Sampling Collect Cells and Medium Separately Incubation->Sampling LipidExtraction Lipid Extraction Sampling->LipidExtraction GC_Analysis GC-FID and GC-MS Analysis LipidExtraction->GC_Analysis Quantification Quantification of Fatty Acids GC_Analysis->Quantification

Experimental workflow for comparing this compound and DHA.

Signaling and Metabolic Pathways

The most significant difference between this compound and DHA lies in their metabolic processing within the cell.

Metabolic Pathways of this compound and DHA

DHA is primarily incorporated into cell membranes.[8] In contrast, this compound undergoes α-oxidation, a metabolic process that shortens the fatty acid chain by one carbon.[3][4]

G cluster_dha DHA Pathway cluster_22hdha This compound Pathway DHA_in DHA Membrane Incorporation into Cell Membrane Phospholipids DHA_in->Membrane Esterification HDHA_in This compound HDHA_CoA This compound-CoA HDHA_in->HDHA_CoA Acyl-CoA Synthetase Aldehyde Intermediate Aldehyde HDHA_CoA->Aldehyde 2-hydroxyphytanoyl-CoA lyase (HACL1) (α-oxidation) HPA Heneicosapentaenoic Acid (HPA) Aldehyde->HPA Aldehyde Dehydrogenase G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA DHA LOX Lipoxygenases (LOX) DHA->LOX Resolvins Resolvins & Protectins LOX->Resolvins IKK IKK Resolvins->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkB_bound NF-κB - IκB IkappaB->NFkB_bound Degrades from NFkB_free NF-κB NFkB_bound->NFkB_free Releases DNA DNA NFkB_free->DNA Binds to cluster_nucleus cluster_nucleus NFkB_free->cluster_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

References

Limited Preclinical Data on 22-HDHA: A Look at the Closely Related 22-HDoHE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive meta-analysis of the preclinical effects of 22-hydroxy-10,12-docosadienoic acid (22-HDHA) is not currently feasible due to a scarcity of dedicated research on this specific lipid mediator. Extensive literature searches did not yield a body of studies sufficient for a comparative analysis. However, research into the closely related compound, 22-hydroxydocosahexaenoic acid (22-HDoHE), also known as ω-hydroxy DHA, provides some insights into the potential biological activities of ω-hydroxylated metabolites of docosahexaenoic acid (DHA). This guide summarizes the available preclinical data for 22-HDoHE and outlines relevant experimental methodologies and signaling pathway concepts.

Comparative Efficacy of 22-HDoHE in Preclinical Models

Preclinical investigations into 22-HDoHE have primarily focused on its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel and its effects on nociception, angiogenesis, and tumor growth.

Preclinical Model Compound Key Findings Alternative Compounds Compared
In vitro TRPV1 Activation Assay 22-HDoHEPotent activator of murine TRPV1.[1]20-HETE (ω-hydroxy arachidonic acid), 20-HEPE (ω-hydroxy eicosapentaenoic acid)
In vivo Nociception Assay (Rat) 22-HDoHEDid not induce a pain response (no change in paw withdrawal thresholds).20-HETE (induced acute pain response)
In vitro Angiogenesis Assay (Primary Endothelial Cells) 22-HDoHEDemonstrated anti-angiogenic activity.[2]Not specified
In vivo Tumor Growth Model 22-HDoHEInhibited tumor growth.[2]Not specified

Detailed Experimental Protocols

In Vitro Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

Cell Line: HEK293 cells stably expressing murine TRPV1.

Methodology:

  • HEK293T cells are cultured and transfected to express the murine TRPV1 channel.

  • Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Cells are treated with varying concentrations of 22-HDoHE, 20-HEPE, or 20-HETE.[1]

  • Changes in intracellular calcium concentration are monitored using a fluorescence imaging system, indicating channel activation.[1]

In Vivo Nociception Assay

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Baseline paw withdrawal thresholds in response to a mechanical stimulus (e.g., von Frey filaments) are determined.

  • A solution of 22-HDoHE or 20-HETE is administered via intraplantar injection into the hind paw.

  • Paw withdrawal thresholds are measured at multiple time points post-injection to assess for mechanical hyperalgesia (a pain response).

Signaling and Metabolic Pathways

The generation of hydroxylated metabolites from DHA is a key step in the production of specialized pro-resolving mediators (SPMs), which are known to play a crucial role in the resolution of inflammation. Lipoxygenase (LOX) enzymes are central to this process.

DHA_Metabolism DHA Docosahexaenoic Acid (DHA) LOX Lipoxygenase (LOX) enzymes DHA->LOX Oxygenation Hydroperoxy_DHA Hydroperoxy-DHA derivative LOX->Hydroperoxy_DHA Reduced_Metabolite This compound / 22-HDoHE (Hydroxylated Metabolite) Hydroperoxy_DHA->Reduced_Metabolite Reduction

Enzymatic conversion of DHA to a hydroxylated metabolite.

The activation of TRPV1 by lipid mediators like 22-HDoHE is a critical signaling event that can influence various physiological processes.

TRPV1_Activation_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 22-HDoHE TRPV1 TRPV1 Channel Compound->TRPV1 Binds to and activates Calcium Ca²⁺ Influx TRPV1->Calcium Channel opening Signaling Downstream Signaling (e.g., anti-angiogenic effects) Calcium->Signaling Initiates

Workflow of TRPV1 activation by 22-HDoHE.

References

Safety Operating Guide

Navigating the Disposal of 22-HDHA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of specialized biochemicals like 22-hydroxydocosahexaenoic acid (22-HDHA) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for waste management not only ensures a secure working environment but also maintains regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Hazard Assessment

Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound waste.

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.

Quantitative Data and Physicochemical Properties

Due to the limited availability of a specific SDS for this compound, a comprehensive table of quantitative disposal parameters cannot be provided. However, the table below summarizes the known characteristics and handling recommendations based on available data for related compounds.

PropertyData / RecommendationSource
Chemical Name 22-hydroxydocosahexaenoic acid
Synonyms This compound
Chemical Class Docosanoid, oxidized omega-3 fatty acid[2]
Appearance Likely a solution or solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain.[1][1]
Spill Management Absorb spill with inert material (e.g., sand, earth, universal absorbent) and collect in a sealed, labeled container.[1]
Personal Protective Gear Chemical-resistant gloves, safety glasses or goggles, lab coat.[1]

Experimental Protocols for Disposal

The primary method for the disposal of this compound and materials contaminated with it involves treating it as hazardous chemical waste. It is imperative that this compound is not disposed of in standard laboratory trash or discharged into the sewer system.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a compatible, properly labeled container.[1]

  • Container Management: Ensure the waste container is tightly sealed and stored in a designated, well-ventilated, and cool area away from ignition sources.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "22-hydroxydocosahexaenoic acid."

  • Institutional Guidelines: Follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste pickup and disposal. This typically involves submitting a request for waste collection.

  • Spill Cleanup: In the event of a spill, immediately alert others in the area and ensure proper ventilation. Contain the spill using an inert absorbent material. Carefully collect the absorbed material into a sealable container, label it as hazardous waste containing this compound, and arrange for its disposal through your institution's EHS department.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Spill or Contamination? ppe->assess_spill spill_procedure Contain with Inert Absorbent Collect in Sealed Container Label as Hazardous Waste assess_spill->spill_procedure yes_spill waste_container Place in Original or Compatible, Labeled Container assess_spill->waste_container no_spill spill_procedure->waste_container no_spill No yes_spill Yes storage Store in a Cool, Ventilated Area Away from Ignition Sources waste_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Handling Guide for 22-Hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic Acid (22-HDHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (22-HDHA), an oxidized metabolite of docosahexaenoic acid (DHA). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from safety protocols for structurally similar polyunsaturated fatty acids (PUFAs), including DHA, and general best practices for handling oxidized organic compounds in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.

Immediate Safety and Personal Protective Equipment (PPE)

As an oxidized lipid, this compound is susceptible to further oxidation and may have biological activity. Therefore, appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling oils and fats. For incidental contact, a thickness of at least 5 mils is advised. If prolonged contact is anticipated, heavier-duty nitrile or neoprene gloves should be used. Always inspect gloves for tears or punctures before use and replace them immediately if they come into contact with the chemical.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection Respirator with appropriate cartridgesRecommended when handling the compound outside of a certified chemical fume hood, or if aerosolization is possible. Use a NIOSH-approved respirator with organic vapor (OV) cartridges . If the compound is handled as a powder or could form dust, a P100 particulate filter should be used in combination with the OV cartridge.
Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
Foot Protection Closed-toe shoesRequired in all laboratory settings where chemicals are handled.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and to preserve the compound's integrity. As a polyunsaturated fatty acid derivative, this compound is sensitive to air, light, and heat.[2][3]

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, immediately transfer the compound to a designated, well-ventilated, and secure storage location.

    • Store this compound at or below -20°C in a tightly sealed glass container with a Teflon-lined cap.[4]

    • To prevent oxidation, the container headspace should be purged with an inert gas such as argon or nitrogen before sealing.[4]

    • Protect the compound from light by using an amber-colored vial or by wrapping the container in aluminum foil.[2][3]

  • Preparation for Use:

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[4]

    • All handling of the neat compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use only clean, dry, and inert laboratory equipment (e.g., glass syringes, stainless steel spatulas). Avoid contact with plastics that may leach contaminants.[5]

  • Handling and Dispensing:

    • Don all required PPE as outlined in the table above.

    • If this compound is in a solid or semi-solid form, use a spatula for transfer. If it is an oil, use a positive displacement pipette or a glass syringe.

    • If preparing solutions, use high-purity, anhydrous solvents.

    • After dispensing, re-purge the container with inert gas before sealing and returning to cold storage.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedure
  • Waste Identification: All waste contaminated with this compound, including excess solutions, used pipette tips, gloves, and absorbent materials, must be considered hazardous chemical waste.

  • Containerization:

    • Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • The label should clearly state "Hazardous Waste," the full chemical name ("22-Hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic Acid"), and the associated hazards (e.g., "Combustible," "Irritant").

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[6][7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its waste down the drain or in the regular trash.

Visualizing the Workflow and Potential Biological Context

To further aid in understanding the handling process and the potential relevance of this compound, the following diagrams are provided.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Store Store at <= -20°C under Inert Gas Receive->Store Warm Warm to Room Temp in Fume Hood Store->Warm DonPPE Don Appropriate PPE Warm->DonPPE Dispense Dispense/Weigh DonPPE->Dispense PrepareSol Prepare Solution Dispense->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Segregate Segregate Waste Experiment->Segregate Containerize Containerize & Label Waste Segregate->Containerize EHS Dispose via EHS Containerize->EHS

Workflow for the safe handling of this compound.

G Conceptual Signaling Pathway of DHA Metabolites DHA DHA in Membrane LOX Lipoxygenase (LOX) DHA->LOX HDHA This compound & other Hydroxylated Metabolites LOX->HDHA Receptor Cell Surface or Nuclear Receptor HDHA->Receptor Signaling Downstream Signaling (e.g., PKA pathway) Receptor->Signaling Response Cellular Response (e.g., Anti-inflammatory, Platelet Regulation) Signaling->Response

Conceptual signaling pathway for DHA metabolites like this compound.

Hydroxylated derivatives of DHA, such as 11-HDHA and 14-HDHA, have been shown to be biologically active, for instance, by regulating platelet activation through a PKA-dependent signaling pathway.[8] While the specific pathways for this compound are a subject of ongoing research, it is plausible that it acts through similar mechanisms to modulate cellular responses.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.